2,4,6-Trimethylphenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-isocyanato-1,3,5-trimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-4-8(2)10(11-6-12)9(3)5-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHZRZFONUPQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344234 | |
| Record name | 2,4,6-Trimethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2958-62-5 | |
| Record name | 2,4,6-Trimethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trimethylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,4,6-Trimethylphenyl Isocyanate
Introduction
2,4,6-Trimethylphenyl isocyanate, also known as mesityl isocyanate, is an aromatic isocyanate compound of significant interest to researchers and synthetic chemists. Its utility as a sterically hindered monofunctional isocyanate makes it a valuable reagent in the development of novel polymers, pharmaceuticals, and other advanced materials. A thorough understanding of its physical properties is paramount for its safe handling, appropriate application, and the successful outcome of experimental designs. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, supported by established analytical methodologies and safety protocols.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These values have been compiled from various reputable chemical data sources.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | Mesityl isocyanate; 2-Isocyanato-1,3,5-trimethylbenzene | [1] |
| CAS Number | 2958-62-5 | [1] |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| Appearance | White to pale cream or pale yellow crystalline solid | [2] |
| Melting Point | 44-48 °C (lit.) | |
| Boiling Point | 218-220 °C | [3] |
| Density | 0.98 g/cm³ | [3] |
| Flash Point | 104 °C (219.2 °F) - closed cup | |
| Refractive Index | Data not readily available | |
| Solubility | Soluble in aromatic hydrocarbons (e.g., toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform). Hydrolyzes in water. |
Molecular Structure and Inherent Reactivity
The structural arrangement of this compound dictates its physical properties and chemical behavior. The central phenyl ring, substituted with three methyl groups at the 2, 4, and 6 positions, imparts significant steric hindrance around the highly reactive isocyanate (-N=C=O) functional group.
Caption: Molecular structure of this compound.
This steric shielding modulates the reactivity of the isocyanate group, making it less susceptible to polymerization and allowing for more controlled reactions with nucleophiles such as alcohols, amines, and water. The nonpolar nature of the trimethyl-substituted phenyl ring contributes to its solubility in organic solvents and its insolubility in water.
Experimental Methodologies for Physical Property Determination
The accurate determination of physical properties is crucial for compound characterization and quality control. The following section outlines the standard protocols for measuring the key physical parameters of this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.
Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. For pure crystalline compounds, this transition occurs over a narrow temperature range.
Standard Protocol (based on USP General Chapter <741> and ASTM E324): [4][5]
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-4 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Due to its relatively high boiling point, the determination of the boiling point of this compound requires careful experimental technique to avoid decomposition.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Standard Protocol (based on Siwoloboff method):
-
Sample Preparation: A small amount (approximately 0.5 mL) of molten this compound is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Heating: The test tube assembly is attached to a thermometer and heated in a suitable high-boiling point liquid bath (e.g., silicone oil).
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
-
Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination
The density of a solid organic compound can be determined using the principle of displacement.
Principle: The density of a substance is its mass per unit volume. For a solid, the volume can be determined by the displacement of a liquid in which it is insoluble and non-reactive.
Standard Protocol (based on ASTM D792 - Test Method A): [6]
-
Mass in Air: A solid sample of this compound is weighed accurately in the air.
-
Mass in Liquid: The sample is then weighed while fully submerged in a liquid of known density (e.g., a hydrocarbon solvent in which it is insoluble and does not react). A sinker may be used if the sample floats.
-
Calculation: The density of the sample is calculated using the following formula: Density = (Mass in Air / (Mass in Air - Mass in Liquid)) * Density of Liquid
Refractive Index Determination
The refractive index of a substance is a fundamental physical property that is characteristic of the substance. As this compound is a solid at room temperature, its refractive index must be measured in the molten state.
Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is typically measured using a refractometer.
Standard Protocol (based on ASTM D1747 for viscous materials and melted solids): [7]
-
Sample Preparation: A small sample of this compound is melted by gentle heating.
-
Apparatus: A calibrated Abbe refractometer equipped with a temperature-controlled prism is used.
-
Measurement: A few drops of the molten sample are placed on the prism of the refractometer, which is maintained at a constant temperature above the melting point of the compound.
-
Observation: The refractive index is read directly from the instrument's scale once the dividing line between the light and dark fields is brought into sharp focus at the crosshairs. The temperature of the measurement must be recorded.
Solubility Profile
The solubility of this compound is a critical parameter for its use in various chemical reactions and formulations.
-
Organic Solvents: It is readily soluble in common non-protic organic solvents, including aromatic hydrocarbons like toluene and benzene, and chlorinated solvents such as dichloromethane and chloroform. This solubility is attributed to the nonpolar nature of the trimethylphenyl group.
-
Water: this compound is insoluble in water and undergoes hydrolysis. The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to the corresponding amine (2,4,6-trimethylaniline) and carbon dioxide gas. This reactivity necessitates handling and storage in anhydrous conditions.
Safety and Handling
As a reactive chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[4][8]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[4]
-
Moisture Sensitivity: The compound is moisture-sensitive and should be handled under anhydrous conditions to prevent degradation.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents, alcohols, amines, and bases.
-
First Aid:
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[8] In all cases of exposure, seek immediate medical attention.
-
Conclusion
This technical guide has provided a detailed examination of the key physical properties of this compound. The data presented, along with the standardized experimental protocols, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. A comprehensive understanding of these properties is essential for the safe and effective utilization of this important chemical intermediate in scientific and industrial applications.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS#:2958-62-5 | Chemsrc [chemsrc.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. 2,4,6-Trimethylphenyl isocyanide [webbook.nist.gov]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. polyconsprayfoam.com [polyconsprayfoam.com]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
A Comprehensive Technical Guide on the Melting Point of 2,4,6-Trimethylphenyl Isocyanate
This guide provides an in-depth analysis of the melting point of 2,4,6-trimethylphenyl isocyanate (TMPI), a crucial physical property for researchers, scientists, and professionals in drug development. Understanding and accurately determining the melting point is paramount for verifying the purity and identity of this versatile organic synthesis intermediate.
Introduction to this compound and its Physicochemical Significance
This compound, also known as mesityl isocyanate, is a highly reactive organic compound widely utilized in the synthesis of pharmaceuticals, agrochemicals, and polymers. Its isocyanate functional group (-N=C=O) readily reacts with nucleophiles such as alcohols, amines, and water, making it a valuable building block in organic chemistry.
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range and is a characteristic physical constant. Therefore, the melting point serves as a primary indicator of both the identity and purity of a compound. An impure compound will typically exhibit a depressed and broadened melting point range.[1]
Reported Melting Point of this compound
Several chemical suppliers and databases have reported the melting point of this compound. A summary of these reported values is presented in the table below. The slight variations observed can be attributed to differences in the purity of the samples and the analytical methods employed.
| Melting Point Range (°C) | Purity (%) | Source |
| 44-48 | 99 | Sigma-Aldrich[2] |
| 44-48 | Not Specified | Chemsrc[3] |
| 42-48 | ≥97.5 | Thermo Scientific Chemicals[4] |
| 45 | Not Specified | Stenutz[5] |
The appearance of the compound is typically described as a white to pale cream or pale yellow crystalline or fused solid, lumps, or powder.[4]
The Causality Behind Melting Point Variation: The Impact of Purity
The presence of impurities disrupts the crystalline lattice of a solid. This disruption requires less energy to overcome the intermolecular forces holding the molecules together, resulting in a lower melting point. Furthermore, the melting process occurs over a wider temperature range as different regions of the solid melt at slightly different temperatures due to the uneven distribution of impurities.[1]
This phenomenon, known as melting point depression, is a fundamental concept in physical chemistry and is the basis for using melting point as a criterion for purity. A sharp melting point range (typically 0.5-1.0°C for a pure, nonionic, crystalline organic compound) is indicative of a high degree of purity.
Authoritative Protocol for Accurate Melting Point Determination
To ensure reliable and reproducible results, the determination of the melting point of this compound should be performed using a standardized procedure. The following protocol is based on established laboratory techniques.[6][7][8]
Experimental Workflow for Melting Point Determination
Caption: Workflow for the determination of the melting point of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is dry.
-
On a clean, dry watch glass, crush a small amount of the crystalline solid into a fine powder using a spatula.[7][8]
-
Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The packed sample should be 2-3 mm high.[6]
-
If using an open-ended capillary tube, seal one end by carefully heating it in the flame of a Bunsen burner.[7][8]
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the sample holder of a melting point apparatus.[6]
-
For an initial, rapid determination, heat the sample at a rate of 10-20°C per minute to get an approximate melting range.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
For an accurate determination, prepare a new sample and heat it slowly, at a rate of 1-2°C per minute, as you approach the expected melting point.[6]
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting point range.
-
Continue heating slowly and record the temperature at which the last crystal of the solid melts. This is the upper limit of the melting point range.[6]
-
-
Data Interpretation:
-
The recorded temperature range is the melting point of the sample.
-
A narrow range (e.g., 0.5-1.5°C) indicates a high degree of purity.
-
A broad and depressed melting range suggests the presence of impurities.
-
Enhancing Purity for a Sharper Melting Point: Recrystallization Protocol
If the determined melting point of this compound is broad or lower than the literature values, purification by recrystallization is recommended to obtain a purer sample with a sharper melting point.
Logical Flow of Recrystallization
Caption: The logical progression of the recrystallization process for purification.
Step-by-Step Methodology for Recrystallization
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Common solvents for the recrystallization of organic compounds include ethanol, hexane/ethyl acetate mixtures, and toluene.[10] The choice of solvent for this compound should be determined experimentally, starting with non-polar solvents in which it is likely to be soluble when hot.
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture gently (e.g., in a hot water bath).
-
Continue adding the solvent in small portions until the solid is completely dissolved.[9] It is crucial to use the minimum amount of hot solvent to ensure good recovery.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[9]
-
Once the solution has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point to remove any residual solvent.
-
-
Verification:
-
Determine the melting point of the recrystallized this compound using the protocol described in the previous section. A sharper and higher melting point range compared to the initial measurement will confirm the success of the purification.
-
Safety and Handling Considerations
This compound is a hazardous substance. It is harmful if swallowed, causes serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][11] Isocyanates, in general, are potent respiratory and skin sensitizers.[12][13] Therefore, all handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[2]
Conclusion
The melting point of this compound is a critical parameter for its identification and purity assessment. A thorough understanding of the factors that influence the melting point and the application of a rigorous experimental protocol for its determination are essential for any researcher working with this compound. By following the guidelines presented in this technical guide, scientists can ensure the quality of their starting materials, leading to more reliable and reproducible experimental outcomes.
References
-
This compound | CAS#:2958-62-5 | Chemsrc. (n.d.). Retrieved from [Link]
-
Melting point determination. (n.d.). Retrieved from [Link]
-
How To Determine Melting Point Of Organic Compounds? - Chemistry For Everyone. (2025, January 30). Retrieved from [Link]
-
Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved from [Link]
-
This compound. (n.d.). Stenutz. Retrieved from [Link]
-
Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
-
Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]
-
Isocyanates – A family of chemicals. (2025, August 11). Transport Canada. Retrieved from [Link]
-
This compound | C10H11NO | CID 595239. (n.d.). PubChem. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Isocyanates technical fact sheet. (n.d.). SafeWork NSW. Retrieved from [Link]
-
How To Recrystallize A Solid. (2020, July 17). [Video]. YouTube. Retrieved from [Link]
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. This compound 99 2958-62-5 [sigmaaldrich.com]
- 3. This compound | CAS#:2958-62-5 | Chemsrc [chemsrc.com]
- 4. L12611.03 [thermofisher.com]
- 5. This compound [stenutz.eu]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. byjus.com [byjus.com]
- 9. youtube.com [youtube.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. This compound | C10H11NO | CID 595239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Isocyanates – A family of chemicals [tc.canada.ca]
- 13. safework.nsw.gov.au [safework.nsw.gov.au]
reactivity of 2,4,6-trimethylphenyl isocyanate
An In-Depth Technical Guide to the Reactivity of 2,4,6-Trimethylphenyl Isocyanate
Authored by a Senior Application Scientist
Abstract
This compound, also known as mesityl isocyanate, is an aromatic isocyanate distinguished by the significant steric hindrance imparted by three methyl groups on the phenyl ring. This structural feature profoundly influences its reactivity, setting it apart from less substituted counterparts like phenyl isocyanate. While the isocyanate functional group remains a potent electrophile, the flanking methyl groups moderate its accessibility, leading to unique kinetic profiles, enhanced selectivity in certain reactions, and the formation of materials with distinct properties. This guide provides a comprehensive exploration of the synthesis, core reactivity, and practical applications of this compound, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science. We will delve into the causality behind its reaction mechanisms, present self-validating experimental protocols, and ground all claims in authoritative references.
Molecular Structure and Physicochemical Profile
The defining characteristic of this compound is the strategic placement of methyl groups at the ortho (2,6) and para (4) positions of the phenyl ring. The two ortho-methyl groups act as bulky sentinels, sterically shielding the highly electrophilic carbon atom of the isocyanate (-N=C=O) group. This has critical implications for the approach of nucleophiles, a central theme of this guide.
Key Physicochemical Properties
A summary of the essential physical and chemical properties of this compound is provided below for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| CAS Number | 2958-62-5 | [1] |
| Appearance | White to off-white solid | - |
| Melting Point | 44-48 °C | [1][2][3] |
| Boiling Point | 218-220 °C | [3][4] |
| Flash Point | 104 °C (219 °F) - closed cup | [1][3] |
| Solubility | Soluble in non-protic organic solvents (e.g., toluene, DCM); hydrolyzes in water. | [2][5] |
Synthesis of this compound
While commercially available, understanding the synthesis of this reagent is fundamental. The most common laboratory and industrial preparation involves the phosgenation of 2,4,6-trimethylaniline.[2] Due to the high toxicity of phosgene gas, solid and liquid phosgene equivalents, such as triphosgene (bis(trichloromethyl) carbonate), are preferred for safer handling in a laboratory setting.[6]
Diagram: General Synthesis Workflow
Caption: General workflow for synthesizing this compound.
Experimental Protocol: Synthesis from 2,4,6-Trimethylaniline using Triphosgene
This protocol is a representative method and must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber) is charged with triphosgene (0.37 equivalents) and dry dichloromethane (DCM).
-
Reactant Addition: A solution of 2,4,6-trimethylaniline (1.0 equivalent) in dry DCM is added dropwise to the stirred triphosgene solution at 0 °C.
-
Reaction: After the addition is complete, the mixture is allowed to stir for 30 minutes.
-
Base Addition: The reaction mixture is then cooled to -35 °C, and a solution of triethylamine (3.0 equivalents) in dry DCM is added dropwise, ensuring the temperature does not rise significantly.[6]
-
Completion: The mixture is allowed to warm to room temperature slowly and stirred for an additional 2 hours.
-
Workup: The solvent is removed under reduced pressure. The resulting slurry is treated with a non-polar solvent (e.g., hexane) to precipitate triethylamine hydrochloride, which is then removed by filtration.
-
Purification: The filtrate is concentrated, and the crude product is purified by vacuum distillation to yield pure this compound.
Core Reactivity: The Dominant Influence of Steric Hindrance
The reactivity of any isocyanate is dictated by the highly electrophilic carbon atom of the -N=C=O group, which is susceptible to attack by nucleophiles. However, in this compound, this inherent reactivity is significantly modulated by steric hindrance.
Steric hindrance refers to the spatial arrangement of atoms that impedes a chemical reaction.[7][8] The two ortho-methyl groups physically obstruct the trajectory of incoming nucleophiles, making it more difficult for them to reach and attack the electrophilic carbon.[9][10][11]
Diagram: Steric Shielding Comparison
Caption: Steric shielding of the electrophilic carbon by ortho-methyl groups.
This steric effect has two primary consequences:
-
Reduced Reaction Rates: Reactions with nucleophiles are generally slower compared to those with unhindered isocyanates.
-
Enhanced Selectivity: The steric demand can favor reactions with smaller, less hindered nucleophiles or promote specific reaction pathways over others.
Characteristic Reactions with Nucleophiles
The canonical reaction of an isocyanate is the nucleophilic addition to the C=N double bond.
Reaction with Alcohols: Carbamate Formation
The reaction with alcohols yields carbamates (urethanes), a cornerstone of polyurethane chemistry.[2] Due to steric hindrance, this reaction often requires elevated temperatures or catalysis to proceed at a practical rate.
Mechanism: The nucleophilic oxygen of the alcohol attacks the isocyanate carbon, followed by proton transfer to the nitrogen.
Catalysis: The reaction is frequently catalyzed by organotin compounds (e.g., dibutyltin dilaurate) or tertiary amines (e.g., DABCO).[12][13] Anionic catalysts are also highly effective.[12] Catalysts work by activating either the isocyanate or the alcohol, lowering the activation energy of the reaction.
Experimental Protocol: Catalyzed Carbamate Synthesis
-
Setup: A dry flask under an inert atmosphere (N₂ or Ar) is charged with this compound (1.0 equivalent) and a dry, non-protic solvent (e.g., toluene).
-
Reagent Addition: The alcohol (e.g., 1-butanol, 1.05 equivalents) is added, followed by a catalytic amount of dibutyltin dilaurate (e.g., 0.01 mol%).
-
Reaction: The mixture is stirred at a specified temperature (e.g., 60-80 °C) and monitored by an appropriate analytical technique (e.g., IR spectroscopy by observing the disappearance of the -NCO peak at ~2270 cm⁻¹, or TLC/LC-MS).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Reaction with Amines: Urea Formation
The reaction with primary or secondary amines is typically much faster than with alcohols and yields substituted ureas.[2] The high nucleophilicity of amines often allows this reaction to proceed readily without a catalyst, although the rate is still slower than that of unhindered isocyanates.
Mechanism: The reaction follows a similar nucleophilic addition pathway, with the amine's nitrogen atom acting as the nucleophile. The kinetics can be complex, sometimes exhibiting second-order dependence on the amine concentration.[14]
Reaction with Water: Hydrolysis
This compound is sensitive to moisture.[2][5] The reaction with water is a multi-step process that ultimately produces 2,4,6-trimethylaniline and carbon dioxide gas.
Mechanism:
-
Water attacks the isocyanate to form an unstable carbamic acid intermediate.[15][16]
-
The carbamic acid spontaneously decarboxylates (loses CO₂) to form the primary amine, 2,4,6-trimethylaniline.[2]
-
The newly formed amine is nucleophilic and can react with another molecule of the isocyanate to form a disubstituted urea.
This reactivity necessitates that all reactions be conducted under anhydrous conditions using dry solvents and an inert atmosphere to prevent unwanted side reactions and reagent decomposition.
Self-Condensation: Dimerization and Trimerization
Under certain conditions, particularly with catalysis, isocyanates can react with themselves.
-
Dimerization: Two isocyanate molecules can undergo a [2+2] cycloaddition to form a four-membered uretidinedione ring.
-
Trimerization: Three isocyanate molecules can cyclize to form a highly stable, six-membered isocyanurate ring.[12][17] This reaction is often catalyzed by strong bases, certain metal complexes, and carboxylate anions.[12][17]
The significant steric bulk of the mesityl group can influence the equilibrium and rate of these reactions. While trimerization is common for many isocyanates, the steric strain in the corresponding trimer of this compound might make this process less favorable compared to less hindered isocyanates.
Diagram: Monomer, Dimer, and Trimer Structures
Caption: General structures of isocyanate monomer, dimer, and trimer.
Applications in Research and Development
The unique reactivity profile of this compound makes it a valuable tool in several areas.
-
Polymer Chemistry: Its incorporation into polyurethanes or polyureas can impart specific properties. The bulky mesityl group can increase the thermal stability, reduce chain packing, and alter the mechanical properties of the final polymer.[2]
-
Organic Synthesis: It serves as a specialized building block for introducing a sterically protected carbamate or urea linkage into a molecule.[2] This can be useful in the synthesis of complex pharmaceuticals or agrochemicals where controlling reactivity at specific sites is crucial.
-
Surface Modification: The isocyanate group can react with nucleophilic sites (like hydroxyl groups) on the surfaces of materials, effectively grafting the bulky trimethylphenyl group onto the surface.[2]
Safety, Handling, and Storage
7.1. Hazard Profile
This compound is a hazardous chemical and must be handled with care.
| Hazard Class | GHS Statement | Reference(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [1][18] |
| Serious Eye Damage | H318: Causes serious eye damage | [1][18] |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [1][18][19] |
| Skin Sensitization | H317: May cause an allergic skin reaction | [1] |
7.2. Handling and PPE
-
Always handle in a certified chemical fume hood.[19]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[1]
-
Avoid inhalation of dust or vapors. Use respiratory protection if ventilation is inadequate.[19][20]
-
Keep away from heat, sparks, and open flames.[19]
7.3. Storage
-
Store in a tightly sealed container in a cool, dry, well-ventilated area. Recommended storage temperature is 2-8°C.[1]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.
-
Keep away from incompatible materials such as water, alcohols, amines, strong bases, and acids.
References
-
Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
AUB ScholarWorks. (n.d.). Kinetics of the reaction between phenyl isocyanate and aniline in non-aqueous solvents. Retrieved from [Link]
-
Scribd. (n.d.). 6 Steric Hindrance. Retrieved from [Link]
-
3M. (2019). Safety Data Sheet. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Retrieved from [Link]
-
NIST. (n.d.). 2,4,6-Trimethylphenyl isocyanide. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
-
National Institutes of Health. (2020). Nucleophilic Isocyanation. Retrieved from [Link]
-
Kautschuk Group. (n.d.). Isocyanate Types. Retrieved from [Link]
-
Study.com. (n.d.). Video: Steric Hindrance Effect. Retrieved from [Link]
-
Khan Academy. (2013). Steric hindrance. Retrieved from [Link]
-
ResearchGate. (n.d.). Isocyanate-Based Polymers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Retrieved from [Link]
-
Quora. (2021). Why is that the N=C bond breaks in the first step, rather than the C=O bond?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes. Retrieved from [Link]
-
National Institutes of Health. (2002). 2,4,6-Trimethylphenyl isocyanide. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalysis of the isocyanate-hydroxyl reaction. Retrieved from [Link]
-
MDPI. (n.d.). A DFT Study of the Photochemical Dimerization of Methyl 3-(2-Furyl)acrylate and Allyl Urocanate. Retrieved from [Link]
-
National Institutes of Health. (2016). Quantifying Dimer and Trimer Formation by Tri-n-butyl Phosphates in n-Dodecane: Molecular Dynamics Simulations. Retrieved from [Link]
Sources
- 1. 2,4,6-三甲基苯基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Buy this compound | 2958-62-5 [smolecule.com]
- 3. This compound | CAS#:2958-62-5 | Chemsrc [chemsrc.com]
- 4. This compound CAS#: 2958-62-5 [m.chemicalbook.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. rsc.org [rsc.org]
- 7. scribd.com [scribd.com]
- 8. Steric effects - Wikipedia [en.wikipedia.org]
- 9. study.com [study.com]
- 10. Steric Hindrance Effect | Definition, Factors & Examples - Video | Study.com [study.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Catalysis of the isocyanate‐hydroxyl reaction | Semantic Scholar [semanticscholar.org]
- 14. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
- 17. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. This compound | C10H11NO | CID 595239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound - High purity | EN [georganics.sk]
- 20. multimedia.3m.com [multimedia.3m.com]
An In-depth Technical Guide to the Safe Handling of 2,4,6-Trimethylphenyl Isocyanate for Research and Development Professionals
Preamble: A Proactive Approach to Safety in Synthesis
For the dedicated researcher, scientist, and drug development professional, the pursuit of novel chemical entities is a journey of precision, innovation, and, paramountly, safety. 2,4,6-Trimethylphenyl isocyanate, a versatile reagent in the synthesis of ureas, carbamates, and other valuable scaffolds, demands a comprehensive understanding of its properties to ensure its safe and effective use. This guide moves beyond a mere checklist of precautions to provide a deep, scientifically-grounded understanding of the causality behind recommended safety protocols. By fostering a proactive safety culture rooted in knowledge, we can mitigate risks and enable groundbreaking research to flourish.
Section 1: The Chemical and Toxicological Profile of this compound
This compound (CAS No. 2958-62-5), also known as mesityl isocyanate, is an aromatic isocyanate with the molecular formula C₁₀H₁₁NO.[1][2] Its utility in organic synthesis stems from the highly electrophilic carbon atom of the isocyanate group, which readily reacts with a variety of nucleophiles.[3] However, this reactivity is also the source of its significant health hazards.
Hazard Identification and Classification
This compound is classified as a hazardous substance and presents multiple health risks.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H312: Harmful in contact with skin. [4]
-
H317: May cause an allergic skin reaction. [6]
-
H331: Toxic if inhaled. [4]
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. [4][5][6]
The primary toxicological concerns are acute toxicity upon ingestion or inhalation and its potent sensitizing effects on the respiratory system and skin.[7][8] Isocyanates as a class are known to be potent respiratory sensitizers, and even minute exposures can trigger severe asthmatic reactions in sensitized individuals.[9][10]
Quantitative Toxicological Data
Carcinogenicity
Some isocyanates, such as toluene diisocyanate (TDI), are classified as possible human carcinogens (IARC Group 2B).[12] While a specific carcinogenicity classification for this compound by major regulatory bodies like IARC or the National Toxicology Program (NTP) was not identified in the conducted searches, the potential for long-term health effects from exposure to aromatic isocyanates should not be dismissed.[13][14][15]
Section 2: The Hierarchy of Controls: A Framework for Safe Handling
A robust safety protocol relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective measures to protect laboratory personnel.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: The First Line of Physical Defense
All work with this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of its vapors. For particularly sensitive operations or when handling larger quantities, a glove box may be warranted.
Administrative Controls: Standard Operating Procedures and Training
Strict adherence to Standard Operating Procedures (SOPs) is crucial. All personnel handling this compound must receive specific training on its hazards, safe handling practices, and emergency procedures. Access to areas where this chemical is used should be restricted to authorized personnel.
Personal Protective Equipment (PPE): Essential for All Handling Procedures
While engineering and administrative controls are primary, appropriate PPE is mandatory as the final barrier of protection.
| PPE Category | Specification | Rationale |
| Respiratory Protection | A full-face or half-face respirator with organic vapor cartridges is recommended. In some situations, a supplied-air respirator may be necessary. | Protects against inhalation of toxic and sensitizing vapors. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. | Prevents skin contact, which can lead to sensitization and systemic toxicity. |
| Eye Protection | Chemical safety goggles or a full-face shield are required. | Protects against splashes that can cause severe eye damage. |
| Protective Clothing | A lab coat and, in some cases, disposable coveralls should be worn. | Prevents contamination of personal clothing and skin. |
Section 3: Laboratory Protocols for this compound
General Handling and Storage
-
Moisture Sensitivity: this compound is sensitive to moisture and will react with water to form an insoluble urea and carbon dioxide gas.[3] This can lead to pressure buildup in sealed containers. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Storage Temperature: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Refrigeration is often recommended.
-
Incompatible Materials: Avoid contact with water, alcohols, amines, strong acids, strong bases, and strong oxidizing agents.[1]
Step-by-Step Protocol for a Small-Scale Laboratory Spill
In the event of a small spill (a few milliliters) within a chemical fume hood, follow this procedure:
-
Alert Personnel: Immediately notify others in the laboratory of the spill.
-
Ensure Ventilation: Maintain the fume hood sash at the lowest practical height.
-
Don Appropriate PPE: Ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.
-
Neutralize the Spill: Prepare a decontamination solution. Two effective formulations are:[16][17]
-
Formulation 1: 5-10% sodium carbonate and 0.2-2% liquid detergent in water.
-
Formulation 2: 3-8% concentrated ammonia solution and 0.2-2% liquid detergent in water. (Use with caution due to ammonia vapors).
-
-
Apply Decontamination Solution: Slowly and carefully add the decontamination solution to the absorbed spill, working from the outside in. Be aware that the reaction may generate gas (CO₂).
-
Allow Reaction Time: Let the mixture stand for at least 30 minutes to ensure complete neutralization.
-
Collect Waste: Carefully scoop the neutralized mixture into a designated, labeled waste container. Do not seal the container tightly initially to allow for the release of any residual gas.
-
Decontaminate Surfaces: Wipe the spill area with the decontamination solution, followed by a clean water rinse.
-
Dispose of Waste: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with institutional and local regulations.
Caption: A stepwise workflow for responding to a small laboratory spill.
Section 4: Disposal of this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound, whether unreacted, in solution, or as a neutralized solid, must be treated as hazardous waste.
-
Unreacted Isocyanate: Small amounts of unreacted isocyanate should be reacted with a suitable nucleophile (e.g., a polyol or a high-boiling point alcohol) in a fume hood to form a more stable carbamate or polyurethane. This reaction is exothermic and should be performed with care. The resulting product should be disposed of as hazardous waste.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, absorbent materials, and pipette tips, must be collected in a designated, labeled hazardous waste container.
-
Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Consult with your Environmental Health and Safety (EHS) department for guidance.[18]
Section 5: Applications in Research and Drug Development
Understanding the utility of this compound provides context for its handling. Its primary application is as a synthetic intermediate.[3] The steric hindrance provided by the two ortho-methyl groups can influence the reactivity of the isocyanate and the properties of the resulting products.
-
Urea and Carbamate Synthesis: It is used to introduce a substituted urea or carbamate moiety into a molecule. These functional groups are common in pharmaceuticals and agrochemicals.[3]
-
Polymer Chemistry: This isocyanate can be used in the synthesis of specialized polyurethanes.[3]
-
Ligand Development: The related 2,4,6-trimethylphenyl isocyanide is used in the formation of isocyanide-based ligands in coordination chemistry.[19]
Conclusion: A Commitment to a Culture of Safety
The safe handling of this compound is not merely a matter of following rules but of understanding the chemical principles that underpin them. For the research scientist and drug development professional, a deep appreciation of its reactivity and toxicity is the foundation of a proactive safety mindset. By implementing the hierarchy of controls, adhering to established protocols, and maintaining a vigilant awareness of the potential hazards, we can confidently and responsibly harness the synthetic potential of this valuable reagent in the advancement of science.
References
-
SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION. (n.d.). Procedures for Minor Spills of Isocyanates. Retrieved from [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
SKC Inc. (2024, January 10). SDS 2004 - Isocyanate DECONtamination Solution.indd. Retrieved from [Link]
-
FSI. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]
-
CIR Report Data Sheet. (n.d.). Safety assessment of trialkyl trimellitates as used in cosmetics. Retrieved from [Link]
-
SKC Ltd. (n.d.). TEST KIT Instructions Aliphatic Isocyanates. Retrieved from [Link]
-
PubMed. (n.d.). Acute inhalation studies with methyl isocyanate vapor. I. Methodology and LC50 determinations in guinea pigs, rats, and mice. Retrieved from [Link]
-
CDC. (n.d.). NIOSH Skin Notation Profiles: Methyl Isocyanate. Retrieved from [Link]
-
NIST. (n.d.). 2,4,6-Trimethylphenyl isocyanide - the NIST WebBook. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity | EN. Retrieved from [Link]
-
NY.Gov. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, October 30). Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Progr. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Toxicology: Isocyanates Profile. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C10H11NO | CID 595239. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trimethylphenyl isocyanide | C10H11N | CID 143446. Retrieved from [Link]
-
CDC. (n.d.). Immediately dangerous to life or health (IDLH) value profile: methyl isocyanate. Retrieved from [Link]
-
Canada.ca. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]
-
Health and Safety Authority (HSA). (n.d.). Isocyanates. Retrieved from [Link]
-
American Cancer Society. (n.d.). Known and Probable Human Carcinogens. Retrieved from [Link]
-
NCBI. (n.d.). 7. Selected Monoisocyanates Acute Exposure Guideline Levels. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Cancer Classification Systems May 2020. Retrieved from [Link]
-
Regulations.gov. (n.d.). Material Safety Data Sheet I. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Compilation and Standardization of Rat Acute Inhalation Study Data to Support Predictive Modeling (ASCCT 2023 poster). Retrieved from [Link]
-
CDPH. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Curation and Characterization of a Rat Acute Inhalation Toxicity Database to Support New Approach Methodologies. Retrieved from [Link]
-
The Ohio State University Office of Environmental Health & Safety. (n.d.). Table 9 Carcinogens Table: OSHA, IARC, NTP, ACGIH (7/14/00). Retrieved from [Link]
-
Chemsrc. (2025, August 25). This compound | CAS#:2958-62-5. Retrieved from [Link]
-
Regulations.gov. (n.d.). List of Hazardous Substances and Reportable Quantities 1. This Appendix lists materials. Retrieved from [Link]
-
epa nepis. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 6. Retrieved from [Link]
-
(n.d.). Guide to the Disposal of Chemically Stabilized and Solidified Waste. Retrieved from [Link]
Sources
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. Buy this compound | 2958-62-5 [smolecule.com]
- 4. This compound - High purity | EN [georganics.sk]
- 5. This compound | C10H11NO | CID 595239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4,6-三甲基苯基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. hsa.ie [hsa.ie]
- 9. Control measures guide - Canada.ca [canada.ca]
- 10. cdph.ca.gov [cdph.ca.gov]
- 11. Acute inhalation studies with methyl isocyanate vapor. I. Methodology and LC50 determinations in guinea pigs, rats, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walkerdowney.com [walkerdowney.com]
- 13. npic.orst.edu [npic.orst.edu]
- 14. Known and Probable Human Carcinogens | American Cancer Society [cancer.org]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. safetyinnumbers.ca [safetyinnumbers.ca]
- 17. fsi.co [fsi.co]
- 18. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 19. CAS 57116-96-8: 2,4,6-trimethylphenyl isocyanide [cymitquimica.com]
An In-Depth Technical Guide to the GHS Classification of 2,4,6-Trimethylphenyl Isocyanate
This guide provides a comprehensive analysis of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 2,4,6-trimethylphenyl isocyanate (CAS No. 2958-62-5). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who handle this compound. This document synthesizes toxicological data, regulatory classifications, and practical safety protocols to ensure its safe handling and use in a laboratory setting.
Section 1: Introduction to this compound and the Imperative of GHS
This compound, also known as mesityl isocyanate, is an aromatic isocyanate compound.[1] Its unique structural properties, conferred by the sterically hindered isocyanate group, make it a valuable reagent in specialized organic synthesis, including the development of novel pharmaceutical compounds and polymers. However, like all isocyanates, it possesses inherent reactivity that translates to significant health hazards.
The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards. For scientists and researchers, a deep understanding of a compound's GHS classification is not merely a regulatory formality; it is the foundation of a robust safety culture and the starting point for accurate risk assessment. This guide moves beyond a simple recitation of hazard codes to explain the causality behind the classification of this compound, enabling users to implement informed and effective safety measures.
Section 2: Consolidated GHS Classification
This compound is classified as a hazardous substance. The signal word "Danger" is consistently used across various supplier safety data sheets (SDS), indicating the potential for severe hazards.[2][3]
The following table summarizes the GHS hazard classifications derived from aggregated data sources. It is important to note that while there is broad agreement on the nature of the hazards, the precise severity (e.g., Acute Toxicity Category 3 vs. 4) can vary between suppliers. This guide presents a consolidated and conservative classification to ensure the highest level of safety.
| Hazard Class | GHS Category | Pictogram | Hazard Statement Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | H302 | Harmful if swallowed.[2][3] |
| Serious Eye Damage | Category 1 | H318 | Causes serious eye damage.[2][3] | |
| Respiratory Sensitization | Category 1 | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] | |
| Skin Sensitization | Category 1 | H317 | May cause an allergic skin reaction.[3] | |
| Note on Acute Inhalation Toxicity | Category 2 or 3 | H330 / H331 | Fatal if inhaled / Toxic if inhaled.[4][5] |
Some sources indicate a higher acute toxicity classification (H300/H330 - Fatal if swallowed/inhaled).[4][5][6] Given this discrepancy, a conservative approach assuming higher toxicity is recommended for all risk assessments and handling procedures.
Section 3: Mechanistic Insights into Key Hazards
Understanding the "why" behind a classification is critical for appreciating the risk. The hazards of this compound are intrinsically linked to the high reactivity of the isocyanate functional group (–N=C=O).
Sensitization: An Immunological Response
The most significant long-term health risks associated with isocyanates are respiratory and skin sensitization.[7]
-
Mechanism of Action : The electrophilic carbon atom of the isocyanate group readily reacts with nucleophilic functional groups (e.g., amino and sulfhydryl groups) on proteins in the skin and respiratory tract. This covalent binding, or haptenization, modifies endogenous proteins, which are then recognized as foreign by the immune system, initiating an allergic response.[6] Subsequent exposures, even at very low concentrations, can trigger a severe, debilitating allergic reaction.[8]
-
Respiratory Sensitization (H334) : This is the most severe health effect of isocyanate exposure.[7] Initial exposure may cause irritation, but repeated exposure can lead to occupational asthma. Once sensitized, an individual may experience severe asthma attacks, coughing, and shortness of breath upon re-exposure to even minute quantities of the substance. This condition can be permanent and life-threatening.
-
Skin Sensitization (H317) : Similar to respiratory sensitization, skin contact can lead to allergic contact dermatitis.[8] Symptoms include redness, rashes, and blistering. Importantly, dermal exposure can also contribute to the development of respiratory sensitization, a pathway that is often overlooked.[9]
Serious Eye Damage (H318)
This classification indicates that the chemical can cause irreversible damage to the eye. The reactivity of the isocyanate group with proteins and other biomolecules in the cornea and conjunctiva can lead to severe inflammation, tissue damage, and potential loss of vision. This is not simple irritation; it is a corrosive action on delicate eye tissue.
Acute Toxicity (H302)
The "Harmful if swallowed" classification is based on data indicating that ingestion of a sufficient quantity can lead to significant toxic effects. While the specific lethal dose (LD50) data for this compound is not always consistently reported, the classification warrants immediate medical attention if ingestion occurs.
Section 4: GHS Logic and Workflow
The GHS classification process follows a logical pathway from hazard identification to the assignment of harmonized communication elements. The following diagram illustrates this workflow as it applies to this compound.
Caption: GHS Classification Workflow for this compound.
Section 5: Experimental Protocol for Hazard Validation: The Murine Local Lymph Node Assay (LLNA)
To provide field-proven insight, this section details a standard protocol for assessing skin sensitization potential, a key hazard of this compound. The Murine Local Lymph Node Assay (LLNA) is the first-choice in vivo method for this purpose and is recognized by the OECD under Test Guideline 429.[10]
Causality Behind Experimental Choices: The LLNA is based on the immunological principle that skin sensitizers induce the proliferation of lymphocytes (T-cells) in the lymph nodes draining the site of application.[2][11] By measuring this proliferation, we can quantitatively assess the sensitization potential of a substance. This is a more refined and humane method than older guinea pig tests because it measures the induction phase of sensitization directly and uses fewer animals.[2][10]
Step-by-Step LLNA Methodology (Adapted from OECD TG 429)
-
Animal Selection & Acclimatization:
-
Use female CBA/Ca or CBA/J mice, 8-12 weeks old. These strains are well-characterized for their immune response in this assay.
-
Acclimatize animals for at least 5 days before the study begins to reduce stress-related variables.
-
-
Dose Formulation and Selection:
-
Prepare a minimum of three concentrations of this compound in a suitable vehicle (e.g., acetone and olive oil, 4:1 v/v). A vehicle control group (vehicle only) is mandatory.
-
The choice of concentrations is critical. The highest concentration should not cause excessive local irritation or systemic toxicity. A preliminary screen may be necessary to determine the appropriate dose range.
-
-
Application of Test Substance:
-
Assign a minimum of four animals per group.
-
On Day 1, Day 2, and Day 3, apply 25 µL of the test or control formulation to the dorsal surface of each ear of the mice. The consistent, repeated application mimics occupational exposure scenarios.
-
-
Measurement of Lymphocyte Proliferation:
-
On Day 6, approximately 72 hours after the final application, inject all mice intravenously with radio-labeled thymidine (e.g., ³H-methyl thymidine). Proliferating lymphocytes will incorporate this label into their DNA.
-
Five hours after injection, humanely euthanize the animals.
-
-
Sample Processing and Data Analysis:
-
Excise the auricular lymph nodes from each ear and pool them for each animal.
-
Prepare a single-cell suspension from the lymph nodes.
-
Measure the incorporated radioactivity by liquid scintillation counting. The resulting value is expressed as Disintegrations Per Minute (DPM) per animal.
-
Calculate the Stimulation Index (SI) for each treatment group by dividing the mean DPM per mouse in the group by the mean DPM per mouse in the vehicle control group.
-
-
Interpretation of Results:
Workflow Diagram: Murine Local Lymph Node Assay
Caption: Step-by-step workflow of the Murine Local Lymph Node Assay (LLNA).
Section 6: Precautionary Statements and Safe Handling
Effective risk management requires translating GHS classifications into concrete laboratory practices. The following precautionary statements are paramount:
| P-Code | Precautionary Statement | Scientific Rationale & Field Insight |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | Primary route of sensitization. Isocyanates can be volatile or become airborne as aerosols. Engineering controls (fume hood) are non-negotiable. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | Prevents skin/eye contact. Use nitrile or butyl rubber gloves (check breakthrough times). A lab coat and chemical splash goggles are mandatory. A face shield is required when there is a significant splash risk. |
| P284 | [In case of inadequate ventilation] wear respiratory protection.[2] | Last line of defense. If engineering controls cannot guarantee exposure below occupational limits, a supplied-air respirator is necessary. Standard dust masks are insufficient.[7] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | Immediate response to exposure. Be prepared for an emergency. Anyone developing asthma-like symptoms must be removed from the source and seek immediate medical attention. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Mitigates eye damage. Immediate and prolonged rinsing is crucial to minimize corrosive damage. An eyewash station must be accessible. |
| P310 | Immediately call a POISON CENTER/doctor. | Urgency of medical intervention. Due to the severity of the hazards (eye damage, sensitization, potential acute toxicity), professional medical evaluation is essential after any exposure. |
Section 7: Conclusion
The GHS classification of this compound as a substance that is harmful if swallowed, causes serious eye damage, and is a potent respiratory and skin sensitizer, dictates that it must be handled with the utmost care. The reactivity of the isocyanate group is the root cause of its hazardous properties. For researchers and drug development professionals, this knowledge must inform every step of the experimental process, from the initial risk assessment to the final disposal of waste. By integrating a deep understanding of these hazards with stringent adherence to engineering controls, personal protective equipment, and emergency preparedness, the risks associated with this valuable chemical reagent can be effectively managed.
References
-
Title: Test No. 429: Skin Sensitisation: Local Lymph Node Assay Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]
-
Title: this compound | C10H11NO | CID 595239 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: The local lymph node assay and skin sensitization testing Source: Methods in Molecular Biology, PubMed URL: [Link]
-
Title: Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals Source: Methods in Molecular Biology, PubMed URL: [Link]
-
Title: Local lymph node assay: Validation assessment for regulatory purposes Source: American Journal of Contact Dermatitis URL: [Link]
-
Title: Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers Source: Frontiers in Toxicology URL: [Link]
-
Title: this compound - High purity Source: Georganics URL: [Link]
-
Title: 2,4,6-Trimethylphenyl isocyanide | C10H11N | CID 143446 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: this compound | CAS#:2958-62-5 Source: Chemsrc URL: [Link]
-
Title: Unclassified ENV/JM/MONO(99)3 Source: OECD URL: [Link]
-
Title: Isocyanates: Control measures guideline Source: Canada.ca URL: [Link]
-
Title: Isocyanates - Hazard Recognition Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Isocyanates: Working Safely Source: California Department of Public Health (CDPH) URL: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. ftp.cdc.gov [ftp.cdc.gov]
- 3. echemi.com [echemi.com]
- 4. In vitro model for the prediction of respiratory sensitization of inhalable substances | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 5. 2,4,6-Trimethylphenyl isocyanide | C10H11N | CID 143446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers [frontiersin.org]
- 7. Control measures guide - Canada.ca [canada.ca]
- 8. CAS 57116-96-8: 2,4,6-trimethylphenyl isocyanide [cymitquimica.com]
- 9. one.oecd.org [one.oecd.org]
- 10. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 11. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. search.library.nyu.edu [search.library.nyu.edu]
The Solubility Profile of 2,4,6-Trimethylphenyl Isocyanate: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility of 2,4,6-trimethylphenyl isocyanate in common organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical principles governing solubility, offers a predictive solubility profile, and provides a detailed experimental protocol for empirical verification.
Introduction: The Significance of Solubility for a Versatile Reagent
This compound, also known as mesityl isocyanate, is a sterically hindered aromatic isocyanate. Its unique structure, with three methyl groups ortho and para to the isocyanate functionality, imparts distinct reactivity and properties, making it a valuable reagent in organic synthesis.[1] The isocyanate group is highly reactive towards nucleophiles, a characteristic harnessed in the formation of ureas, carbamates, and other derivatives.[2] Understanding the solubility of this compound is paramount for its effective use in various applications, including polymer chemistry, pharmaceutical synthesis, and materials science. Proper solvent selection is critical for controlling reaction kinetics, product purity, and process efficiency.
This guide will first explore the theoretical underpinnings of solubility, focusing on the principle of "like dissolves like" and the application of Hansen Solubility Parameters (HSP) for a more quantitative prediction. Subsequently, a predicted solubility table for this compound in a range of common organic solvents will be presented, based on estimated HSP values. Crucially, this guide also provides a detailed, step-by-step experimental protocol for the empirical determination of solubility, empowering researchers to validate these predictions in their own laboratory settings.
Theoretical Framework: Predicting Solubility through Intermolecular Interactions
The adage "like dissolves like" serves as a fundamental qualitative guideline for predicting solubility. This principle is rooted in the nature of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
A more sophisticated and quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) .[3][4] The HSP system dissects the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from London dispersion forces.
-
δP (Polar): Stemming from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.
Each molecule is assigned a point in a three-dimensional "Hansen space" defined by these three parameters. The closer the HSP values of a solute and a solvent are in this space, the more likely they are to be miscible.[3]
Estimated Hansen Solubility Parameters for this compound:
| Parameter | Estimated Value (MPa0.5) |
| δD (Dispersion) | 18 - 20 |
| δP (Polar) | 8 - 12 |
| δH (Hydrogen Bonding) | Low (due to lack of H-bond donor) |
Note: The hydrogen bonding component (δH) is expected to be low as the molecule lacks a hydrogen bond donor, though the nitrogen and oxygen atoms can act as acceptors.
Predicted Solubility Profile of this compound
Based on the "like dissolves like" principle and the estimated Hansen Solubility Parameters, a qualitative solubility profile for this compound in a range of common organic solvents can be predicted. Solvents with a higher degree of aromatic character and moderate polarity are anticipated to be good solvents. Conversely, highly polar, protic solvents are expected to be poor solvents and may react with the isocyanate group.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Toluene | Aromatic | High | Similar aromatic nature, good match for dispersion forces. |
| Benzene | Aromatic | High | Similar aromatic nature, good match for dispersion forces. |
| Dichloromethane | Chlorinated | High | Good balance of polarity and ability to interact with the isocyanate group without reacting. |
| Chloroform | Chlorinated | High | Similar to dichloromethane. |
| Tetrahydrofuran (THF) | Ether | Moderate to High | Aprotic ether with moderate polarity. |
| Diethyl Ether | Ether | Moderate | Lower polarity than THF. |
| Acetone | Ketone | Moderate | Aprotic polar solvent. |
| Ethyl Acetate | Ester | Moderate | Aprotic polar solvent. |
| Acetonitrile | Nitrile | Moderate to Low | Polar aprotic solvent, but polarity might be too high for optimal solubility. |
| Hexane | Aliphatic | Low | Non-polar, poor match for the polar isocyanate group. |
| Heptane | Aliphatic | Low | Non-polar, poor match for the polar isocyanate group. |
| Methanol | Protic Alcohol | Reactive | Protic solvent will react with the isocyanate group to form a carbamate. |
| Ethanol | Protic Alcohol | Reactive | Protic solvent will react with the isocyanate group to form a carbamate. |
| Water | Protic | Insoluble & Reactive | Highly polar and protic; will hydrolyze the isocyanate to form an amine and carbon dioxide.[2] |
Disclaimer: The solubility data presented in Table 1 are predictions based on theoretical principles and should be considered as a guide for solvent selection. Experimental verification is strongly recommended.
Experimental Protocol for Solubility Determination
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the gravimetric "shake-flask" method, a widely accepted technique for determining the solubility of a solid in a liquid.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps or sealed ampoules
-
Constant temperature bath or incubator shaker
-
Vortex mixer
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)
-
Glass syringes
-
Oven for drying
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known volume or mass of the chosen organic solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath or incubator shaker set to the desired temperature.
-
Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Sample Collection and Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent precipitation due to temperature changes, the syringe can be pre-warmed to the experimental temperature.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a pre-weighed, clean, and dry container. This step is critical to remove any fine, undissolved particles.
-
-
Analysis:
-
Accurately weigh the container with the filtered solution to determine the mass of the solution.
-
Carefully evaporate the solvent from the container under controlled conditions (e.g., in a vacuum oven at a temperature that will not cause decomposition of the solute).
-
Once the solvent is completely removed, allow the container to cool to room temperature in a desiccator and then weigh it again to determine the mass of the dissolved solid.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL, g/L, or mol/L.
-
Solubility (g/L) = (Mass of residue (g) / Volume of supernatant collected (L))
-
Solubility ( g/100 g solvent) = (Mass of residue (g) / (Mass of solution (g) - Mass of residue (g))) x 100
-
Causality and Self-Validation
-
Why excess solute? To ensure the solution is truly saturated at the given temperature. The presence of undissolved solid at equilibrium is a visual confirmation of saturation.
-
Why constant temperature? Solubility is highly dependent on temperature. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Why filtration? To ensure that only the dissolved solid is being quantified. Any suspended microparticles would lead to an overestimation of solubility.
-
Why a pre-weighed container for the filtrate? This allows for the determination of the mass of the saturated solution, which is necessary for calculating solubility in units of mass of solute per mass of solvent.
Conclusion
This technical guide has provided a comprehensive examination of the solubility of this compound in organic solvents. By integrating theoretical principles with a practical, detailed experimental protocol, researchers are equipped with the necessary tools to make informed decisions regarding solvent selection for their specific applications. The provided predicted solubility table serves as a valuable starting point, and the detailed experimental workflow allows for the rigorous validation and quantification of these predictions. A thorough understanding and empirical determination of solubility are indispensable for the successful and efficient utilization of this important chemical intermediate in research and development.
References
-
Common Organic Solvents: Table of Properties . Scribd. [Link]
-
COMMON SOLVENT PROPERTIES . University of Rochester. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties . The Organic Chemistry Tutor. [Link]
-
Common Organic Solvents: Table of Properties . Erowid. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties . NDSU Virtual Cell. [Link]
-
Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids . Accu Dyne Test. [Link]
-
Qualitative Analysis Guide . Scribd. [Link]
-
The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions . Journal of Materials Chemistry C. [Link]
-
Designer Solvent Blends . Hansen Solubility. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . WebAssign. [Link]
-
Hansen solubility parameter . Wikipedia. [Link]
-
Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses . Microbe Notes. [Link]
-
List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis . Mendeley Data. [Link]
-
Exp. 7: Testing the Solubility Rules Through Quantitative Analysis . Evergreen Valley College. [Link]
-
Hansen Solubility Parameters . Hansen Solubility. [Link]
-
This compound . PubChem. [Link]
-
2,4,6-Trimethylphenyl isocyanide . PubChem. [Link]
-
2,4,6-Trimethylphenyl isocyanide . NIST WebBook. [Link]
-
Hansen solubility parameters of different solvents and physico-chemical... . ResearchGate. [Link]
Sources
An In-depth Technical Guide on the Chemical Compatibility of 2,4,6-Trimethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,4,6-Trimethylphenyl Isocyanate
This compound, also known as mesityl isocyanate, is an aromatic isocyanate with the chemical formula (CH₃)₃C₆H₂NCO.[1] It is a solid at room temperature with a melting point between 44-48°C and a boiling point of 218-220°C.[1][2] This compound is a valuable intermediate in organic synthesis and finds applications in various research and development settings.[3] Its utility stems from the reactive isocyanate group (-N=C=O), which readily participates in addition reactions. However, this reactivity also necessitates a thorough understanding of its chemical compatibility to ensure safe handling and prevent undesirable reactions.
Core Reactivity and Incompatibilities
The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. The reactivity of this compound is influenced by the electron-donating methyl groups on the phenyl ring and the steric hindrance they provide.
Incompatible Substance Classes
A summary of substances known to be incompatible with this compound is presented below.[3][4]
| Incompatible Class | Examples | Potential Hazards |
| Water/Moisture | Humidity, aqueous solutions | Vigorous reaction, formation of insoluble polyureas and CO₂ gas, pressure buildup in sealed containers.[3][5] |
| Alcohols | Methanol, Ethanol, Isopropanol | Exothermic reaction to form urethanes.[4][6] |
| Amines | Primary and secondary amines | Very rapid, exothermic reaction to form ureas.[4][6] |
| Strong Acids | Hydrochloric acid, Sulfuric acid | Can catalyze polymerization and other side reactions.[4] |
| Strong Bases | Sodium hydroxide, Potassium hydroxide | Can catalyze trimerization and other vigorous reactions.[3] |
| Strong Oxidizing Agents | Peroxides, Nitrates | Potential for vigorous or explosive reactions.[3] |
Reaction with Water (Hydrolysis)
One of the most critical incompatibilities of isocyanates is with water. This compound is moisture-sensitive and hydrolyzes in water.[3][7] The reaction proceeds in two main steps. First, the isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to produce a primary amine and carbon dioxide gas. The newly formed amine is highly reactive and will immediately react with another isocyanate molecule to form a stable, insoluble polyurea.[5][8] This reaction can lead to a dangerous pressure buildup if it occurs in a sealed container.
The hydrolysis of aromatic isocyanates like phenyl isocyanate can be catalyzed by general bases, with water itself acting as both a nucleophile and a general base catalyst.[9]
Caption: Hydrolysis of this compound.
Reaction with Alcohols
Alcohols react with isocyanates to form urethanes in an exothermic reaction.[6] The reactivity of alcohols with isocyanates generally follows the order: primary > secondary > tertiary, primarily due to steric hindrance.[10] This reaction is fundamental to the production of polyurethanes.
Reaction with Amines
Amines, particularly primary and secondary amines, react very rapidly with isocyanates to form ureas.[6] These reactions are typically much faster than the reaction with alcohols and usually do not require a catalyst.[6] The high reactivity with amines makes them a significant incompatibility concern.
Safe Handling and Storage
Given its reactivity, proper handling and storage of this compound are paramount to ensure safety and maintain product integrity.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[7][11] It is often recommended to keep it refrigerated.[7] Containers should be tightly closed to prevent moisture ingress.[7]
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.[7][12] In case of potential inhalation, a dust mask or respirator should be used.[7] All handling should be performed in a chemical fume hood to avoid inhalation of vapors or dust.[7]
-
Spills: In the event of a spill, the area should be evacuated. For cleanup, do not use water. Instead, use an inert absorbent material. The collected material should be placed in a suitable container for disposal.[5]
Experimental Protocol for Compatibility Testing
To assess the compatibility of this compound with other substances, a systematic experimental approach is necessary. The following protocol is a general guideline and should be adapted based on the specific substance being tested.
Objective:
To determine the chemical compatibility of this compound with a test substance by observing changes in physical and chemical properties over time.
Materials:
-
This compound
-
Test substance
-
Inert, sealable containers (e.g., glass vials with PTFE-lined caps)
-
Analytical balance
-
Spectroscopic instrumentation (e.g., FTIR, NMR)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Preparation:
-
Ensure all glassware is scrupulously dried to prevent premature reaction with moisture.
-
Accurately weigh a known amount of this compound into a container.
-
In a separate container, weigh a corresponding amount of the test substance.
-
-
Mixing and Observation:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the test substance to the container with the isocyanate.
-
Seal the container immediately.
-
Observe and record any immediate changes, such as gas evolution, color change, or temperature increase.
-
-
Incubation:
-
Store the sealed container at a controlled temperature. It is advisable to conduct tests at both ambient and elevated temperatures to simulate various storage and use conditions.[13]
-
Prepare a control sample of this compound under the same conditions without the test substance.
-
-
Analysis:
-
At predetermined time intervals, analyze the mixture and the control sample.
-
Visual Inspection: Note any changes in appearance, such as color, phase separation, or precipitation.
-
Spectroscopic Analysis (FTIR/NMR): Monitor for the appearance of new peaks or the disappearance of characteristic peaks (e.g., the isocyanate peak around 2270 cm⁻¹ in FTIR). This provides direct evidence of a chemical reaction.
-
Thermal Analysis (DSC): Analyze the thermal behavior of the mixture. A significant change in the melting point or the appearance of exothermic events can indicate a reaction and potential thermal instability.[14]
-
Caption: Workflow for Chemical Compatibility Testing.
Conclusion
This compound is a highly reactive compound with significant utility in chemical synthesis. Its primary incompatibility lies with nucleophilic substances such as water, alcohols, and amines, as well as strong acids, bases, and oxidizing agents. A thorough understanding of these incompatibilities, coupled with rigorous safe handling practices and systematic compatibility testing, is essential for its successful and safe application in research and development.
References
-
Georganics. (n.d.). This compound. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:2958-62-5. Retrieved from [Link]
-
Supporting Information for Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates. (n.d.). Retrieved from [Link]
-
NIST. (n.d.). 2,4,6-Trimethylphenyl isocyanide. Retrieved from [Link]
-
007Chemicals. (n.d.). This compound || cas 2958-62-5 ||. Retrieved from [Link]
-
Intertek. (n.d.). Chemical Compatibility ASTM D543. Retrieved from [Link]
-
Gelest. (n.d.). This compound. Retrieved from [Link]
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Castro, E. A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, 645-648.
- Sheibani, N., et al. (2022).
-
American Chemistry Council. (n.d.). Guidance for Working with Aliphatic Diisocyanates. Retrieved from [Link]
-
AUB ScholarWorks. (n.d.). of the reaction between. Retrieved from [Link]
- Corbett, E. (1964). Safety aspects of handling isocyanates in urethane foam production. IChemE Symposium Series, 15, 83-88.
-
ResearchGate. (n.d.). The Thermal Decomposition of Isocyanurates. Retrieved from [Link]
-
Safe Work Australia. (2015). Guide to handling isocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic hydrolysis of an aromatic isocyanate and subsequent formation.... Retrieved from [Link]
-
Princeton EHS. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
-
Grokipedia. (n.d.). Carbylamine reaction. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Isocyanates Waste Compatibility. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]
-
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trimethylphenyl isocyanide. Retrieved from [Link]
-
Chemical Compatibility Guide. (2024). Retrieved from [Link]
-
Wikipedia. (n.d.). Carbylamine reaction. Retrieved from [Link]
-
SciSpace. (n.d.). Chemical Compatibility Testing Final Report Including Test Plans and Procedures. Retrieved from [Link]
-
Chemical Compatibility Chart. (n.d.). Retrieved from [Link]
-
OSTI.gov. (2025). Chemical Compatibility Testing Final Report Including Test Plans and Procedures. Retrieved from [Link]
-
Sathee Jee. (n.d.). Chemistry Carbylamine Reaction. Retrieved from [Link]
-
Science Info. (2023). Carbylamine reaction: Mechanism, Applications, Limitations. Retrieved from [Link]
-
Quora. (2020). What is the carbylamine test for primary amine?. Retrieved from [Link]
-
DTIC. (n.d.). Thermal Decomposition Mechanism of 2,2-Bis-(4-Hydroxy-phenyl)-1,1-Dichloroethylene-Based Polymers. Retrieved from [Link]
-
MDPI. (2021). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Retrieved from [Link]
Sources
- 1. This compound 99 2958-62-5 [sigmaaldrich.com]
- 2. This compound | CAS#:2958-62-5 | Chemsrc [chemsrc.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. calpaclab.com [calpaclab.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. poliuretanos.net [poliuretanos.net]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 12. echemi.com [echemi.com]
- 13. Chemical Compatibility ASTM D543 [intertek.com]
- 14. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) | MDPI [mdpi.com]
Methodological & Application
Application Note: Strategic Synthesis of Substituted Ureas Utilizing 2,4,6-Trimethylphenyl Isocyanate
Abstract
The urea functional group is a cornerstone in medicinal chemistry and materials science, valued for its unique hydrogen bonding capabilities and structural rigidity. This guide provides a detailed exploration of the synthesis of N,N'-disubstituted and trisubstituted ureas using 2,4,6-trimethylphenyl isocyanate (mesityl isocyanate). We delve into the mechanistic principles governing the reaction, emphasizing the strategic implications of steric hindrance. This document furnishes field-tested protocols, safety and handling guidelines, and applications, designed to empower researchers to leverage this versatile reagent with precision and safety.
Introduction: The Strategic Value of this compound
Isocyanates are highly valuable reagents for the reliable and high-yielding synthesis of ureas through their reaction with primary or secondary amines.[1][2] The general reaction involves the nucleophilic addition of the amine's lone pair of electrons to the electrophilic carbonyl carbon of the isocyanate group, forming a stable urea linkage.[3][4]
This compound stands out due to the steric bulk imparted by the three methyl groups on the phenyl ring.[5] This steric hindrance introduces unique reactivity profiles that can be strategically exploited:
-
Modulated Reactivity: The bulky mesityl group can temper the high reactivity typical of isocyanates, allowing for more controlled reactions and potentially increased selectivity in the presence of multiple nucleophiles.
-
"Masked Isocyanate" Precursors: The resulting sterically hindered ureas can exhibit dynamic covalent behavior.[6][7][8] Under certain conditions (e.g., thermal stress), the urea bond can reversibly dissociate to regenerate the isocyanate and amine, making these ureas effective "masked isocyanates" for in situ release.[6][7] This property is particularly useful in developing dynamic materials and controlled-release systems.[8][9]
-
Improved Handling: As a solid with a melting point of 44-48 °C, it can be easier to handle and weigh accurately compared to liquid isocyanates.[10][11]
This guide will provide the foundational knowledge and practical steps to effectively utilize this important building block.
Reaction Mechanism: Nucleophilic Addition
The formation of a urea from an isocyanate and an amine is a classic example of nucleophilic addition. The reaction proceeds without the need for a catalyst and is typically fast and efficient.[1][12]
The core mechanism involves two key steps:
-
Nucleophilic Attack: The nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the isocyanate group.
-
Proton Transfer: A rapid proton transfer from the amine nitrogen to the isocyanate nitrogen occurs, resulting in the final, stable urea product.
The steric bulk of the 2,4,6-trimethylphenyl group does not prevent this reaction but can influence its rate. This hindrance makes the resulting urea bond susceptible to dissociation under specific energetic inputs, a principle that underpins its use in dynamic covalent chemistry.[6][7]
Caption: Mechanism of Urea Formation.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Typical Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich, etc. | Store under inert gas (N₂ or Ar) at 2-8°C. Moisture sensitive.[10][11] |
| Primary or Secondary Amine Substrate | Reagent Grade | Various | Ensure dryness; distill or dry over molecular sieves if necessary. |
| Anhydrous Dichloromethane (DCM) | DriSolv™ or similar | Various | Other solvents like THF or DMF can also be used.[1] |
| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv™ or similar | Various | Use for less soluble amines. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv™ or similar | Various | Good general-purpose solvent for this reaction. |
| Nitrogen (N₂) or Argon (Ar) gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
| Standard Glassware | --- | --- | Oven-dried prior to use. |
| Magnetic Stirrer and Stir Bars | --- | --- | --- |
| TLC plates (Silica gel 60 F₂₅₄) | --- | --- | For reaction monitoring. |
General Protocol for Urea Synthesis
This protocol describes the synthesis of a substituted urea from a generic primary amine on a 1.0 mmol scale. Adjustments may be necessary based on the specific properties of the amine substrate.
Caption: General Experimental Workflow.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 mmol, 1.0 eq.). Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Dissolution: Using a syringe, add anhydrous solvent (e.g., DCM, 5 mL) to the flask. Stir the mixture at room temperature until the amine is fully dissolved.
-
Isocyanate Addition: In a single portion, carefully add this compound (1.05 mmol, 1.05 eq., ~169 mg) to the stirred solution. It is crucial to perform this addition under a positive pressure of inert gas to prevent moisture contamination.[10]
-
Reaction: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting amine is a key indicator of completion.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. If the product precipitates during the reaction or upon concentration, it can be isolated by vacuum filtration and washed with a cold, non-polar solvent (e.g., hexanes or diethyl ether).
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final urea product using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
Safety and Handling
This compound, like other isocyanates, requires careful handling to minimize exposure risks.
-
Hazard Profile:
-
GHS Hazard Pictograms:
-
Health Hazard (GHS08)
-
Corrosion (GHS05)
-
Exclamation Mark (GHS07)
-
-
Handling Precautions:
-
Engineering Controls: Always handle this reagent in a well-ventilated chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][14]
-
Moisture Sensitivity: The compound is sensitive to moisture and will react with water to form an amine and carbon dioxide.[10] Always handle under anhydrous conditions and store in a tightly sealed container under inert gas.
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste according to institutional guidelines.[14]
-
Conclusion
This compound is a powerful and versatile reagent for the synthesis of sterically hindered ureas. Its solid nature and moderated reactivity offer advantages in handling and control. By understanding the fundamental mechanism of nucleophilic addition and adhering to the detailed protocols and safety guidelines presented, researchers can confidently and effectively incorporate this building block into their synthetic strategies, paving the way for new discoveries in drug development and materials science.
References
-
Urea Formation - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Barrett, A. G. M., et al. (2011). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Organic Letters, 13(21), 5744-5747. Available at: [Link]
-
Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. (2011). ResearchGate. Retrieved from [Link]
-
Mezzenga, R., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers, 13(10), 1606. Available at: [Link]
-
This compound. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Urea formation via reaction of an isocyanate with an amine. (n.d.). ResearchGate. Retrieved from [Link]
-
Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). (n.d.). ResearchGate. Retrieved from [Link]
-
Schematic isocyanate-amine reaction forming a urea linkage. (n.d.). ResearchGate. Retrieved from [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
This compound. (n.d.). Georganics. Retrieved from [Link]
-
Rowan, S. J., et al. (2021). Melt‐functionalization of cellulose nanocrystals using dynamic hindered ureas. Journal of Polymer Science, 59(15), 1633-1642. Available at: [Link]
-
Keul, H. (2007). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Publications. Available at: [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of diisocyanate structure on steric restructuring of hindered urea bonds for self-healable coating. (2021). ResearchGate. Retrieved from [Link]
-
Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2, 140-148. Available at: [Link]
-
Isocyanate Reactions. (n.d.). Poliuretanos. Retrieved from [Link]
Sources
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS 57116-96-8: 2,4,6-trimethylphenyl isocyanide [cymitquimica.com]
- 6. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound | 2958-62-5 [smolecule.com]
- 11. 2,4,6-三甲基苯基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 12. poliuretanos.net [poliuretanos.net]
- 13. This compound | C10H11NO | CID 595239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. This compound - High purity | EN [georganics.sk]
Application Notes & Protocols: The Reaction of 2,4,6-Trimethylphenyl Isocyanate with Primary Amines for the Synthesis of Sterically Hindered Ureas
Abstract
The synthesis of N,N'-disubstituted ureas is a cornerstone reaction in modern organic and medicinal chemistry. The reaction between an isocyanate and a primary amine provides a direct, high-yielding, and atom-economical route to this critical functional group. This guide focuses on the use of 2,4,6-trimethylphenyl isocyanate (also known as mesityl isocyanate), a sterically hindered electrophile, for the synthesis of complex urea derivatives. We will delve into the mechanistic nuances, kinetic considerations, practical applications, and provide detailed, validated protocols for researchers in organic synthesis and drug development.
Introduction: The Strategic Value of Sterically Hindered Ureas
The urea moiety is a privileged scaffold in medicinal chemistry and materials science, often serving as a rigid hydrogen-bond donor and a stable structural linker. The reaction of this compound with primary amines is a powerful method for introducing a sterically demanding group into a molecule.
Key Structural Features of this compound:
-
Steric Hindrance: The two ortho-methyl groups on the phenyl ring sterically shield the isocyanate functional group. This modulates its reactivity and can impart unique conformational properties to the final urea product.
-
Electrophilicity: The carbon atom of the isocyanate group (–N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles like primary amines.[1]
This combination of steric bulk and inherent reactivity makes this compound an invaluable reagent for creating specific molecular architectures that can influence biological activity or material properties.
Reaction Mechanism and Energetics
The formation of a urea from an isocyanate and a primary amine proceeds via a nucleophilic addition mechanism. This process is typically highly efficient and often proceeds without the need for a catalyst.
The Mechanistic Pathway:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the isocyanate.
-
Proton Transfer: This initial addition forms a zwitterionic intermediate, which rapidly undergoes an intramolecular or intermolecular proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the stable, neutral urea product.
The reaction is generally considered irreversible and is driven by the formation of the highly stable urea functional group.
Caption: Nucleophilic addition mechanism for urea formation.
Kinetic Profile
While often depicted as a simple second-order reaction, the kinetics of isocyanate-amine reactions can be complex.[2] The reaction rate is dependent on the concentration of both the amine and the isocyanate. However, factors such as solvent polarity and the potential for autocatalysis by the amine reactant or the urea product can influence the overall reaction order. For most synthetic applications, the reaction proceeds rapidly at ambient temperature. Primary aliphatic amines are generally more nucleophilic and react faster than aromatic amines.[3][4]
Core Protocol: Synthesis of N-(2,4,6-trimethylphenyl)-N'-(alkyl/aryl)urea
This protocol provides a generalized, robust method for the reaction of this compound with a variety of primary amines.
Safety and Handling Precautions
WARNING: this compound is a hazardous chemical. It is toxic if swallowed, a lachrymator (causes tearing), and can cause skin irritation, serious eye damage, and allergic skin or respiratory reactions.[5][6] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves at all times.[5][7]
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[5]
-
Handling: Avoid breathing dust, vapor, or mist. Do not get in eyes, on skin, or on clothing.[5] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry place, typically refrigerated (2-8°C).[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[5]
Materials and Equipment
-
Reagents:
-
This compound (CAS 2958-62-5)[8]
-
Primary amine of choice (e.g., benzylamine, aniline, cyclohexylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnesium sulfate or sodium sulfate (for drying)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Equipment for purification (e.g., flash chromatography system or recrystallization apparatus)
-
Step-by-Step Experimental Procedure
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq.).
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.
-
Reactant Addition: In a separate vial, dissolve this compound (1.0 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution at room temperature. The reaction is typically exothermic; for highly reactive amines, an ice bath may be used to maintain room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or by Infrared (IR) spectroscopy.
-
IR Spectroscopy Check: The disappearance of the strong, sharp isocyanate (N=C=O) stretching peak around 2250-2275 cm⁻¹ is a reliable indicator of reaction completion.[9]
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
If the product is a solid, it may precipitate directly from the reaction mixture and can be isolated by filtration. Wash the solid with a cold, non-polar solvent (e.g., hexane or ether) to remove any unreacted starting material.
-
If the product is soluble, redissolve the crude residue in a larger volume of an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude urea product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Caption: General experimental workflow for urea synthesis.
Data Interpretation and Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized urea.
| Analytical Technique | Key Observational Data |
| ¹H NMR | Appearance of two distinct N-H signals (protons are diastereotopic). The chemical shifts and coupling patterns will be characteristic of the specific R-group and the trimethylphenyl moiety. |
| ¹³C NMR | A characteristic signal for the urea carbonyl carbon typically appears in the range of 150-160 ppm. |
| IR Spectroscopy | Disappearance of the sharp isocyanate peak (~2250-2275 cm⁻¹). Appearance of a strong C=O stretch (1630-1680 cm⁻¹) and N-H stretching bands (3200-3400 cm⁻¹).[9] |
| Mass Spectrometry | Observation of the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of the target urea product. |
| Melting Point | A sharp melting point for a crystalline solid indicates high purity. |
Applications in Research and Development
The N,N'-disubstituted ureas synthesized via this method have broad applicability.
-
Pharmaceuticals: The urea functional group is a key component in numerous approved drugs, including kinase inhibitors for cancer therapy, where it often acts as a crucial hinge-binding element.[9]
-
Organocatalysis: Chiral ureas can serve as powerful hydrogen-bond-donating catalysts for a variety of asymmetric transformations.
-
Supramolecular Chemistry: The defined hydrogen bonding vectors of ureas make them excellent building blocks for constructing complex, self-assembled molecular architectures.
Troubleshooting and Key Insights
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and CO₂. This new amine can then react with remaining isocyanate to form a symmetrical urea byproduct.
-
Side Product Formation: The primary side product is often the symmetrical N,N'-bis(2,4,6-trimethylphenyl)urea, formed from the reaction of the isocyanate with trace water. Using anhydrous conditions is the best way to prevent this.
-
Unreactive Amines: For electron-deficient or sterically hindered primary amines, gentle heating (40-50°C) or the addition of a non-nucleophilic base may be required to facilitate the reaction. However, for most primary amines, the reaction proceeds readily at room temperature.[10]
References
-
Organic Syntheses. (n.d.). Urea derivative synthesis. Retrieved from [Link]
-
Li, W., et al. (2023). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. MDPI. Retrieved from [Link]
-
Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]
-
AUB ScholarWorks. (n.d.). A study of the reaction between phenyl isocyanate and aniline in non-aqueous solvents. Retrieved from [Link]
-
Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry. Retrieved from [Link]
-
American Chemical Society Publications. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Retrieved from [Link]
-
Semantic Scholar. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Retrieved from [Link]
-
Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]
-
Royal Society of Chemistry Publishing. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Retrieved from [Link]
-
ScienceDirect. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Retrieved from [Link]
-
ResearchGate. (2018, November 19). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. Retrieved from [Link]
-
National Institutes of Health. (2024, December 12). Isocyanate-based multicomponent reactions. Retrieved from [Link]
-
IUCr Journals. (2002). 2,4,6-Trimethylphenyl isocyanide. Retrieved from [Link]
Sources
- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 2,4,6-三甲基苯基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. chemicalbook.com [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Urea Formation - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Synthesis of Carbamates using 2,4,6-Trimethylphenyl Isocyanate
Abstract
This document provides a comprehensive guide for the synthesis of carbamates (urethanes) via the nucleophilic addition of alcohols to 2,4,6-trimethylphenyl isocyanate. Carbamates are a vital class of organic compounds with extensive applications in medicinal chemistry, materials science, and as protecting groups in organic synthesis.[1][2] This protocol details the underlying reaction mechanism, a step-by-step experimental procedure, critical safety precautions, and troubleshooting advice tailored for researchers, scientists, and drug development professionals. The use of the sterically hindered this compound is specifically addressed, providing insights into managing its unique reactivity.
Introduction and Scientific Background
The formation of a carbamate linkage from the reaction of an isocyanate with an alcohol is a fundamental and highly efficient transformation in organic chemistry.[3] The reaction is characterized by its high atom economy and often proceeds under mild conditions, yielding the desired urethane product cleanly.
The Reactants:
-
Isocyanates (-N=C=O): These are highly reactive electrophilic species due to the electron-deficient carbon atom. Their reactivity can be tuned by the electronic and steric nature of the substituent. An electron-withdrawing group enhances reactivity, while electron-donating or sterically bulky groups can decrease it.[1]
-
This compound (Mesityl Isocyanate): The focus of this protocol, this aromatic isocyanate features two ortho-methyl groups that provide significant steric hindrance around the isocyanate functional group. This bulkiness can moderate its reactivity compared to non-substituted analogs like phenyl isocyanate, which can be advantageous in controlling selectivity and preventing unwanted side reactions.
-
Alcohols (R-OH): The nucleophile in this reaction. The reactivity of the alcohol is also influenced by steric and electronic factors, with primary alcohols generally being more reactive than secondary or tertiary alcohols.
Understanding these factors is key to designing a successful synthesis and troubleshooting potential issues.
Reaction Mechanism
The synthesis of a carbamate from an isocyanate and an alcohol proceeds through a two-step nucleophilic addition mechanism.
-
Nucleophilic Attack: The reaction initiates with the attack of a lone pair of electrons from the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate group.[3][4]
-
Proton Transfer: This initial addition forms a zwitterionic intermediate, which is rapidly resolved by the transfer of the proton from the oxygen to the nitrogen atom, resulting in the stable carbamate product.[4]
While this reaction can proceed without a catalyst, it can be accelerated by the addition of a base (e.g., tertiary amines) or certain organometallic compounds.[5][6] The base can deprotonate the alcohol, increasing its nucleophilicity, or activate the isocyanate.
Caption: General mechanism for carbamate formation.
Critical Safety Protocols and Handling
WARNING: this compound is a hazardous chemical. Strict adherence to safety protocols is mandatory. Isocyanates are potent respiratory and dermal sensitizers, lachrymators, and are fatal if inhaled.[7][8]
-
Engineering Controls: All handling of isocyanates, including weighing and solution preparation, MUST be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[7][9] Ensure an eyewash station and safety shower are immediately accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[7][8]
-
Gloves: Wear chemical-resistant gloves. Butyl rubber or polyvinyl alcohol gloves are recommended.[8] Inspect gloves for integrity before each use and remove them with care to avoid skin contamination.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
-
First Aid Measures:
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[7] A polyglycol-based cleanser may also be effective.[9] Remove all contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
-
Waste Disposal: All isocyanate-contaminated waste (gloves, pipette tips, excess reagents) must be collected in a designated, labeled hazardous waste container.[7][9] Do not mix with other waste streams. Follow all institutional and local regulations for hazardous waste disposal.
Experimental Protocol: General Procedure
This protocol provides a general method adaptable for various primary and secondary alcohols. Reaction conditions, particularly temperature and time, may need to be optimized based on the specific alcohol's reactivity.
Materials and Equipment
-
Reagents:
-
This compound (CAS 2958-62-5)
-
Alcohol of interest (e.g., Benzyl alcohol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Catalyst (optional, e.g., Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP))
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Step-by-Step Synthesis Workflow
Crucial Prerequisite: All glassware must be oven- or flame-dried before use. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) as isocyanates react with moisture.
-
Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Reagent Addition (Alcohol): In the flask, dissolve the alcohol (1.0 eq.) in anhydrous solvent (e.g., 0.2 M concentration).
-
(Optional) Catalyst Addition: If a catalyst is used, add it to the alcohol solution (e.g., 0.05-0.1 eq. of DMAP or TEA).[6] Stir for 5 minutes.
-
Isocyanate Addition: Slowly add this compound (1.05 eq.) to the stirring solution via syringe at room temperature. A slight exotherm may be observed. For highly reactive alcohols, consider cooling the flask to 0 °C in an ice bath before addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC, observing the consumption of the starting alcohol. The reaction time can vary from 2 to 24 hours depending on the alcohol's steric hindrance.
-
Quenching: Once the reaction is complete (as indicated by TLC), quench any excess isocyanate by adding a small amount of methanol (approx. 0.2 eq.) and stirring for an additional 20 minutes.[10]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in a suitable solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again to yield the crude product.
-
-
Purification: Purify the crude carbamate product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[10]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Caption: Step-by-step experimental workflow.
Data Summary and Troubleshooting
Table of Reaction Parameters (Example)
| Parameter | Value / Description | Rationale |
| Alcohol | Benzyl Alcohol (1.0 eq.) | Example of a reactive primary alcohol. |
| Isocyanate | This compound (1.05 eq.) | A slight excess ensures full consumption of the limiting reagent. |
| Solvent | Anhydrous THF | Aprotic solvent that solubilizes reactants well. |
| Catalyst | DMAP (0.05 eq.) | Accelerates the reaction, especially for hindered alcohols. |
| Temperature | Room Temperature (~20-25 °C) | Sufficient for most primary/secondary alcohols. |
| Reaction Time | 4-8 hours | Typical range; must be monitored by TLC. |
| Purification | Silica Gel Chromatography | Standard method for removing impurities and catalyst. |
| Expected Yield | > 85% | Typical for this type of reaction with reactive alcohols. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Presence of moisture in reagents/solvent.2. Alcohol is highly sterically hindered.3. Insufficient reaction time. | 1. Ensure all reagents and solvents are rigorously dried. Use freshly opened bottles or redistill solvents.2. Add a catalyst (DMAP is effective). Increase the reaction temperature (e.g., reflux in THF).3. Allow the reaction to run for a longer period (e.g., 24-48 hours). |
| Formation of White Precipitate (Urea Byproduct) | Reaction of isocyanate with water. | Improve inert atmosphere technique. Ensure all glassware and reagents are scrupulously dry. |
| Multiple Products Observed by TLC | 1. Incomplete reaction.2. Formation of allophanate (reaction of carbamate with another isocyanate molecule). | 1. Increase reaction time or add a catalyst.2. Use a slight excess of the alcohol instead of the isocyanate. Avoid high temperatures for extended periods. |
References
-
Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of the American Chemical Society. Available at: [Link]
-
Bernier, W. E., et al. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. Available at: [Link]
-
PC ISO. (2024). Safety Data Sheet. Available at: [Link]
-
Schwester, W., et al. (1998). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available at: [Link]
-
ResearchGate. (2020). A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. Available at: [Link]
-
Sahnoun, S., et al. (2023). Isocyanate-based multicomponent reactions. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Synthesis of isocyanates from carbamates. Available at: [Link]
-
MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Available at: [Link]
- Google Patents. (1977). Purification of organic isocyanates.
-
Brain Vision. (2023). [Chemistry] Draw a stepwise mechanism for the reaction of an alcohol with an isocyanate to form a ur. YouTube. Available at: [Link]
-
Organic Syntheses. (2014). Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. Available at: [Link]
-
Varghese, J. J., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules. Available at: [Link]
-
Liu, Z., et al. (2024). How To Get Isocyanate? Molecules. Available at: [Link]
-
University of South Florida. (2002). Synthesis of Alkyl Carbamates. Available at: [Link]
-
American Laboratory. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. Available at: [Link]
-
Christian, D., et al. (2004). Preparation of amphiphilic sucrose carbamates by reaction with alkyl isocyanates in water–alcohol mixtures. Tetrahedron Letters. Available at: [Link]
-
Sciencemadness Discussion Board. (2010). Carbamate Synthesis. Available at: [Link]
-
Sciforum. (2016). Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-fre. Available at: [Link]
-
ResearchGate. (2013). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)? Available at: [Link]
-
Organic Chemistry Portal. Synthesis of isocyanates by substitution. Available at: [Link]
Sources
- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.usf.edu [research.usf.edu]
- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 4. m.youtube.com [m.youtube.com]
- 5. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. polyconsprayfoam.com [polyconsprayfoam.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Derivatization of Alcohols Using 2,4,6-Trimethylphenyl Isocyanate for Enhanced Chromatographic and Mass Spectrometric Analysis
Abstract
The quantitative analysis of alcohols, particularly in complex matrices, presents significant challenges due to their polarity and often low volatility. Derivatization is a critical strategy to improve their chromatographic behavior and detection sensitivity. This guide provides a detailed protocol for the use of 2,4,6-trimethylphenyl isocyanate (mesityl isocyanate) as a pre-column derivatizing agent for alcohols. The formation of stable, less polar, and UV-active carbamate (urethane) derivatives significantly enhances performance in analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will explore the underlying reaction mechanism, provide a step-by-step experimental protocol, and discuss the unique advantages conferred by the steric hindrance of this reagent.
Introduction and Principles
Alcohols are ubiquitous in various fields, from beverage analysis and clinical diagnostics to industrial quality control.[1][2][3] However, their direct analysis is often hampered by poor peak shape (tailing) in GC due to hydrogen bonding with the stationary phase and low UV absorbance for HPLC detection. Chemical derivatization addresses these issues by converting the polar hydroxyl (-OH) group into a less polar, more volatile, and more easily detectable functional group.[4][5]
The reaction of an alcohol with an isocyanate produces a stable carbamate derivative.[6][7] this compound is a particularly effective reagent for this purpose. The three methyl groups on the phenyl ring provide significant steric hindrance around the isocyanate group. This structural feature offers two key advantages:
-
Increased Stability: The bulky trimethylphenyl group protects the resulting carbamate linkage from hydrolysis, ensuring the derivative remains intact throughout sample work-up and analysis.
-
Controlled Reactivity: While highly reactive towards the relatively small hydroxyl group of alcohols, the steric hindrance minimizes side reactions with other, bulkier nucleophiles that may be present in the sample matrix.[8][9]
The resulting 2,4,6-trimethylphenyl carbamate derivative exhibits improved volatility and thermal stability for GC analysis and incorporates a strong chromophore (the aromatic ring) for sensitive UV detection in HPLC.
Reaction Mechanism
The derivatization process is a nucleophilic addition reaction. The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the highly electrophilic carbon atom of the isocyanate (-N=C=O) group.[10][11] The reaction proceeds via a concerted mechanism, leading to the formation of the carbamate.
The reaction can be catalyzed by a tertiary amine, such as pyridine or triethylamine, which acts as a base to deprotonate the alcohol, increasing its nucleophilicity and accelerating the reaction rate.
Caption: Figure 1: Nucleophilic addition of an alcohol to this compound.
Detailed Experimental Protocol
This protocol provides a general framework for the derivatization of alcohols in a non-aqueous solvent. Optimization may be required depending on the specific alcohol and sample matrix.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound, 99% | Synthesis Grade | Sigma-Aldrich[12] | Store under inert gas, refrigerated (2-8°C), and protected from moisture.[12] It hydrolyzes in water.[13] |
| Anhydrous Pyridine | ≥99.8% | Fisher Scientific | Serves as both solvent and catalyst. Use a freshly opened bottle or dry over molecular sieves. |
| Anhydrous Hexane or Toluene | HPLC or GC Grade | VWR | For dilution and injection. |
| Alcohol Standard or Sample | Analytical Standard | N/A | Must be free of water. |
| Reaction Vials (2 mL) with PTFE-lined caps | N/A | Agilent Technologies | Ensure caps provide an airtight seal. |
| Syringes and Needles | N/A | Hamilton | For precise liquid handling. |
3.2. Safety Precautions
-
Isocyanates are toxic, respiratory sensitizers, and lachrymators. [12][14] All work must be performed in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[12]
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound before beginning work.[12]
3.3. Step-by-Step Derivatization Procedure
Caption: Figure 2: Experimental workflow for alcohol derivatization.
-
Reagent Preparation: In the fume hood, prepare a 10 mg/mL solution of this compound in anhydrous pyridine. This solution should be prepared fresh daily.
-
Sample Preparation: Pipette 100 µL of the anhydrous alcohol sample or standard solution into a 2 mL reaction vial.
-
Derivatization: Add 200 µL of the freshly prepared derivatizing reagent solution to the vial. This provides a molar excess of the isocyanate to drive the reaction to completion.
-
Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or water bath set to 60-70°C for 30-60 minutes. Reaction time and temperature may be optimized; primary alcohols generally react faster than secondary or tertiary alcohols.[6]
-
Cooling & Dilution: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
Final Preparation: Once cool, dilute the reaction mixture to a final volume of 1 mL with hexane (for GC) or an appropriate mobile phase compatible solvent (for HPLC). The sample is now ready for injection.
Instrumental Analysis Conditions (Example)
The following are starting conditions and should be optimized for the specific analyte and instrument.
4.1. Gas Chromatography (GC-FID)
| Parameter | Condition |
| Column | Agilent VF-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Split/Splitless, 250°C, Split ratio 20:1 |
| Oven Program | Initial 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min |
| Detector | Flame Ionization Detector (FID), 300°C |
| Injection Vol. | 1 µL |
Rationale: A non-polar 5% phenyl-methylpolysiloxane column is chosen for its excellent separation of non-polar to moderately polar compounds, such as the carbamate derivatives.[5]
4.2. High-Performance Liquid Chromatography (HPLC-UV)
| Parameter | Condition |
| Column | C18 reverse-phase, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 70:30 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detector | UV/Vis Detector at 240 nm |
| Injection Vol. | 10 µL |
Rationale: The aromatic ring of the derivative provides strong UV absorbance, making it suitable for detection around 240 nm.[15] A C18 column is standard for separating such hydrophobic derivatives.
Troubleshooting and Method Optimization
Caption: Figure 3: A guide for troubleshooting common derivatization issues.
-
Incomplete Reaction: If underivatized alcohol is still present, consider increasing the reaction time, temperature, or the molar excess of the isocyanate reagent. For sterically hindered secondary or tertiary alcohols, a longer reaction time is expected.
-
Reagent Purity: this compound is sensitive to moisture. The primary degradation product is the corresponding urea, which can appear as a large, late-eluting peak in the chromatogram. Always use a fresh bottle of reagent or one that has been properly stored under an inert atmosphere. Running a "reagent blank" (all steps without the alcohol sample) is crucial for identifying reagent-based artifacts.
-
Matrix Effects: For complex samples, matrix components can interfere with the derivatization or co-elute with the derivative. A sample clean-up step, such as Solid Phase Extraction (SPE), may be necessary prior to derivatization.
Conclusion
The use of this compound offers a robust and reliable method for the derivatization of alcohols for chromatographic analysis. The resulting stable carbamate derivatives exhibit excellent chromatographic properties and enhanced detection sensitivity. The steric hindrance provided by the mesityl group ensures high stability and minimizes side reactions, making this reagent a superior choice for complex sample matrices. By following the detailed protocol and considering the optimization strategies outlined, researchers can achieve accurate and reproducible quantification of alcohols in a wide range of applications.
References
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (n.d.). pubs.acs.org. Retrieved from [Link]
-
Mechanism of Isocyanate Reactions with Ethanol. (n.d.). ResearchGate. Retrieved from [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). PubMed Central. Retrieved from [Link]
-
s Alcohol Determination by HPLC with Postcolumn Derivatization Based on the Thiosulfate-catalyzed Reaction of Alcohols and Cerium(IV) and Fluorescence Detection of Cerium(III). (2021). Bentham Science Publishers. Retrieved from [Link]
-
Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. (2013). PubMed. Retrieved from [Link]
-
[Chemistry] Draw a stepwise mechanism for the reaction of an alcohol with an isocyanate to form a ur. (2023). YouTube. Retrieved from [Link]
-
Alcohol determination by hplc with postcolumn derivatization based on the thiosulfate-catalyzed reaction of alcohols and cerium(Iv) and fluorescence detection of cerium(III). (n.d.). Tokai University. Retrieved from [Link]
-
A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. (2002). Journal of Food and Drug Analysis. Retrieved from [Link]
-
Simultaneous determination of ethanol and methanol in non-alcoholic beverages by precolumn derivatization and liquid chromatography with fluorescence detection. (2023). ResearchGate. Retrieved from [Link]
-
Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of isocyanates from carbamates. (n.d.). ResearchGate. Retrieved from [Link]
-
Isocyanate-based multicomponent reactions. (2024). PubMed Central. Retrieved from [Link]
-
Investigation of the competitive rate of derivatization of several secondary amines with phenylisocyanate (PHI), hexamethylene-1,6-diisocyanate (HDI), 4,4 '-methylenebis( phenyl isocyanate) (MDI) and toluene diisocyanate (TDI) in liquid medium. (n.d.). ResearchGate. Retrieved from [Link]
-
Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. (2018). MDPI. Retrieved from [Link]
-
A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. (2022). PubMed. Retrieved from [Link]
-
High resolution analysis of heavier alcohols as TMS derivatives in marine sediments. (n.d.). Agilent. Retrieved from [Link]
-
An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. (2009). American Laboratory. Retrieved from [Link]
-
A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins. (2022). PubMed Central. Retrieved from [Link]
-
Alcoholic Beverage Analysis by GC. (n.d.). Restek. Retrieved from [Link]
-
Effect of diisocyanate structure on steric restructuring of hindered urea bonds for self-healable coating. (n.d.). ResearchGate. Retrieved from [Link]
-
Derivatization of fatty alcohol ethoxylates for liquid chromatography separation with UV-VIS detection. (n.d.). ResearchGate. Retrieved from [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.). EPA. Retrieved from [Link]
-
Gas-chromatographic analysis of some volatile congeners in different types of strong alcoholic fruit spirits. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Determination of airborne isocyanates. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 2. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 3. Gas-chromatographic analysis of some volatile congeners in different types of strong alcoholic fruit spirits. | Semantic Scholar [semanticscholar.org]
- 4. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 7. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. 2,4,6-三甲基苯基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound, 98% | Fisher Scientific [fishersci.ca]
- 14. researchgate.net [researchgate.net]
- 15. A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of 2,4,6-trimethylphenyl isocyanate reaction with nucleophiles
Application Note & Protocol Guide
Topic: The Reaction of 2,4,6-Trimethylphenyl Isocyanate with Nucleophiles: Mechanistic Insights and Practical Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, also known as mesityl isocyanate, is a unique electrophilic reagent characterized by significant steric hindrance around the reactive isocyanate group. This steric shielding, imparted by the two ortho-methyl groups of the mesityl moiety, profoundly influences its reactivity towards nucleophiles, slowing reaction rates and enabling a degree of selectivity not observed with less hindered isocyanates like phenyl isocyanate. This guide provides a detailed exploration of the reaction mechanisms of this compound with common nucleophiles—amines, alcohols, and water—and offers field-proven protocols for synthesis and real-time reaction monitoring. We delve into the causality behind experimental choices and provide robust analytical methodologies for researchers in organic synthesis and materials science.
Part 1: The Reaction Mechanism: A Tale of Steric Influence
The isocyanate functional group (-N=C=O) is a potent electrophile due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, rendering the central carbon atom susceptible to nucleophilic attack. However, the reactivity profile of this compound is dominated by the steric bulk of the mesityl group.
The Critical Role of Steric Hindrance
The two methyl groups at the ortho positions of the phenyl ring create a crowded environment around the isocyanate carbon. This steric hindrance raises the activation energy for the approach of a nucleophile, leading to significantly slower reaction rates compared to non-ortho-substituted aryl isocyanates.[1][2][3] This effect can be synthetically useful, allowing for more controlled reactions or selective reactions in the presence of multiple nucleophilic sites.
Caption: Reaction of mesityl isocyanate with an amine to form a urea.
Mechanism 2: Reaction with Alcohols to Form Carbamates (Urethanes)
Alcohols react with isocyanates to form carbamates, more commonly known in polymer chemistry as urethanes. [4][5]This reaction is generally slower than the reaction with amines because alcohols are weaker nucleophiles. [6]For this compound, this reaction is particularly slow and often requires elevated temperatures or catalysis. [7] The mechanism is similar to the amine reaction:
-
Nucleophilic Attack: The oxygen of the alcohol's hydroxyl group attacks the isocyanate carbon.
-
Proton Transfer: A proton is transferred from the alcohol oxygen to the isocyanate nitrogen.
This reaction can be catalyzed by both acids and bases. Tertiary amines are common catalysts, working by activating the alcohol through hydrogen bonding. [7][8]
Caption: Reaction of mesityl isocyanate with an alcohol to form a carbamate.
Mechanism 3: Reaction with Water (Hydrolysis)
The reaction of isocyanates with water is a critical process, especially in applications where moisture cannot be excluded. The reaction proceeds in two main stages:
-
Carbamic Acid Formation: Water attacks the isocyanate to form an unstable carbamic acid intermediate. [9]2. Decarboxylation: The carbamic acid rapidly decomposes, eliminating carbon dioxide (CO₂) and forming a primary amine. [10]3. Urea Formation: The newly formed primary amine is highly reactive and will immediately attack another molecule of this compound to form a symmetrical N,N'-dimesitylurea.
This pathway means that for every two molecules of isocyanate consumed, one molecule of water is used, and one molecule of CO₂ is released. [10]
Part 2: Analytical Protocols for Reaction Monitoring
Effective monitoring is crucial for determining reaction completion, understanding kinetics, and ensuring product purity. In-situ Fourier Transform Infrared (FTIR) spectroscopy is the premier technique for real-time analysis. [11]
Protocol 1: In-Situ FTIR Spectroscopy for Real-Time Kinetic Analysis
This protocol describes the use of an Attenuated Total Reflectance (ATR) FTIR probe for monitoring the consumption of this compound.
Rationale: The isocyanate group (-N=C=O) has a strong, sharp, and highly characteristic infrared absorption band between 2250 and 2285 cm⁻¹. [12][13]This region of the IR spectrum is typically free from other interfering absorbances, making the disappearance of this peak an excellent proxy for reaction progress. [14] Methodology:
-
Setup: Assemble the reaction vessel equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and an in-situ ATR-FTIR probe (e.g., Mettler-Toledo ReactIR).
-
Background Spectrum: Before adding the isocyanate, charge the reactor with the solvent and the nucleophile (e.g., amine or alcohol). Collect a background spectrum. This is critical as it subtracts the spectral features of the starting materials and solvent from subsequent measurements.
-
Initiate Reaction: Inject a known quantity of this compound into the reactor at the desired reaction temperature.
-
Data Collection: Begin collecting spectra immediately at regular intervals (e.g., every 60 seconds). [11]The software will plot the absorbance at ~2270 cm⁻¹ against time.
-
Monitoring: The reaction is complete when the isocyanate peak at ~2270 cm⁻¹ has completely disappeared and the peak area has plateaued at or near zero. Simultaneously, the appearance of product-related peaks (e.g., C=O stretch of urea or carbamate around 1640-1700 cm⁻¹) can be monitored.
Caption: Workflow for real-time reaction monitoring using in-situ FTIR.
Part 3: Synthetic Protocols
Safety Precaution: Isocyanates are potent respiratory sensitizers and lachrymators. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Synthesis of N-Mesityl-N'-phenylurea
Rationale: This protocol details the synthesis of a sterically hindered urea. Anhydrous solvents are used to prevent the competing hydrolysis reaction. The reaction is typically straightforward but slower than with unhindered isocyanates.
Materials:
-
This compound
-
Aniline
-
Anhydrous Toluene
-
Round-bottom flask with magnetic stir bar
-
Condenser and nitrogen inlet
Methodology:
-
Reactor Setup: In a 100 mL round-bottom flask, dissolve aniline (1.0 eq) in anhydrous toluene (30 mL). Equip the flask with a magnetic stir bar and a condenser under a nitrogen atmosphere.
-
Reagent Addition: In a separate vial, dissolve this compound (1.0 eq) in anhydrous toluene (10 mL). Add this solution dropwise to the stirring aniline solution at room temperature over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or in-situ FTIR. The reaction may take several hours to reach completion due to steric hindrance. If the reaction is slow, it can be gently heated to 50-60 °C.
-
Workup: Upon completion, the urea product will likely precipitate from the toluene. Cool the mixture in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold toluene or hexane to remove any unreacted starting materials.
-
Purification: The product is often pure after filtration. If necessary, it can be recrystallized from a suitable solvent like ethanol or ethyl acetate. Dry the final product under vacuum.
Protocol 3: Synthesis of n-Butyl (2,4,6-trimethylphenyl)carbamate
Rationale: This protocol describes the synthesis of a hindered carbamate, which requires a catalyst due to the lower nucleophilicity of the alcohol and the steric hindrance of the isocyanate. Dibutyltin dilaurate (DBTDL) is a highly effective catalyst for urethane formation.
Materials:
-
This compound
-
n-Butanol
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with magnetic stir bar
-
Condenser and nitrogen inlet
Methodology:
-
Reactor Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and n-butanol (1.1 eq) in anhydrous DCM (40 mL). Equip the flask with a magnetic stir bar and a condenser under a nitrogen atmosphere.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1 mol%) to the reaction mixture. Causality Note: The tin catalyst coordinates with both the alcohol and the isocyanate, lowering the activation energy of the nucleophilic attack.
-
Reaction: Stir the mixture at room temperature. The reaction is significantly slower than urea formation and may require several hours to overnight for completion. Monitor by in-situ FTIR or by taking aliquots for ¹H NMR analysis to check for the disappearance of the isocyanate.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM.
-
Isolation: The crude product will be an oil or a solid. It can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure carbamate.
Part 4: Data Summary & Characterization
The following tables provide expected spectroscopic data for reactants and products.
Table 1: Characteristic Spectroscopic Data
| Compound Type | Functional Group | FTIR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Isocyanate | -N=C=O | 2250-2280 (strong, sharp) | - | ~128 |
| Urea | -NH-C(O)-NH- | 3300-3400 (N-H), 1630-1680 (C=O) | 6.0-9.0 (N-H) | 155-160 |
| Carbamate | -NH-C(O)-O- | 3200-3400 (N-H), 1680-1730 (C=O) | 5.0-8.0 (N-H) | 150-155 |
Table 2: Relative Reactivity of Nucleophiles with this compound
| Nucleophile | Product | Relative Rate | Conditions |
| Primary Amine (R-NH₂) | Urea | Very Fast | Room Temperature |
| Secondary Amine (R₂-NH) | Urea | Fast | Room Temperature |
| Water (H₂O) | Urea + CO₂ | Moderate | Room Temperature |
| Primary Alcohol (R-OH) | Carbamate | Slow | Requires Heat/Catalyst |
| Secondary Alcohol (R₂-CHOH) | Carbamate | Very Slow | Requires Heat/Catalyst |
| Phenol (Ar-OH) | Carbamate | Very Slow | Requires Heat/Catalyst |
Conclusion
The reaction of this compound with nucleophiles is a powerful tool in organic synthesis, governed by the principles of nucleophilicity and steric hindrance. While the bulky mesityl group slows reaction rates, it also provides an opportunity for controlled and selective synthesis of highly substituted ureas and carbamates. By employing robust in-situ analytical techniques like FTIR spectroscopy, researchers can gain precise control over these reactions, ensuring high yields and purity. The protocols and mechanistic insights provided herein serve as a comprehensive guide for professionals leveraging this unique reagent in their research and development endeavors.
References
-
Mettler Toledo. Isocyanate Reactions. [Link]
-
Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. [Link]
- Thomson, M. A., Melling, P. J., & Slepski, A. M. (2001). Real time monitoring of isocyanate chemistry using a fiber-optic FTIR probe. Polymer Preprints, 42(1), 310.
-
AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. [Link]
- Fent, K. W., & D'arcy, J. B. (2009). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of occupational and environmental hygiene, 6(6), 337-348.
- Wang, H., Wang, H., & Liu, H. (2010). The 13C-NMR analysis of polyisocyanurate made from isophorone diisocyanate. Chinese Journal of Magnetic Resonance, 27(3), 363-370.
- Singh, A., Kumar, A., & Singh, P. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Journal of Fluorescence, 32(5), 1845-1861.
-
IOM World. Isocyanate Sampling and Analysis. [Link]
- Na'was, A. Y. (1963). A kinetic study of the reaction between phenyl isocyanate and aniline in non-polar solvents. AUB ScholarWorks.
- Kricheldorf, H. R. (1985). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Die Makromolekulare Chemie: Macromolecular Chemistry and Physics, 186(6), 1179-1193.
- Serna, M., et al. (2002). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 67(19), 6656-6663.
- Gao, J., et al. (1998). Solid state two-dimensional NMR studies of polymeric diphenylmethane diisocyanate (PMDI) reaction in wood. Forest products journal, 48(11/12), 63-68.
- Rando, R. R. (1994). Method of detecting isocyanates. U.S.
-
Wikipedia. Ureas. [Link]
- Borghs, J. C., et al. (2019). The Synthesis of Sterically Hindered Amides. CHIMIA, 73(5), 374-378.
- Pannone, M. C., & Macosko, C. W. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(6), 2409-2433.
- Organic Syntheses Procedure. (2013).
- Nagy, J., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3395.
- Reddy, P. P., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803.
- University of South Florida. (2002).
- Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 547-558.
- Mukaiyama, T., & Hoshino, Y. (1959). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Nippon Kagaku Zasshi, 80(11), 1214-1217.
- Schwetlick, K., et al. (1994). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (3), 599-605.
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]
-
Organic Chemistry Portal. Urea derivative synthesis. [Link]
-
Sciencemadness Discussion Board. (2010). Carbamate Synthesis. [Link]
- Heravi, M. M., et al. (2017). Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-free conditions. Molbank, 2017(2), M934.
- Defence Science and Technology Organisation. (2000). 13C Solution NMR Spectra of Poly(ether)urethanes. DSTO-TR-0985.
-
Poliuretanos. 1.2.1 - Isocyanate Reactions. [Link]
- Castro, A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, (5), 645-648.
- Asian Journal of Chemistry. (2014). Synthesis and Characterization of Polycaprolactone Based Polyurethane. Asian Journal of Chemistry, 26(15), 4731-4736.
- Wang, Y., et al. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Polymers, 15(13), 2841.
- Rousseaux, S. A. L., et al. (2011). A Facile Synthesis of Unsymmetrical Ureas. Tetrahedron, 67(20), 3619-3623.
- Erratico, S., et al. (2022).
- Kim, C. U., & Misco, P. F. (1999). Practical synthesis of urea derivatives. U.S.
- Karton, A., et al. (2020). Catalyzed Reaction of Isocyanates (RNCO)
- Aidic. (2014). Isocyanates as Precursors to Biomedical Polyurethanes. Chemical Engineering Transactions, 38, 337-342.
-
Quora. (2021). Why is that the N=C bond breaks in the first step, rather than the C=O bond in an isocyanate reaction? [Link]
- Hoshino, Y., et al. (2020). Nucleophilic Isocyanation. The Journal of Organic Chemistry, 85(7), 4646-4656.
-
ResearchGate. (2023). Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea. [Link]
-
University of Sheffield. Reactions with Nucleophiles – Direct Attack at CO. [Link]
-
Chemistry Stack Exchange. (2024). Basic Hydrolysis of Isocyanates. [Link]
-
NIST WebBook. 2,4,6-Trimethylphenyl isocyanide. [Link]
Sources
- 1. poliuretanos.net [poliuretanos.net]
- 2. mdpi.com [mdpi.com]
- 3. aidic.it [aidic.it]
- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 5. Sciencemadness Discussion Board - Carbamate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. azom.com [azom.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. researchgate.net [researchgate.net]
2,4,6-Trimethylphenyl isocyanate in the synthesis of agrochemicals
An Application Guide to the Synthesis of Agrochemical Scaffolds Using 2,4,6-Trimethylphenyl Isocyanate
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern agrochemical development, the synthesis of novel active ingredients with high efficacy, selectivity, and favorable environmental profiles is of paramount importance. Isocyanates are a class of highly valuable reagents in this pursuit, serving as versatile synthons for a wide array of molecular frameworks. The isocyanate functional group (-N=C=O) is a potent electrophile, readily reacting with nucleophiles like amines and alcohols to form stable urea and carbamate linkages, respectively. These linkages are the backbone of numerous commercial herbicides, insecticides, and fungicides.
This application note focuses on a specific and highly useful building block: This compound (TMPI) , also known as mesityl isocyanate. Its structure is characterized by a reactive isocyanate group attached to a phenyl ring bearing three methyl groups. The ortho-methyl groups provide significant steric hindrance around the isocyanate, which can modulate its reactivity and confer unique conformational properties to the final product. This steric bulk can be a critical design element, influencing the molecule's binding affinity to its biological target and its metabolic stability in the environment.
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for leveraging TMPI in the synthesis of model urea and carbamate compounds, representing two major classes of agrochemicals. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Reagent Profile: this compound
A thorough understanding of the starting material is critical for successful synthesis and safe laboratory practice.
Physicochemical & Handling Data
| Property | Value | Source(s) |
| CAS Number | 2958-62-5 | |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 44-48 °C | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| Key Incompatibilities | Water, alcohols, amines, bases, oxidizing agents, heat | |
| Moisture Sensitivity | Highly sensitive; hydrolyzes in water |
Critical Safety & Handling Precautions
This compound is a hazardous substance that requires strict adherence to safety protocols.
-
Toxicity: The compound is harmful or toxic if swallowed and fatal if inhaled. It causes serious eye damage and skin irritation.
-
Sensitization: It may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.
-
Personal Protective Equipment (PPE): Always handle TMPI inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. Respiratory protection is mandatory.
-
Handling: Use only under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture. Use dry glassware and anhydrous solvents.
-
First Aid: In case of eye contact, rinse immediately and cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.
Core Synthetic Principles: The Reactivity of Isocyanates
The synthetic utility of TMPI is rooted in the electrophilic nature of the central carbon atom in the isocyanate group. Nucleophiles readily attack this carbon, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. The two most relevant reactions for agrochemical synthesis are the formation of ureas and carbamates.
-
Urea Synthesis: The reaction of an isocyanate with a primary or secondary amine is typically rapid and exothermic, yielding a substituted urea. This reaction forms the basis for a large class of herbicides that act by inhibiting photosynthesis at the photosystem II (PSII) level.
-
Carbamate Synthesis: The reaction with an alcohol or phenol, often catalyzed by a tertiary amine or an organometallic compound, produces a carbamate. Carbamate insecticides are widely known for their mode of action as acetylcholinesterase inhibitors.
Application Protocol 1: Synthesis of a Model N,N'-Disubstituted Urea Herbicide
This protocol details the synthesis of a model urea compound, N'-(tert-butyl)-N-(2,4,6-trimethylphenyl)urea, a representative structure for this class of herbicides.
Experimental Workflow
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound (TMPI) | Round-bottom flask with stir bar |
| tert-Butylamine | Condenser and drying tube |
| Anhydrous Tetrahydrofuran (THF) | Syringes and needles |
| Hexanes, Ethyl Acetate (for TLC/Recrystallization) | Inert gas line (Nitrogen or Argon) |
| Heating mantle with temperature control | |
| Thin Layer Chromatography (TLC) plate | |
| Rotary evaporator | |
| Filtration apparatus (Büchner funnel) |
Step-by-Step Methodology
-
Reaction Setup: Place a magnetic stir bar into a 100 mL oven-dried, two-neck round-bottom flask. Seal one neck with a septum and fit the other with a reflux condenser equipped with a nitrogen inlet/outlet (or a drying tube). Purge the entire system with dry nitrogen for 10-15 minutes.
-
Causality: The use of dried glassware and an inert atmosphere is crucial because TMPI readily reacts with atmospheric moisture, which would consume the starting material and form an unwanted symmetrical diaryl urea byproduct, reducing the yield.
-
-
Reagent Preparation: In the purged flask, dissolve 1.61 g (10.0 mmol) of this compound in 30 mL of anhydrous THF.
-
Nucleophile Addition: In a separate dry vial, prepare a solution of 0.73 g (10.0 mmol) of tert-butylamine in 10 mL of anhydrous THF. Using a syringe, add this amine solution dropwise to the stirring TMPI solution over 15-20 minutes.
-
Causality: The reaction between isocyanates and amines is often highly exothermic. A slow, dropwise addition helps to control the reaction temperature, preventing potential side reactions and ensuring safety.
-
-
Reaction Execution & Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent or by Infrared (IR) spectroscopy.
-
Trustworthiness Check: A successful reaction is indicated on TLC by the disappearance of the TMPI spot. In IR spectroscopy, the strong, sharp absorption band of the isocyanate group (~2250-2275 cm⁻¹) will disappear, while a new carbonyl (C=O) stretch for the urea will appear around 1640 cm⁻¹.
-
-
Product Isolation (Workup): Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. This will typically yield a white or off-white solid crude product.
-
Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified white crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent system (ethyl acetate/hexanes) is based on the principle that the desired product is soluble in the hot solvent but poorly soluble when cold, while impurities remain in solution.
-
-
Characterization: The final product should be a white crystalline solid. Determine the melting point and acquire ¹H NMR and IR spectra to confirm the structure and purity. The expected yield is typically >90%.
Application Protocol 2: Synthesis of a Model N-Aryl Carbamate
This protocol describes the synthesis of a model carbamate, 1-naphthyl (2,4,6-trimethylphenyl)carbamate, which shares a structural motif with carbamate insecticides like Carbaryl.
Experimental Workflow
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound (TMPI) | Round-bottom flask with stir bar |
| 1-Naphthol | Condenser and drying tube |
| Anhydrous Toluene | Syringes and needles |
| Triethylamine (catalyst) | Inert gas line (Nitrogen or Argon) |
| Diethyl Ether, Saturated NaHCO₃ solution | Heating mantle with oil bath |
| Anhydrous Magnesium Sulfate (MgSO₄) | Separatory funnel |
| Silica Gel for chromatography | Rotary evaporator, Chromatography column |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a stir bar and condenser under a nitrogen atmosphere, add 1.44 g (10.0 mmol) of 1-naphthol and 40 mL of anhydrous toluene.
-
Reagent Addition: To this stirring solution, add 1.61 g (10.0 mmol) of TMPI, followed by 0.1 mL of triethylamine via syringe.
-
Causality: The reaction between an isocyanate and an alcohol is significantly slower than with an amine. A base catalyst, like triethylamine, is used to deprotonate the alcohol, increasing its nucleophilicity and accelerating the rate of carbamate formation.
-
-
Reaction Execution: Heat the reaction mixture to 50 °C using an oil bath and let it stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's completion by TLC or by observing the disappearance of the isocyanate peak in the IR spectrum as described in the previous protocol.
-
Trustworthiness Check: Upon completion, the IR spectrum should show the disappearance of the broad O-H stretch from 1-naphthol and the N=C=O stretch from TMPI, with the appearance of a new N-H stretch (~3300 cm⁻¹) and a carbamate C=O stretch (~1700 cm⁻¹).
-
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) and saturated NaHCO₃ solution (2 x 20 mL). Dry the organic layer over anhydrous MgSO₄.
-
Causality: The aqueous washes are performed to remove the triethylamine catalyst and any unreacted 1-naphthol. The acidic wash removes the amine catalyst, while the basic wash removes the acidic phenol.
-
-
Purification: Filter off the MgSO₄ and concentrate the organic solution using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions, remove the solvent, and dry the product under vacuum. Characterize the final product by ¹H NMR, Mass Spectrometry, and melting point analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Wet reagents/solvents/glassware.- Inactive catalyst (for carbamate synthesis).- Insufficient reaction time or temperature. | - Ensure all materials are rigorously dried.- Use freshly opened or distilled catalyst.- Extend reaction time and/or increase temperature moderately. |
| Starting Material Remains | - Incorrect stoichiometry.- Incomplete reaction. | - Re-check calculations and ensure accurate weighing of reagents.- Continue the reaction, monitoring by TLC until completion. |
| Formation of White Precipitate (Symmetrical Urea) | - Presence of moisture in the reaction. | - This is a common side product. Improve inert atmosphere and drying techniques. The byproduct can often be removed during purification. |
| Multiple Spots on TLC | - Side reactions.- Degradation of product. | - Re-evaluate reaction conditions (temperature, catalyst).- Ensure the workup and purification are performed promptly after the reaction is complete. |
Conclusion
This compound is a powerful and versatile reagent for the construction of core structures found in modern agrochemicals. The steric hindrance provided by the mesityl group offers a unique handle for fine-tuning molecular properties. By understanding the fundamental reactivity of the isocyanate group and adhering to strict anhydrous and safety protocols, researchers can efficiently synthesize libraries of novel urea and carbamate derivatives for screening and development. The methodologies presented in this guide provide a robust foundation for exploring the vast chemical space accessible from this valuable synthetic intermediate.
References
The Strategic Application of Mesityl Isocyanate in Pharmaceutical Synthesis: A Guide for Researchers
In the intricate world of pharmaceutical synthesis, the choice of reagents is paramount to achieving desired molecular architectures with high efficiency and selectivity. Among the vast arsenal of chemical tools, sterically hindered isocyanates play a crucial role, and mesityl isocyanate (2,4,6-trimethylphenyl isocyanate) stands out as a reagent of significant strategic value. Its bulky mesityl group is not merely a passive substituent; it actively directs reaction pathways, mitigates side reactions, and imparts unique properties to the resulting molecules. This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the effective utilization of mesityl isocyanate in pharmaceutical synthesis.
The Mesityl Group: A Guardian of Reactivity and Selectivity
Mesityl isocyanate's utility stems directly from the steric hindrance provided by the three methyl groups on its phenyl ring. This steric bulk profoundly influences its reactivity and the stability of the products it forms.
Causality Behind Experimental Choices:
-
Controlled Reactivity: Compared to less hindered isocyanates like phenyl isocyanate, mesityl isocyanate exhibits attenuated reactivity. This allows for more controlled reactions, particularly with highly nucleophilic amines, reducing the likelihood of over-addition or unwanted side reactions.
-
Regioselectivity: The steric hindrance can direct the approach of nucleophiles, leading to enhanced regioselectivity in molecules with multiple potential reaction sites. This is particularly valuable in the synthesis of complex drug scaffolds.
-
Enhanced Stability of Urea Products: The bulky mesityl group can restrict the rotation around the N-C(O) bond in the resulting urea derivatives. This conformational rigidity can be a desirable feature in drug design, as it can lock the molecule into a bioactive conformation, enhancing its binding affinity to a target protein.[1]
-
Improved Solubility: The three methyl groups increase the lipophilicity of the resulting urea derivatives, which can improve their solubility in organic solvents commonly used in purification and formulation processes.
Core Application: Synthesis of Sterically Hindered Diaryl Ureas for Kinase Inhibition
A prime application of mesityl isocyanate is in the synthesis of N,N'-diaryl ureas, a privileged scaffold in numerous kinase inhibitors.[2][3] Many kinase inhibitors, such as Sorafenib and Regorafenib, feature a diaryl urea moiety that is crucial for their biological activity, often by forming key hydrogen bonds within the ATP-binding pocket of the target kinase.[4][5] While mesityl isocyanate itself is not a direct component of these approved drugs, its use in the synthesis of analogs and in early-stage drug discovery allows for the exploration of structure-activity relationships (SAR) related to steric bulk in one of the aryl rings.
The steric hindrance of the mesityl group can be exploited to probe the tolerance of a kinase's binding pocket for bulky substituents. By synthesizing a series of analogs where one of the aryl groups is replaced by a mesityl group, medicinal chemists can gain valuable insights into the spatial constraints of the target enzyme.
Experimental Workflow: Synthesis of N-Aryl-N'-Mesityl Ureas
This workflow outlines the general procedure for the synthesis of N-aryl-N'-mesityl ureas, which are valuable intermediates in the development of novel kinase inhibitors.
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of an N-mesityl substituted chiral imidazolium salt for NHC-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 57116-96-8: 2,4,6-trimethylphenyl isocyanide [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The effect of the N-mesityl group in NHC-catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: The Isocyanate Pathway: A Foundational Strategy
An Application Guide for the Synthesis of N-Aryl Ureas: Protocols and Mechanistic Insights
For researchers, medicinal chemists, and professionals in drug development, the N-aryl urea moiety is a cornerstone structural motif. Found in a multitude of FDA-approved drugs, including the kinase inhibitor Sorafenib, as well as in agrochemicals and advanced materials, its prevalence underscores the critical need for robust and versatile synthetic methodologies. This guide provides an in-depth exploration of key experimental procedures for constructing N-aryl ureas, moving from classical rearrangement reactions to modern catalytic and phosgene-free approaches. The focus is not merely on procedural steps but on the underlying mechanistic rationale, empowering scientists to select and optimize the ideal strategy for their specific target molecules.
The most traditional and widely employed method for synthesizing N-aryl ureas involves the reaction of an aryl isocyanate with a primary or secondary amine. The high reactivity of the isocyanate electrophile with the amine nucleophile makes this a highly efficient transformation. The primary challenge, therefore, lies in the generation of the isocyanate intermediate, which can be unstable and hazardous. Two classical name reactions, the Curtius and Hofmann rearrangements, provide elegant solutions for the in situ or preparatory generation of isocyanates from readily available carboxylic acid or amide precursors.
Isocyanate Generation via the Curtius Rearrangement
The Curtius rearrangement, first reported by Theodor Curtius in 1885, is a thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas.[1][2] The key advantage of this reaction is its tolerance for a wide variety of functional groups.[1] The process begins with the conversion of a carboxylic acid to an acyl azide, which then undergoes a concerted rearrangement, avoiding the formation of a discrete, high-energy nitrene intermediate.[1][3] The resulting isocyanate can then be trapped by an appropriate aryl amine to furnish the desired urea.
The reaction proceeds in two main stages: formation of the acyl azide and its subsequent rearrangement and trapping. The migration of the R-group from the carbonyl carbon to the nitrogen occurs with full retention of stereochemistry.[1][2]
Caption: Workflow for N-Aryl Urea Synthesis via Curtius Rearrangement.
This two-step protocol illustrates the formation of an acyl azide from a carboxylic acid, followed by the Curtius rearrangement and trapping with aniline to yield an N,N'-disubstituted urea.
Step 1: Synthesis of Adamantane-1-carbonyl azide
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add adamantane-1-carboxylic acid (5.0 g, 27.7 mmol) and dry toluene (50 mL).
-
Activation: Add thionyl chloride (3.0 mL, 41.6 mmol) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 2 hours, or until the solution becomes clear.
-
Work-up (Acyl Chloride): Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude adamantane-1-carbonyl chloride.
-
Azide Formation: Dissolve the crude acyl chloride in dry acetone (50 mL). In a separate flask, dissolve sodium azide (2.7 g, 41.6 mmol) in water (15 mL) and cool to 0°C in an ice bath.
-
Reaction: Add the sodium azide solution dropwise to the acyl chloride solution at 0°C. Stir vigorously for 1 hour at 0°C.
-
Isolation: Pour the reaction mixture into 200 mL of ice-water. The white solid product, adamantane-1-carbonyl azide, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding friction, shock, and excessive heat.
Step 2: Synthesis of 1-adamantyl-3-phenylurea
-
Setup: In a 250 mL round-bottom flask, dissolve the dried adamantane-1-carbonyl azide (assumed 27.7 mmol) in dry toluene (100 mL).
-
Rearrangement: Heat the solution to reflux (approx. 110°C). Vigorous evolution of nitrogen gas should be observed. Maintain reflux for 1 hour after gas evolution ceases to ensure complete formation of the isocyanate.
-
Trapping: Cool the solution to room temperature. Add a solution of aniline (2.58 g, 27.7 mmol) in dry toluene (20 mL) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. A white precipitate of the urea product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold toluene and then hexane to remove any unreacted starting materials.
-
Purification: The product can be further purified by recrystallization from ethanol/water if necessary.
Isocyanate Generation via the Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[4][5] The reaction is typically carried out with bromine in an aqueous solution of a strong base like sodium hydroxide.[6] By trapping the isocyanate intermediate with an amine instead of hydrolyzing it to a primary amine, the Hofmann rearrangement becomes a powerful tool for urea synthesis.[7]
The reaction begins with the deprotonation of the amide, followed by N-bromination. A second deprotonation generates an unstable N-bromoamide anion, which rearranges to the isocyanate with the expulsion of the bromide ion.[4]
Caption: Key steps in the Hofmann Rearrangement for Urea Synthesis.
This protocol, adapted from literature procedures, demonstrates a direct conversion of a primary amide to an N-substituted urea by trapping the Hofmann-generated isocyanate.[7]
-
Setup: In a 100 mL round-bottom flask, dissolve the primary amide (e.g., benzamide, 10 mmol, 1.0 equiv) in methanol (20 mL).
-
Reagents: Add the desired aryl amine (e.g., aniline, 11 mmol, 1.1 equiv). Cool the mixture to 0°C in an ice bath.
-
Hofmann Reagent: In a separate beaker, prepare a solution of sodium hydroxide (22 mmol, 2.2 equiv) in water (15 mL) and cool to 0°C. Slowly add bromine (11 mmol, 1.1 equiv) to the cold NaOH solution to form sodium hypobromite in situ. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Add the freshly prepared cold sodium hypobromite solution dropwise to the amide/amine mixture at 0°C over 30 minutes.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC until the starting amide is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) to destroy excess bromine.
-
Isolation: If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Curtius Rearrangement | Hofmann Rearrangement |
| Starting Material | Carboxylic Acid | Primary Amide |
| Key Reagents | SOCl₂/NaN₃ or DPPA | Br₂/NaOH or PIDA |
| Intermediate | Acyl Azide | N-Bromoamide |
| Key Advantage | Broad functional group tolerance | One-pot potential from amides |
| Key Disadvantage | Use of potentially explosive azides | Base-sensitive substrates may be incompatible |
Part 2: Modern Phosgene-Free and Catalytic Strategies
While effective, classical methods often involve hazardous intermediates. Modern synthetic chemistry prioritizes safer, more efficient, and environmentally benign processes. This has led to the development of catalytic and phosgene-free methods that avoid the pre-formation and handling of toxic reagents like phosgene and, in some cases, isocyanates.[8][9]
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] While typically used to synthesize aryl amines from aryl halides, this methodology has been ingeniously adapted for the synthesis of unsymmetrical diaryl ureas. The strategy involves a sequential, two-step arylation of a protected urea synthon, such as benzylurea.[12]
The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13][14] The choice of phosphine ligand is critical for achieving high efficiency, especially for less reactive aryl chlorides.[13]
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Urea Arylation.
Step 1: Synthesis of Mono-Aryl Urea (N-Phenylurea)
-
Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.03 mmol, 3 mol%), a suitable phosphine ligand (e.g., XPhos, 0.09 mmol, 9 mol%), and benzylurea (1.2 mmol, 1.2 equiv).
-
Reagents: Add the aryl halide (e.g., bromobenzene, 1.0 mmol, 1.0 equiv) and cesium carbonate (2.4 mmol, 2.4 equiv).
-
Reaction: Evacuate and backfill the tube with argon three times. Add dry toluene (5 mL) via syringe. Seal the tube and heat the mixture at 100°C for 3 hours.
-
Deprotection: Cool the reaction to room temperature. Add 20 mol% of Palladium on Carbon (10% w/w). Add concentrated HCl (24 mmol) and stir vigorously for 24-48 hours at room temperature to effect hydrogenolysis of the benzyl group.
-
Work-up: Dilute the mixture with water and neutralize with solid sodium bicarbonate. Extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude mono-aryl urea (N-phenylurea), which can be purified by chromatography.
Step 2: Synthesis of Unsymmetrical Diaryl Urea (1-phenyl-3-(p-tolyl)urea)
-
Setup: Using the same Schlenk tube procedure, combine the purified N-phenylurea (from Step 1, 1.0 mmol, 1.0 equiv), the second aryl halide (e.g., 4-bromotoluene, 1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%), and sodium tert-butoxide (2.0 mmol, 2.0 equiv).
-
Reaction: Evacuate and backfill with argon. Add dry dioxane (5 mL) and heat at 100°C for 12-24 hours.
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the final unsymmetrical diaryl urea.
Direct Synthesis from Amines and CO₂
The use of carbon dioxide (CO₂) as a C1 building block is a cornerstone of green chemistry.[15] Direct synthesis of ureas from amines and CO₂ is an attractive, atom-economical approach that avoids toxic carbonyl sources.[16] These reactions often require catalysts and dehydrating agents to overcome the thermodynamic stability of the carbamic acid/ammonium carbamate intermediates that form when amines react with CO₂.[17][18]
This method uses a phosphine/azodicarboxylate combination to dehydrate the in situ formed carbamic acid, generating an isocyanate that is then trapped.
-
Setup: To a 50 mL round-bottom flask, add the primary aryl amine (e.g., 4-methoxyaniline, 2.0 mmol, 1.0 equiv) and a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 mmol, 0.1 equiv) in acetonitrile (10 mL).
-
Carbamic Acid Formation: Bubble CO₂ gas through the stirred solution for 45 minutes at room temperature.
-
Dehydration/Trapping: In a separate flask, prepare a solution of the trapping amine (e.g., benzylamine, 3.0 mmol, 1.5 equiv), tributylphosphine (PBu₃, 4.2 mmol, 2.1 equiv), and di-tert-butyl azodicarboxylate (DBAD, 4.2 mmol, 2.1 equiv) in acetonitrile (5 mL).
-
Reaction: Add the PBu₃/DBAD/amine solution to the carbamic acid mixture. Purge the flask with nitrogen and stir at room temperature for 1 hour.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the unsymmetrical N,N'-disubstituted urea.
Part 3: Case Study - The Final Step in Sorafenib Synthesis
Sorafenib (Nexavar) is a multi-kinase inhibitor used in the treatment of advanced renal and liver cancer.[19] Its structure features a critical N,N'-diaryl urea linkage. The final step in many reported syntheses of Sorafenib involves the classic reaction between an amine intermediate and a commercially available or freshly prepared isocyanate, highlighting the industrial relevance of this chemistry.[19][20][21]
Reaction: 4-(4-aminophenoxy)-N-methylpicolinamide reacts with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Caption: Final urea-forming step in the synthesis of Sorafenib.
Protocol: Laboratory-Scale Synthesis of Sorafenib[21]
-
Setup: In a 100 mL flask under a nitrogen atmosphere, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (2.43 g, 10 mmol) in dry dichloromethane (DCM, 50 mL).
-
Reaction: Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (2.21 g, 10 mmol) in dry DCM (20 mL) dropwise to the amine solution at room temperature over 15 minutes.
-
Completion: Stir the reaction mixture at room temperature for 4 hours. A precipitate will form as the reaction progresses.
-
Isolation: After 4 hours, collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with DCM (2 x 15 mL) and diethyl ether (2 x 15 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting white solid under vacuum at 50°C to afford Sorafenib in high purity and yield.
Characterization and Safety
Characterization: The formation of the urea linkage can be confirmed by:
-
¹H NMR: Appearance of two N-H signals (typically broad singlets) between δ 6-10 ppm.
-
¹³C NMR: A characteristic carbonyl signal (C=O) around δ 150-160 ppm.
-
IR Spectroscopy: A strong C=O stretching band around 1630-1690 cm⁻¹ and N-H stretching bands around 3300-3500 cm⁻¹.
-
Mass Spectrometry: Observation of the correct molecular ion peak (M+H)⁺.
Safety Considerations:
-
Azides: Sodium azide and acyl azides are toxic and potentially explosive. They should be handled with appropriate shielding and not subjected to heat, shock, or friction.
-
Bromine: Is highly corrosive, toxic, and causes severe burns. Always handle in a chemical fume hood with gloves and eye protection.
-
Isocyanates: Are potent lachrymators and respiratory sensitizers. Handle in a well-ventilated fume hood.
-
Palladium Catalysts: Can be pyrophoric (especially Pd/C) and are toxic. Handle under an inert atmosphere where required.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. youtube.com [youtube.com]
- 15. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of Urea Derivatives from CO2 and Silylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Strategies for the Functionalization of 2,4,6-Trimethylphenyl Isocyanate: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview of catalytic methods for the transformation of 2,4,6-trimethylphenyl isocyanate (mesityl isocyanate). The significant steric hindrance imposed by the ortho-methyl groups of the mesityl moiety presents unique challenges and opportunities in the catalytic activation of this versatile reagent. This document explores a range of catalytic systems, including Lewis acid, phosphine, and metal-based catalysts, for key reactions such as urea and carbodiimide formation, and cyclotrimerization. Detailed experimental protocols, mechanistic insights, and data-driven comparisons are provided to guide researchers, scientists, and drug development professionals in leveraging these catalytic strategies for efficient and selective synthesis.
Introduction: The Unique Reactivity of this compound
This compound, also known as mesityl isocyanate, is a valuable building block in organic synthesis, prized for its ability to introduce a sterically bulky mesityl group.[1][2][3][4] The presence of two ortho-methyl groups on the phenyl ring significantly influences the electronic and steric properties of the isocyanate functionality. This steric hindrance modulates the electrophilicity of the isocyanate carbon, making it less susceptible to nucleophilic attack compared to unhindered aryl isocyanates. Consequently, uncatalyzed reactions with this compound often require harsh conditions and may result in low yields.
Catalysis offers a powerful solution to overcome these reactivity challenges, enabling transformations under milder conditions with enhanced efficiency and selectivity. This guide delves into the core principles and practical applications of various catalytic methods for reactions involving this sterically demanding isocyanate.
Lewis Acid Catalysis: Activating the Isocyanate for Nucleophilic Attack
Lewis acids are effective catalysts for activating isocyanates towards nucleophilic attack by coordinating to the oxygen or nitrogen atom of the isocyanate group.[5][6][7] This coordination increases the electrophilicity of the isocyanate carbon, facilitating reactions with a wide range of nucleophiles. For sterically hindered isocyanates like this compound, Lewis acid catalysis can be particularly beneficial.
Mechanistic Rationale
The catalytic cycle begins with the coordination of the Lewis acid to the isocyanate, typically at the carbonyl oxygen. This polarization of the N=C=O bond renders the central carbon more susceptible to nucleophilic addition. Subsequent reaction with a nucleophile (e.g., an alcohol or amine) followed by protonolysis and catalyst regeneration completes the cycle.
Caption: Lewis Acid Catalyzed Nucleophilic Addition to an Isocyanate.
Experimental Protocol: Lewis Acid-Catalyzed Urethane Synthesis
This protocol describes the synthesis of a urethane from this compound and a primary alcohol using tris(pentafluorophenyl)borane (B(C₆F₅)₃) as a Lewis acid catalyst.[8]
Materials:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.) and anhydrous toluene (5-10 mL per mmol of isocyanate).
-
Catalyst Addition: Add B(C₆F₅)₃ (1-5 mol%) to the stirred solution.
-
Nucleophile Addition: Slowly add the primary alcohol (1.1 equiv.) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a small amount of water.
-
Extraction: Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Self-Validation: The progress of the reaction can be reliably monitored for the consumption of the isocyanate starting material. A control experiment run without the Lewis acid catalyst under the same conditions should show significantly lower or no conversion, thus validating the catalytic effect.
Phosphine-Mediated Reactions: Carbodiimide Formation
Phosphine oxides are highly effective catalysts for the decarboxylative coupling of isocyanates to form carbodiimides.[9][10][11][12][13] This transformation is particularly useful for sterically hindered isocyanates where direct dimerization is challenging.
Mechanistic Pathway
The reaction is initiated by the nucleophilic attack of the phosphine oxide catalyst on the isocyanate carbon, forming a phosphinimide intermediate with the elimination of carbon dioxide. This intermediate then reacts with a second molecule of isocyanate to yield the carbodiimide and regenerate the phosphine oxide catalyst.
Caption: Phosphine Oxide-Catalyzed Carbodiimide Formation.
Experimental Protocol: Phosphine Oxide-Catalyzed Synthesis of Bis(2,4,6-trimethylphenyl)carbodiimide
This protocol details the synthesis of bis(2,4,6-trimethylphenyl)carbodiimide using a phosphine oxide catalyst.[10]
Materials:
-
This compound
-
Triphenylphosphine oxide (Ph₃PO) or a more specialized phosphine oxide catalyst
-
High-boiling aprotic solvent (e.g., o-dichlorobenzene)
-
Standard laboratory glassware for high-temperature reactions
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine this compound (1.0 equiv.) and the phosphine oxide catalyst (1-5 mol%).
-
Solvent Addition: Add the high-boiling solvent to the flask.
-
Reaction: Heat the mixture to a temperature sufficient to induce decarboxylation (typically 150-200 °C). The evolution of CO₂ can be monitored.
-
Monitoring: Follow the reaction progress by IR spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹) or TLC.
-
Purification: After the reaction is complete, the carbodiimide product can be purified by vacuum distillation or recrystallization.
Trustworthiness: The quantitative evolution of CO₂ can be used to monitor the reaction kinetics. The identity and purity of the resulting carbodiimide can be confirmed by spectroscopic methods (NMR, IR) and melting point analysis.
Metal-Catalyzed Transformations
Transition metal catalysts offer a diverse toolkit for the functionalization of isocyanates, including cyclotrimerization to form isocyanurates and cross-coupling reactions.[14][15][16]
Cyclotrimerization to Isocyanurates
The cyclotrimerization of isocyanates to form highly stable isocyanurate rings is an important industrial process. Various metal complexes, including those based on aluminum, can catalyze this transformation efficiently.[14][16][17][18]
This protocol outlines the trimerization of this compound using a hemi-labile aluminum-pyridyl-bis(iminophenolate) complex.[14][16]
Materials:
-
This compound
-
Aluminum-pyridyl-bis(iminophenolate) catalyst
-
Anhydrous solvent (e.g., toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the aluminum catalyst (0.1-1 mol%) in the anhydrous solvent in a Schlenk flask.
-
Substrate Addition: Add this compound (1.0 equiv.) to the catalyst solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The product often precipitates out of the solution as a white solid.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Metal-Catalyzed Cyclotrimerization of Isocyanate.
Palladium-Catalyzed N-Arylation
While less common for isocyanates themselves, palladium-catalyzed cross-coupling reactions can be used to synthesize substituted ureas from isocyanates and amines.[19] For a sterically hindered substrate like this compound, the choice of ligand is critical.
This conceptual protocol outlines the synthesis of an unsymmetrical urea via a palladium-catalyzed reaction, which in practice often proceeds through the synthesis of ureas from amines and CO2 surrogates.[20][21] A direct catalytic coupling of an isocyanate with an amine is also a common, often uncatalyzed or base-catalyzed, route to ureas.[9][19]
Materials:
-
This compound
-
A primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the amine (1.0 equiv.), the palladium catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5 equiv.) in a Schlenk flask.[22][23][24]
-
Solvent and Substrate Addition: Add the anhydrous solvent, followed by the this compound (1.1 equiv.).
-
Reaction: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, quench, extract, and purify by column chromatography.[22][23]
Data Summary and Catalyst Comparison
| Reaction Type | Catalyst System | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Urethane Synthesis | B(C₆F₅)₃ | 1-5 | 60-80 | 2-6 | >90 | [8] |
| Carbodiimide Formation | Ph₃PO | 1-5 | 150-200 | 1-4 | >95 | [10][12] |
| Cyclotrimerization | Al-pyridyl-bis(iminophenolate) | 0.1-1 | 25-50 | 0.5-2 | >98 | [14][16] |
| Urea Synthesis | Base-catalyzed | N/A | 25-80 | 1-3 | >90 | [9] |
Conclusion
The catalytic functionalization of this compound provides a powerful avenue for the synthesis of sterically encumbered molecules. The choice of catalyst is paramount and depends on the desired transformation. Lewis acids are effective for promoting nucleophilic additions, phosphine oxides excel in catalyzing carbodiimide formation, and metal complexes can facilitate cyclotrimerization and other transformations. The protocols and data presented in this guide offer a solid foundation for researchers to explore and optimize reactions involving this unique and valuable chemical building block.
References
-
Wikipedia. Isocyanate. [Link]
-
Schelstraete, W., & Keppens, J. (2021). Catalytic Hydrophosphination of Isocyanates by Molecular Antimony Phosphanides. Chemistry – A European Journal, 27(5), 1739-1743. [Link]
-
Pye, D. R., et al. (2021). Catalyst-free Hydrophosphinylation of Isocyanates and Isothiocyanates under Low-Added-Solvent Conditions. ACS Sustainable Chemistry & Engineering, 9(32), 10876–10883. [Link]
-
ResearchGate. Reaction of aliphatic hydroxyl with isocyanate catalyzed by Lewis acid... [Link]
-
Uhlemann, M., et al. (2017). Cooperative Activation of Isocyanates by Al−N-Based Active Lewis Pairs and the Generation of a C5 Chain by Simultaneous Formation of Two C−C Bonds. Chemistry – A European Journal, 23(30), 7338-7348. [Link]
-
Li, Z., et al. (2022). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 27(19), 6592. [Link]
-
Buckler, S. A., & Epstein, B. (1962). Reaction of Phosphine with Isocyanates. The Journal of Organic Chemistry, 27(3), 1090–1090. [Link]
-
Lu, X., & Zhang, C. (2011). Phosphine Organocatalysis. Chemical Reviews, 111(3), 1680–1734. [Link]
-
amphoteros. (2015). Isocyanides and Lewis acids (and a tribute to Paul Gassman). [Link]
- Google Patents. (n.d.).
-
Wang, C., et al. (2016). Rhenium-Catalyzed C–H Aminocarbonylation of Azobenzenes with Isocyanates. Organic Letters, 18(15), 3646–3649. [Link]
-
Turoczi, A., et al. (2024). Theoretical and Experimental Study on Carbodiimide Formation from Isocyanates Catalyzed by Phosphine Oxides. Molecules, 29(15), 3381. [Link]
-
Campbell, T. W., & Monagle, J. J. (1963). Carbodiimides. II. Mechanism of the Catalytic Formation from Isocyanates. Journal of the American Chemical Society, 85(12), 1793–1796. [Link]
-
The Royal Society of Chemistry. (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. [Link]
-
Wiley Online Library. (2024). Transition‐Metal‐Catalyzed C(sp)‐H Activation and Cyclization with Isocyanates. [Link]
- Google Patents. (n.d.).
-
European Patent Office. (n.d.). Catalytic isocyanate trimerization and urethane formation. [Link]
-
Sci-Hub. (n.d.). Conversion of Isocyanates to Carbodiimides. [Link]
- Google Patents. (n.d.).
-
Li, Y., & Fang, Y. (2017). Synthesis of Ureas from CO2. Topics in Current Chemistry, 375(3), 54. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of carbodiimides. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. [Link]
-
Beilstein Archives. (2025). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. [Link]
-
Cardiff University. (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. [Link]
-
Chemsrc. (2025). This compound. [Link]
-
NIST. (n.d.). 2,4,6-Trimethylphenyl isocyanide. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
MDPI. (2019). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. [Link]
-
Beilstein Archives. (n.d.). Organocatalytic Asymmetric Mannich Reaction of Aromatic Imines. [Link]
-
UniTo. (2021). Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. [Link]
Sources
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound | CAS#:2958-62-5 | Chemsrc [chemsrc.com]
- 3. This compound | C10H11NO | CID 595239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Cooperative Activation of Isocyanates by Al-N-Based Active Lewis Pairs and the Generation of a C5 Chain by Simultaneous Formation of Two C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amphoteros.com [amphoteros.com]
- 8. mdpi.com [mdpi.com]
- 9. Isocyanate - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. scite.ai [scite.ai]
- 12. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 13. US3907780A - Preparation of carbodiimide-containing isocyanates - Google Patents [patents.google.com]
- 14. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 17. US6127308A - Trimer catalyst system for aliphatic and aromatic isocyanates - Google Patents [patents.google.com]
- 18. data.epo.org [data.epo.org]
- 19. Urea derivative synthesis by amidation [organic-chemistry.org]
- 20. Synthesis of Ureas from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CN113767087A - Process for the catalytic production of urea - Google Patents [patents.google.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating Reactions with 2,4,6-Trimethylphenyl Isocyanate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development working with 2,4,6-trimethylphenyl isocyanate (mesityl isocyanate). The unique steric hindrance imparted by the three methyl groups on the phenyl ring presents both opportunities and significant challenges in synthetic chemistry. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and achieve your desired reaction outcomes.
The Challenge: Understanding Steric Hindrance in this compound
The isocyanate group (-N=C=O) is inherently reactive towards nucleophiles such as alcohols and amines, forming carbamates and ureas, respectively.[1] However, in this compound, the two ortho-methyl groups flank the isocyanate functionality, creating a crowded environment. This steric bulk significantly hinders the approach of nucleophiles to the electrophilic carbon atom of the isocyanate group, leading to sluggish or non-existent reactions under standard conditions.[2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Conversion in Carbamate Synthesis (Reaction with Alcohols)
-
Symptom: After prolonged reaction time at room or slightly elevated temperatures, analysis (e.g., by FT-IR, NMR) shows a large amount of unreacted this compound and alcohol.
-
Root Cause Analysis: The steric hindrance of the isocyanate is likely preventing the nucleophilic attack of the alcohol. Primary alcohols are more reactive than secondary, which are in turn more reactive than tertiary alcohols in this context.[2][4] The reaction rate without a catalyst is often negligible.
-
Solutions:
-
Catalyst Introduction: The use of a catalyst is crucial. Organotin compounds, such as dibutyltin dilaurate (DBTDL), are traditionally effective but are facing increased scrutiny due to toxicity.[5][6]
-
Lewis Acid Catalysis: Metal catalysts like DBTDL function as Lewis acids, coordinating to the carbonyl oxygen of the isocyanate. This coordination increases the electrophilicity of the carbon, making it more susceptible to nucleophilic attack.[7]
-
Alternative Catalysts: Consider using less toxic alternatives like zirconium or bismuth compounds, which can also be highly effective.[6][7] Organocatalysts, such as strong bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) or N-heterocyclic carbenes (NHCs), can also promote the reaction.[8]
-
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions or degradation of starting materials.
-
Solvent Choice: The choice of solvent can influence reaction rates. Aprotic polar solvents are generally preferred.
-
| Catalyst Type | Example | Typical Loading (mol%) | Temperature Range (°C) | Notes |
| Organotin | Dibutyltin dilaurate (DBTDL) | 0.1 - 1.0 | 25 - 80 | Highly effective but toxic.[6] |
| Zirconium Chelate | Zirconium acetylacetonate | 0.5 - 2.0 | 50 - 120 | Less toxic alternative, may require higher temperatures.[6] |
| Tertiary Amine | DABCO | 1.0 - 5.0 | 25 - 100 | More effective for aromatic isocyanates.[3][7] |
| N-Heterocyclic Carbene | IPr, IMes | 1.0 - 5.0 | 25 - 80 | Highly active, but can be sensitive to air and moisture.[8] |
Issue 2: Incomplete Reaction in Urea Synthesis (Reaction with Amines)
-
Symptom: The reaction with a primary or secondary amine stalls, leaving unreacted starting materials.
-
Root Cause Analysis: While the reaction of isocyanates with amines is generally much faster than with alcohols, the significant steric hindrance of this compound can still impede the reaction, especially with bulky amines.[9]
-
Solutions:
-
Heat: Applying heat is often sufficient to drive the reaction to completion.
-
Catalysis (if necessary): While often uncatalyzed, stubborn cases may benefit from a catalyst. Tertiary amines can be effective. Some iron complexes have also been shown to catalyze the hydroamination of isocyanates.[10]
-
Choice of Amine: Less sterically hindered amines will react more readily.
-
Issue 3: Side Reactions and Impurity Formation
-
Symptom: Formation of unintended byproducts, such as symmetric ureas or biurets.
-
Root Cause Analysis:
-
Moisture Contamination: this compound is moisture-sensitive.[1][11] Water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes to 2,4,6-trimethylaniline and carbon dioxide. The newly formed aniline can then react with another molecule of the isocyanate to produce a symmetric diaryl urea.
-
Excess Isocyanate: In reactions with primary amines to form ureas, the N-H proton of the newly formed urea can, under harsh conditions or with certain catalysts, react with another isocyanate molecule to form a biuret.[12]
-
-
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants to avoid a large excess of the isocyanate, especially at high temperatures.
-
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so much slower than with phenyl isocyanate?
A1: The two methyl groups at the ortho positions (positions 2 and 6) on the phenyl ring of this compound create significant steric hindrance. This physical barrier makes it much more difficult for nucleophiles to approach and attack the electrophilic carbon of the isocyanate group, thus dramatically slowing the reaction rate compared to the sterically unhindered phenyl isocyanate.[3]
Q2: Can I use a protic solvent for my reaction?
A2: It is highly discouraged. Protic solvents, such as alcohols or water, are nucleophiles and will react with the isocyanate. If your nucleophile is an alcohol, using it as the solvent (in large excess) is a valid strategy. However, unintended protic solvents like water will lead to unwanted side products.[1] Aprotic solvents like THF, toluene, or dichloromethane are recommended.[13]
Q3: How can I monitor the progress of my reaction?
A3: Fourier-Transform Infrared (FT-IR) spectroscopy is an excellent technique. The isocyanate group has a very strong and characteristic absorption band around 2250-2275 cm⁻¹. The disappearance of this peak is a clear indicator of the reaction's progress.[14] You can also use ¹H NMR to monitor the appearance of product peaks and disappearance of starting material peaks.
Q4: What is the best catalyst for forming a carbamate with a sterically hindered secondary alcohol?
A4: This is a particularly challenging reaction due to the combined steric hindrance of both reactants. A powerful catalyst system is required. Dibutyltin dilaurate (DBTDL) is known to be very effective in such cases.[3] Alternatively, a highly active N-heterocyclic carbene (NHC) could be employed under strictly anhydrous conditions.[8] You will likely need elevated temperatures as well.
Q5: My isocyanate has turned into a white solid in the bottle. Is it still usable?
A5: This could be due to dimerization or trimerization, or reaction with atmospheric moisture to form the symmetrical urea. It is best to test a small amount to see if it is soluble in a suitable solvent and if the characteristic isocyanate peak is present in the FT-IR spectrum. If significant hydrolysis has occurred, purification will be necessary, or it may be more practical to use a fresh bottle.
Experimental Protocols & Workflows
Protocol 1: Catalytic Synthesis of a Carbamate using DBTDL
This protocol describes the synthesis of a carbamate from this compound and a primary alcohol using DBTDL as a catalyst.
Materials:
-
This compound
-
Primary alcohol (e.g., benzyl alcohol)
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous toluene
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere.
-
To the flask, add this compound (1.0 eq) and anhydrous toluene.
-
Add the primary alcohol (1.05 eq) to the solution.
-
Add DBTDL (0.01 eq, ~1 mol%) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir.
-
Monitor the reaction progress by FT-IR by taking small aliquots. The reaction is complete when the isocyanate peak at ~2270 cm⁻¹ has disappeared.
-
Once complete, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization as needed.
Workflow for Catalyst Screening
When dealing with a new substrate, a catalyst screening is often necessary. The following workflow can be used to efficiently identify the optimal conditions.
Caption: Workflow for catalyst and temperature screening.
Reaction Mechanism Visualization
The following diagram illustrates the generalized catalytic cycle for a Lewis acid-catalyzed reaction of an isocyanate with an alcohol.
Caption: Lewis acid-catalyzed carbamate formation.
References
- Synthesis of Polyurethanes Using Organocatalysis: A Perspective.
- 2,4,6-Trimethylphenyl isocyan
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
- A New and Efficient Catalytic Method for Synthesizing Isocyanates
- Hydrogenation of Carbamates, Ureas, and Polyurethanes Using Heterogeneous Catalysts. ACS Sustainable Chemistry & Engineering.
- Kinetics of Reactions of Blocked Isocyan
- Iron(II)
- Kinetics and thermodynamics of the blocking reaction of several aliphatic isocyanates.
- Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applic
- C
- Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin C
- Catalysis of the isocyanate-hydroxyl reaction by non-tin catalysts in waterborne two-component polyurethane coatings.
- Ureas. Wikipedia.
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
- 1.2.
- US5041670A - Preparation of n-aryl amines
- 2,4,6-Trimethylphenyl isocyan
Sources
- 1. Buy this compound | 2958-62-5 [smolecule.com]
- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 3. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wernerblank.com [wernerblank.com]
- 7. turkchem.net [turkchem.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. poliuretanos.net [poliuretanos.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound, 98% | Fisher Scientific [fishersci.ca]
- 12. Ureas - Wikipedia [en.wikipedia.org]
- 13. US5041670A - Preparation of n-aryl amines from isocyanates - Google Patents [patents.google.com]
- 14. asianpubs.org [asianpubs.org]
Technical Support Center: Preventing Hydrolysis of 2,4,6-Trimethylphenyl Isocyanate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challenge of preventing the hydrolysis of 2,4,6-trimethylphenyl isocyanate during chemical reactions. The sterically hindered nature of this reagent presents unique challenges, and this document is designed to provide both theoretical understanding and practical, field-proven solutions.
Understanding the Challenge: The Inherent Reactivity of Isocyanates
Isocyanates are highly electrophilic compounds, making them susceptible to reaction with various nucleophiles, including water.[1][2] The reaction of an isocyanate with water proceeds through an unstable carbamic acid intermediate, which then decomposes to form a primary amine and carbon dioxide gas.[1][3][4] This newly formed amine is highly reactive and can subsequently react with another isocyanate molecule to form a stable urea byproduct.[1][2][4] This side reaction is often undesirable as it consumes the isocyanate, introduces impurities, and in polymerization reactions, can lead to the formation of bubbles and defects in the final product.[3]
The hydrolysis of this compound, while generally slower than that of less sterically hindered isocyanates, remains a significant concern for achieving high yields and product purity. The bulky methyl groups at the ortho and para positions on the phenyl ring do offer some steric protection to the isocyanate group, but they do not eliminate the risk of hydrolysis, especially under suboptimal reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound and provides actionable solutions.
Q1: My reaction yield is consistently low, and I suspect isocyanate hydrolysis. How can I confirm this?
A1: Identifying Hydrolysis Byproducts
Confirming hydrolysis is the first critical step. Several analytical techniques can be employed to detect the primary byproduct of hydrolysis, 2,4,6-trimethylaniline, and the subsequent urea derivative.
-
Thin Layer Chromatography (TLC): A quick and straightforward method to qualitatively assess the reaction mixture. Spot the reaction mixture alongside a standard of 2,4,6-trimethylaniline. The presence of a spot with a matching Rf value to the amine standard is a strong indicator of hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is a powerful tool. Develop a method that can separate the starting isocyanate, the desired product, and the potential hydrolysis byproducts (2,4,6-trimethylaniline and the corresponding urea).[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile byproducts. The mass spectrum of 2,4,6-trimethylaniline will provide a definitive confirmation of its presence.[7]
-
Infrared (IR) Spectroscopy: While not as definitive as chromatographic methods for identifying specific byproducts, a decrease in the intensity of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) can suggest hydrolysis has occurred.
Troubleshooting Workflow: Confirming Hydrolysis
Caption: A decision-making workflow for confirming isocyanate hydrolysis.
Q2: I've confirmed hydrolysis is occurring. What are the most critical factors to control to prevent it?
A2: The Pillars of Prevention: Anhydrous Conditions and Inert Atmosphere
The absolute most critical factor in preventing isocyanate hydrolysis is the rigorous exclusion of water from the reaction system. This involves meticulous attention to the dryness of solvents, reagents, and the reaction atmosphere.
Detailed Protocol: Achieving and Maintaining Anhydrous Conditions
-
Solvent Selection and Drying:
-
Choose Aprotic Solvents: Utilize aprotic solvents that do not have reactive protons. Good choices include toluene, tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[8] Avoid protic solvents like alcohols unless they are the intended reactant. Even then, ensure they are rigorously dried.
-
Drying Procedures: Never assume a commercially available "anhydrous" solvent is sufficiently dry for sensitive reactions. Always dry your solvents immediately before use.
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves are an excellent choice for drying many common organic solvents.[9] For optimal results, activate the sieves by heating them at 300°C for at least 24 hours under vacuum or a stream of inert gas before use.[9] Allow the solvent to stand over the activated sieves for a minimum of 72 hours for maximum drying.[9]
-
Chemical Drying Agents: For certain solvents, more reactive drying agents may be necessary. Calcium hydride (CaH₂) is effective for drying hydrocarbons and ethers.[10][11] Caution: These reagents react violently with water and should be handled with extreme care.
-
-
| Drying Agent | Suitable Solvents | Comments |
| Activated 3Å/4Å Molecular Sieves | THF, DCM, Toluene, Acetonitrile | Generally safe and effective. Requires pre-activation. |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers | Highly reactive with water. Generates hydrogen gas. |
| Sodium/Benzophenone | Ethers (e.g., THF, Dioxane) | Provides a visual indication of dryness (deep blue/purple color). Highly reactive. |
| Phosphorus Pentoxide (P₄O₁₀) | Halogenated Solvents, Hydrocarbons | Extremely efficient but can be difficult to handle. |
-
Reagent and Glassware Preparation:
-
Drying of Reagents: If your other reactants are solids, dry them in a vacuum oven before use. If they are liquids, consider distilling them from a suitable drying agent.
-
Glassware: All glassware must be thoroughly dried. Flame-drying under vacuum or oven-drying at a high temperature (e.g., 150°C) for several hours and cooling under a stream of inert gas is essential.
-
-
Maintaining an Inert Atmosphere:
-
Inert Gas: Conduct all manipulations, including reagent transfers and the reaction itself, under an inert atmosphere of dry nitrogen or argon.[12]
-
Techniques: Employ standard Schlenk line or glovebox techniques to exclude atmospheric moisture. Using septa and syringes for liquid transfers is preferable to opening the reaction vessel to the air.
-
Q3: My reaction is still showing signs of hydrolysis even after taking precautions with anhydrous solvents. What else could be the problem?
A3: Beyond Solvents: Hidden Sources of Water and Reaction Condition Optimization
If hydrolysis persists despite using dry solvents, consider these other potential sources of water and reaction parameters:
-
Hygroscopic Reagents: Many reagents, particularly amines and alcohols, are hygroscopic and can absorb moisture from the air.[3] Ensure these are freshly distilled or dried before use.
-
Reaction Temperature: While many isocyanate reactions proceed at room temperature, elevated temperatures can accelerate the rate of hydrolysis.[13] If your desired reaction is slow, consider using a catalyst rather than increasing the temperature.
-
Catalyst Choice: The choice of catalyst can influence the relative rates of the desired reaction versus hydrolysis.
-
Tertiary Amines: Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used for urethane formation.[14] However, their basicity can also catalyze the hydrolysis reaction.[15]
-
Organometallic Catalysts: Dibutyltin dilaurate (DBTDL) is a highly effective catalyst for the isocyanate-alcohol reaction.[16][17] Some modern catalysts, such as certain zirconium chelates, have been shown to be more selective for the hydroxyl reaction over the water reaction.[17]
-
-
Reaction Time: Prolonged reaction times increase the window of opportunity for atmospheric moisture to enter the system. Optimize the reaction time to achieve completion without unnecessary exposure.
Logical Relationship: Sources of Water Contamination
Caption: Key sources of water leading to isocyanate hydrolysis.
Q4: Are there any chemical additives that can help prevent hydrolysis?
A4: The Role of Moisture Scavengers
In situations where complete exclusion of water is exceptionally difficult, the use of a moisture scavenger can be beneficial. These are additives that react preferentially with trace amounts of water.
-
Monomeric Isocyanates: A small amount of a highly reactive, non-sterically hindered monoisocyanate can be added to scavenge trace water. However, this will form a urea byproduct that may need to be removed during purification.
-
Silanes: Certain silanes, like vinyltrimethoxysilane, can react with water and are sometimes used as moisture scavengers in coating formulations.[18]
It is important to note that the use of scavengers should be a secondary measure. The primary focus should always be on establishing and maintaining rigorously anhydrous conditions.
Conclusion: A Proactive Approach to Success
Preventing the hydrolysis of this compound is achievable through a systematic and proactive approach. By understanding the mechanism of hydrolysis, meticulously preparing reagents and solvents, and carefully controlling reaction conditions, researchers can significantly improve reaction outcomes, leading to higher yields and purer products. This guide serves as a foundational resource for troubleshooting and optimizing your experimental protocols.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. [Link]
-
Chemistry LibreTexts. (2023). Drying Agents. [Link]
-
Scribd. (n.d.). Drying Agents for Organic Solvents. [Link]
-
Wikipedia. (2024). Isocyanate. [Link]
-
University of Colorado Boulder. (n.d.). Using drying agents. [Link]
-
Spray Foam Equipment. (n.d.). NMP Solvent for Reacted Isocyanates in Spray Foam Applications. [Link]
-
ResinLab. (2021). Moisture Contamination of Polyurethanes. [Link]
- Google Patents. (n.d.).
-
Waddington, M. A., et al. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 7(47), 7193-7205. [Link]
-
ResearchGate. (n.d.). Catalysis of Secondary Alcohol Blocked Isocyanate-Hydroxyl Terminated Polybutadiene Cure Reaction. [Link]
-
ResearchGate. (n.d.). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. [Link]
-
ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e). [Link]
- Google Patents. (n.d.).
-
SpringerLink. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. [Link]
-
Werner, F. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. [Link]
-
PubMed. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. [Link]
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. [Link]
-
Tri-iso. (n.d.). Blocked Isocyanates | Polyurethanes and Polyurea. [Link]
-
National Institutes of Health. (2022). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. [Link]
-
Polymer Chemistry. (2024). Three types of hydrolysis and ways to prevent hydrolysis. [Link]
-
ACS Publications. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. [Link]
-
Thieme. (n.d.). Rhenium-Catalyzed C–H Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. [Link]
- Google Patents. (n.d.).
-
Tri-iso. (n.d.). Solvent-based Blocked Isocyanates | Coatings. [Link]
-
ResearchGate. (n.d.). Isocyanate reactions in and with N,N-dimethylformamide. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats. [Link]
-
DiVA portal. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures. [Link]
-
ResearchGate. (n.d.). What conditions are required to react isocyanate with COOH or OH groups?. [Link]
-
Safe Work Australia. (2015). Guide to handling isocyanates. [Link]
-
PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link]
-
RSC Publishing. (2024). Isocyanate-based multicomponent reactions. [Link]
-
eScholarship. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. [Link]
- Google Patents. (n.d.).
-
Quora. (2019). Why is the hydrolysis of an isocyanide not done in alkaline condition?. [Link]
-
ChemRxiv. (n.d.). Catalyzed Reaction of Isocyanates (RNCO) with Water. [Link]
-
Chemistry Stack Exchange. (2024). Basic Hydrolysis of Isocyanates. [Link]
-
RSC Publishing. (n.d.). The kinetics of hydrolysis of methyl and phenyl lsocyanates. [Link]
-
EXCLI Journal. (2006). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. [Link]
-
ResearchGate. (n.d.). Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea. [Link]
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. doxuchem.com [doxuchem.com]
- 3. resinlab.com [resinlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 6. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 7. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5041670A - Preparation of n-aryl amines from isocyanates - Google Patents [patents.google.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Drying solvents and Drying agents [delloyd.50megs.com]
- 11. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 12. carbodiimide.com [carbodiimide.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 17. wernerblank.com [wernerblank.com]
- 18. pcimag.com [pcimag.com]
Technical Support Center: Optimizing Reaction Conditions for 2,4,6-Trimethylphenyl Isocyanate
Welcome to the Technical Support Center for 2,4,6-trimethylphenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The sterically hindered nature of this compound presents unique challenges and opportunities in synthesis. This resource aims to empower you to navigate these complexities and achieve optimal reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with this compound, offering explanations for the underlying causes and actionable solutions.
Question 1: Why am I observing low or no reactivity of this compound with my nucleophile (e.g., alcohol or amine)?
Possible Causes & Solutions:
-
Steric Hindrance: The three methyl groups on the phenyl ring of this compound create significant steric bulk around the isocyanate functional group. This can impede the approach of nucleophiles, especially bulky ones.[1][2]
-
Solution:
-
Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the steric barrier. A carefully controlled increase in temperature can significantly improve the reaction rate. Monitor the reaction closely to avoid potential side reactions or decomposition.
-
Use a Less Hindered Nucleophile: If possible, consider using a smaller, less sterically demanding nucleophile.
-
Catalyst Selection: Employ a suitable catalyst to facilitate the reaction. For reactions with alcohols, organotin compounds like dibutyltin dilaurate (DBTDL) are highly effective.[1][3] For amine nucleophiles, the reaction is typically fast and may not require a catalyst, but if sluggish, a non-nucleophilic base could be considered.[4]
-
-
-
Poor Solvent Choice: The choice of solvent can dramatically impact reaction rates.
-
Solution:
-
Aprotic Solvents are Preferred: Use anhydrous aprotic solvents such as tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF).[5] Protic solvents like methanol or water will react with the isocyanate group, leading to unwanted byproducts and reduced yield.[6]
-
Ensure Anhydrous Conditions: Isocyanates are highly sensitive to moisture.[7][8] Any water present will react with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[7][9] This side reaction consumes your starting material. Always use freshly dried solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Reagent Quality: The purity of your this compound and nucleophile is critical.
-
Solution:
-
Verify Purity: Ensure your this compound is of high purity (typically >98%). Impurities can inhibit the reaction.
-
Freshly Purify Nucleophiles: If your nucleophile is a liquid, consider distilling it before use. If it is a solid, ensure it is thoroughly dried.
-
-
Question 2: My reaction is producing a significant amount of an insoluble white precipitate, which I suspect is a urea byproduct. How can I minimize this?
Possible Cause & Solution:
This precipitate is likely a disubstituted urea, formed from the reaction of this compound with an amine. This amine can be present as an impurity or be generated in situ.
-
In Situ Amine Formation: As mentioned previously, the reaction of isocyanates with water produces an amine. This newly formed amine can then rapidly react with another molecule of isocyanate to form a stable and often insoluble urea.[10][11][12]
-
Solution:
-
Rigorous Moisture Exclusion: This is the most critical factor. Dry all glassware in an oven and cool under a stream of inert gas. Use anhydrous solvents and purge the reaction vessel with nitrogen or argon before adding reagents.[7]
-
Moisture Scavengers: Consider adding a moisture scavenger to the reaction mixture, but ensure it is compatible with your reactants and conditions.
-
-
Question 3: I am attempting to synthesize this compound from 2,4,6-trimethylaniline, but the yield is consistently low. What are the key parameters to optimize?
Synthesis of isocyanates from amines is commonly achieved through phosgenation or with phosgene equivalents like triphosgene.[9][13]
Possible Causes & Solutions for Low Yield:
-
Incomplete Reaction with Phosgene/Triphosgene:
-
Solution:
-
Stoichiometry: Ensure the correct stoichiometry of triphosgene (or diphosgene) to the amine is used. A slight excess of the phosgene equivalent may be necessary.
-
Temperature Control: The initial reaction of the amine with triphosgene is often performed at low temperatures (e.g., 0 °C) to form the carbamoyl chloride intermediate.[14] The subsequent elimination to the isocyanate may require heating.[14] Follow a well-established procedure and monitor the temperature carefully.
-
Base Addition: A non-nucleophilic base, such as triethylamine, is typically added to neutralize the HCl generated during the reaction and drive the formation of the isocyanate.[14] The rate and temperature of base addition can be critical.
-
-
-
Side Reactions:
-
Solution:
-
Urea Formation: If the reaction conditions are not carefully controlled, the initially formed isocyanate can react with the starting amine to form a symmetrical urea.[11] This can be minimized by slow addition of the amine to the phosgene solution.
-
Biuret Formation: The isocyanate product can also react with the urea byproduct to form a biuret.[11]
-
-
Experimental Protocol: General Procedure for the Reaction of this compound with an Alcohol
This protocol provides a starting point for optimization.
-
Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas.
-
Reagent Addition: In an inert atmosphere, dissolve the alcohol in anhydrous aprotic solvent (e.g., THF, toluene).
-
Catalyst Addition: Add the catalyst (e.g., a catalytic amount of dibutyltin dilaurate).
-
Isocyanate Addition: Slowly add a solution of this compound in the same anhydrous solvent to the alcohol solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or in-situ FTIR spectroscopy.[15] The disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹ in the IR spectrum is a good indicator of reaction completion.[13]
-
Work-up: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Proceed with standard aqueous work-up and purification (e.g., column chromatography or recrystallization).
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF, Toluene, or Dichloromethane | Aprotic to prevent reaction with the isocyanate. |
| Temperature | Room Temperature to Reflux | Start at room temperature and increase if the reaction is slow due to steric hindrance. |
| Catalyst (for alcohols) | Dibutyltin dilaurate (DBTDL) or other organotin catalysts[1][3] | Accelerates the reaction between the isocyanate and the hydroxyl group. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture.[7] |
Visualization of the Troubleshooting Workflow
Caption: A decision tree for troubleshooting low reactivity issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and drug development?
This compound is a valuable building block in organic synthesis.[16] Its sterically hindered nature can be exploited to introduce the bulky 2,4,6-trimethylphenyl group, which can impart specific properties to a molecule, such as increased metabolic stability or altered receptor binding affinity. It is used in the synthesis of a variety of compounds, including:
-
Urea derivatives: Reaction with amines yields substituted ureas, which are common motifs in pharmaceuticals and agrochemicals.[11][16]
-
Carbamates (Urethanes): Reaction with alcohols produces carbamates, which are also found in numerous biologically active molecules.[16][17]
-
Polymers: It can be used in the synthesis of specialized polyurethanes where the bulky side group can modify the polymer's properties.[16]
Q2: What are the key safety precautions for handling this compound?
Isocyanates are toxic and potent sensitizers.[18] Inhalation can lead to respiratory sensitization, and skin contact can cause allergic reactions.[19][20]
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood.[21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles or a face shield, and a lab coat.[19]
-
Handling: Avoid inhalation of dust or vapors.[19] Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and amines.[22]
Q3: How should I properly dispose of waste containing this compound?
Unreacted isocyanate should be neutralized before disposal. This can be done by reacting it with a decontaminating solution. A common solution consists of water, a surfactant, and a small amount of ammonia or sodium carbonate. The reaction with water will generate carbon dioxide, so do not seal the waste container immediately. Consult your institution's safety guidelines for specific disposal procedures.
Q4: Can I use this compound in aqueous or protic solvents?
No. Isocyanates react readily with water and other protic solvents like alcohols.[6][9][23] This will lead to the formation of byproducts and consumption of your starting material, resulting in low yields of your desired product. Always use anhydrous aprotic solvents for reactions involving isocyanates.[5]
Visualization of Key Reactions
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wernerblank.com [wernerblank.com]
- 4. poliuretanos.net [poliuretanos.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 9. Isocyanate - Wikipedia [en.wikipedia.org]
- 10. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ureas - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. rsc.org [rsc.org]
- 15. mt.com [mt.com]
- 16. Buy this compound | 2958-62-5 [smolecule.com]
- 17. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 18. environmentclearance.nic.in [environmentclearance.nic.in]
- 19. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 20. icheme.org [icheme.org]
- 21. kasifoamaz.com [kasifoamaz.com]
- 22. 2,4,6-三甲基苯基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 23. This compound, 98% | Fisher Scientific [fishersci.ca]
side reactions of 2,4,6-trimethylphenyl isocyanate with solvents
Welcome to the technical support center for 2,4,6-trimethylphenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered when using this sterically hindered isocyanate. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success and integrity of your experiments.
I. Understanding the Reactivity of this compound
This compound is a valuable reagent in organic synthesis, prized for its unique steric and electronic properties. The three methyl groups on the phenyl ring provide significant steric hindrance around the isocyanate functional group. This steric bulk can be advantageous in controlling selectivity and preventing unwanted polymerization. However, it also influences its reactivity in ways that can lead to unexpected side reactions if not properly managed.
The isocyanate group (-N=C=O) is highly electrophilic and will readily react with nucleophiles. The most common and often desired reactions are with alcohols to form carbamates (urethanes) and with primary or secondary amines to form ureas. However, side reactions with solvents, trace impurities, or even the isocyanate itself can occur, leading to reduced yields, difficult purifications, and compromised final products.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with this compound, providing probable causes and actionable solutions.
Issue 1: A white, insoluble solid has formed in my reaction.
-
Probable Cause: The most likely culprit is the formation of a disubstituted urea, N,N'-bis(2,4,6-trimethylphenyl)urea. This occurs when the isocyanate reacts with water, which is a common contaminant in solvents and reagents. The reaction proceeds in two steps: first, the isocyanate reacts with water to form an unstable carbamic acid, which then decarboxylates to yield 2,4,6-trimethylaniline. This aniline is a potent nucleophile and rapidly reacts with a second molecule of the isocyanate to form the insoluble urea.[1]
-
Troubleshooting Steps:
-
Solvent Purity Check: Ensure your solvent is anhydrous. Use freshly dried solvents or purchase high-purity anhydrous solvents. For rigorous applications, consider measuring the water content using Karl Fischer titration.
-
Reagent Purity Check: Other reagents in your reaction may also contain water. Dry all starting materials thoroughly before use.
-
Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed water.
-
Issue 2: My reaction is producing gas, and I'm observing foaming.
-
Probable Cause: This is a strong indication of the reaction between the isocyanate and water.[1] The decomposition of the intermediate carbamic acid releases carbon dioxide gas, which can cause foaming, especially in viscous reaction mixtures.
-
Troubleshooting Steps:
-
Safety First: Do not conduct the reaction in a sealed vessel, as the pressure buildup from gas evolution can be hazardous. Ensure adequate ventilation.
-
Identify the Water Source: As with Issue 1, meticulously identify and eliminate the source of water contamination in your reaction setup.
-
Catalyst Consideration: Be aware that some catalysts, particularly certain tertiary amines, can also accelerate the reaction of isocyanates with water. If you are using a catalyst, ensure it is selective for the desired reaction.
-
Issue 3: My reaction is sluggish, or the yield is lower than expected, even in the absence of water.
-
Probable Cause: The steric hindrance of the 2,4,6-trimethylphenyl group can significantly slow down the desired reaction with your nucleophile. If the reaction is run for an extended period, especially at elevated temperatures, side reactions with the solvent can become competitive.
-
Troubleshooting Steps:
-
Catalyst Optimization: Consider using a catalyst to accelerate the desired reaction. For urethane formation, common catalysts include dibutyltin dilaurate (DBTDL) and 1,4-diazabicyclo[2.2.2]octane (DABCO). The choice and concentration of the catalyst may need to be optimized.
-
Temperature Control: While increasing the temperature can increase the reaction rate, it can also promote side reactions. A careful optimization of the reaction temperature is recommended.
-
Solvent Selection: Ensure your solvent is not one of the reactive aprotic polar solvents discussed in the FAQ section below, especially if high temperatures are required.
-
III. Frequently Asked Questions (FAQs)
Q1: Can this compound react with aprotic polar solvents like DMF and DMSO?
A1: Yes, under certain conditions, these solvents can participate in side reactions.
-
N,N-Dimethylformamide (DMF): At elevated temperatures (typically above 60°C), aryl isocyanates can react with DMF to form N,N-dimethyl-N'-arylformamidines.[2] While the steric hindrance of the 2,4,6-trimethylphenyl group might slow this reaction compared to less hindered isocyanates like phenyl isocyanate, it should still be considered a potential side reaction, especially during prolonged heating.
-
Dimethyl Sulfoxide (DMSO): While DMSO itself is generally unreactive towards isocyanates under normal conditions, it is notoriously hygroscopic and can contain significant amounts of water. This trace water can lead to the formation of N,N'-bis(2,4,6-trimethylphenyl)urea as described in Troubleshooting Issue 1.[3] Some studies have shown that isocyanates can react with carboxylic acids in DMSO, where the solvent participates in the reaction.[4]
Q2: What about other common aprotic solvents like acetonitrile, toluene, or dichloromethane?
A2: These solvents are generally considered more inert towards isocyanates.
-
Acetonitrile (ACN): Generally a safe solvent for isocyanate reactions.
-
Toluene and Hexanes (Non-polar aprotic): These are excellent choices for isocyanate reactions as they are non-polar and aprotic, minimizing the chance of side reactions.
-
Dichloromethane (DCM) and Chloroform (Chlorinated): These are also commonly used and are generally inert. However, ensure they are free of acidic impurities which could potentially catalyze side reactions.
Q3: Does this compound undergo dimerization or trimerization?
A3: Dimerization (to form a uretidione) and trimerization (to form an isocyanurate) are known side reactions for isocyanates. However, the significant steric hindrance from the three methyl groups on the phenyl ring makes these reactions less favorable for this compound compared to less hindered isocyanates.[5][6]
-
Trimerization: This is more common and can be promoted by certain catalysts, such as sodium methoxide, potassium acetate, and some tertiary amines, especially at higher temperatures. If you observe the formation of a very high melting point, insoluble solid that is not the urea, it could potentially be the trimer.
-
Prevention: To avoid trimerization, carefully select your catalyst and control the reaction temperature. If trimerization is a persistent issue, consider using a catalyst that is more selective for the desired reaction (e.g., some tin catalysts for urethane formation).
Q4: How can I detect and characterize these side products?
A4: A combination of spectroscopic and chromatographic techniques is essential.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful tool for monitoring the disappearance of the isocyanate peak (a strong, sharp absorption around 2250-2280 cm⁻¹) and the appearance of product peaks.[7]
-
Urea: Look for the appearance of a C=O stretch around 1630-1680 cm⁻¹ and N-H stretching bands.
-
Carbamate (Urethane): Characterized by a C=O stretch around 1680-1740 cm⁻¹.
-
Isocyanurate (Trimer): Shows a strong C=O absorption around 1700 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the exact structure of side products. For example, the formation of N,N-dimethyl-N'-(2,4,6-trimethylphenyl)formamidine from a reaction in DMF would show characteristic peaks for the dimethylamino and formamidine protons.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for separating components of the reaction mixture and identifying them by their mass-to-charge ratio. This is particularly useful for quantifying the extent of side product formation.[2]
IV. Data and Diagrams
Table 1: Solvent Compatibility and Potential Side Reactions
| Solvent Class | Examples | Compatibility | Potential Side Reactions | Mitigation Strategies |
| Protic | Water, Alcohols, Amines | Reactive | Urea, Carbamate, Urea formation | Use as reagents, not solvents (unless intended) |
| Aprotic Polar | DMF, DMSO, Acetonitrile | Use with Caution | Formamidine formation (DMF, high temp), Hydrolysis (wet DMSO) | Use at low temperatures, ensure anhydrous conditions |
| Aprotic Non-polar | Toluene, Hexane | Excellent | Generally inert | Use anhydrous grade |
| Chlorinated | Dichloromethane, Chloroform | Good | Generally inert | Ensure free of acidic impurities |
Diagram 1: Primary Reaction Pathways and Common Side Reactions
Caption: Reaction pathways of this compound.
V. Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction with this compound
-
Glassware Preparation: Dry all glassware in an oven at >120°C overnight or flame-dry under vacuum immediately before use.
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, use a fresh bottle and handle under an inert atmosphere. Dry all other reagents as appropriate for their chemical properties.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of dry nitrogen or argon. Use septa and cannulation techniques for liquid transfers.
-
Reaction Execution: Dissolve the nucleophile and any other reagents in the anhydrous solvent. Add the this compound (or a solution of it) dropwise to the reaction mixture at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC or in-situ FTIR to determine the point of completion and to check for the formation of side products.
-
Work-up: Quench the reaction appropriately (e.g., with a small amount of methanol to consume any remaining isocyanate) before exposing it to atmospheric moisture.
VI. References
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the effect of the solvents dimethylsulfoxide and ethyleneglycoldimethylether on the mutagenicity of four types of diisocyanates in the Salmonella/microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2016201675A1 - Trimerization catalysts from sterically hindered salts and tertiary amines having isocyanate reactive groups - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. mt.com [mt.com]
Technical Support Center: Purification of N-(2,4,6-trimethylphenyl) Urea Derivatives
Welcome to the technical support guide for the purification of N-(2,4,6-trimethylphenyl) urea derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable compounds with high purity. The unique structural features of these molecules—namely the sterically hindered and lipophilic trimethylphenyl group combined with the polar urea moiety—present specific purification hurdles. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is my N-(2,4,6-trimethylphenyl) urea derivative proving difficult to purify by recrystallization?
A: The difficulty often stems from the compound's amphiphilic nature. The bulky, nonpolar 2,4,6-trimethylphenyl (mesityl) group dominates the solubility profile, making the derivative highly soluble in many common organic solvents, while the hydrogen-bonding capacity of the urea group prevents it from being entirely nonpolar. Finding a single solvent where the compound is highly soluble when hot but poorly soluble when cold can be challenging[1][2]. Often, multi-solvent systems are required to achieve the ideal solubility gradient for effective crystal formation[1].
Q2: What are the most common impurities I should expect?
A: Impurities typically arise from the starting materials or side reactions during synthesis. Key impurities to watch for include:
-
Unreacted 2,4,6-trimethylaniline: The starting amine is a common contaminant.
-
Symmetrically disubstituted urea (e.g., 1,3-bis(2,4,6-trimethylphenyl)urea): This can form, especially if an isocyanate intermediate reacts with another molecule of the starting amine[3].
-
Reagents from isocyanate generation: If using reagents like phosgene or triphosgene to generate an isocyanate in situ, related byproducts may be present[4].
-
Biuret: While more common in the synthesis of simple urea at high temperatures, biuret-like structures can form under harsh thermal conditions[5][6].
Q3: My purified product looks clean by TLC, but the melting point is broad. What could be the issue?
A: A broad melting point range is a classic indicator of impurity, even if it's not visible on TLC. Several factors could be at play:
-
Co-eluting Impurities: An impurity may have a very similar Rf value to your product in the TLC solvent system, making it appear as a single spot. Try developing the TLC in a different, complementary solvent system (e.g., switch from a nonpolar/polar mix like Hexane/EtOAc to a more polar one like Dichloromethane/Methanol).
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point. A mixture of polymorphs will melt over a broad range.
-
Residual Solvent: Trapped solvent molecules within the crystal lattice can disrupt the melting process and lower the observed melting point. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating.
Q4: Is HPLC a better method for purity analysis than TLC?
A: Yes, for quantitative analysis, HPLC is far superior. High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution, allowing for the separation and quantification of impurities that may be invisible on a TLC plate[7][8]. For urea derivatives, a reversed-phase C18 column is often effective[9][10]. Developing a robust HPLC method is crucial for confirming the purity of your final compound, especially for applications in drug development[9].
Troubleshooting Guide
This section addresses specific problems encountered during the purification workflow.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Product oils out during recrystallization instead of forming crystals. | 1. The solvent is too good; the solution is not supersaturated enough upon cooling. 2. The cooling rate is too fast, preventing crystal lattice formation[2]. 3. The presence of impurities is inhibiting crystallization. | 1. Use a multi-solvent system. Dissolve the compound in a "good" solvent (e.g., Ethanol, Ethyl Acetate) and slowly add a "poor" solvent (e.g., Water, Hexane) until turbidity persists. Heat to redissolve, then cool slowly[1]. 2. Allow the flask to cool to room temperature undisturbed, then transfer to a refrigerator or ice bath. Scratch the inside of the flask with a glass rod to initiate nucleation. 3. Attempt a preliminary purification with a quick silica gel plug to remove gross impurities before recrystallization. |
| Multiple spots or streaking on TLC after column chromatography. | 1. Column was overloaded with crude material. 2. Inappropriate solvent system (too polar), causing the compound to move too quickly without separation. 3. The compound is degrading on the silica gel (silica is acidic). | 1. Use a higher ratio of silica to crude product (typically 50:1 to 100:1 by weight). 2. Develop a better solvent system using TLC. Aim for an Rf of 0.2-0.3 for your target compound. 3. Add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent to neutralize the silica surface. Alternatively, use a different stationary phase like alumina. |
| Very low recovery after recrystallization. | 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for the initial dissolution. | 1. Cool the crystallization mixture in an ice-salt bath or freezer to minimize solubility. 2. Use the absolute minimum amount of hot solvent required to fully dissolve the compound. 3. After filtering, concentrate the mother liquor and attempt a second recrystallization to recover more product. |
| Product appears as a white solid but is sticky or gummy. | 1. Residual solvent is trapped in the solid. 2. The compound is hygroscopic and absorbing atmospheric moisture. 3. The compound has a low melting point close to room temperature. | 1. Dry the material under high vacuum for an extended period (12-24 hours). Gentle heating can be applied if the compound is thermally stable. 2. Store the dried compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon). 3. If the melting point is inherently low, purification by chromatography may be more suitable than recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization using a Two-Solvent System (Ethanol/Water)
This protocol is effective for N-(2,4,6-trimethylphenyl) urea derivatives that are highly soluble in alcohols but insoluble in water.
Rationale: This method leverages a significant polarity difference between two miscible solvents. The compound is dissolved in a minimal amount of a "good" hot solvent, and a "poor" solvent is added to decrease solubility, inducing controlled precipitation as the solution cools[1].
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol required to fully dissolve the compound. Use a hot plate and add the solvent in small portions.
-
Induce Supersaturation: While the solution is still hot, add deionized water dropwise until you observe persistent cloudiness (turbidity).
-
Re-homogenize: Add a few drops of hot ethanol to the mixture until the solution becomes clear again. This ensures the solution is perfectly saturated at that temperature.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals[2]. Avoid disturbing the flask during this period.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[1].
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (use the same ratio as the final crystallization solvent) to remove any residual soluble impurities from the crystal surfaces[2].
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent. Characterize the final product by melting point and an appropriate analytical technique (e.g., HPLC, NMR).
Protocol 2: Flash Column Chromatography
This is the method of choice when recrystallization fails or when separating compounds with very similar polarities.
Rationale: Flash chromatography utilizes positive pressure to force a solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase, typically silica gel). Compounds separate based on their differential partitioning between the two phases[11][12].
Step-by-Step Methodology:
-
Solvent System Selection: Using TLC, determine an optimal solvent system (e.g., Ethyl Acetate/Hexane). The ideal system will give your desired compound an Rf value of approximately 0.2-0.3 and show good separation from all impurities.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a small layer of sand.
-
Prepare a slurry of silica gel in your chosen mobile phase (use the least polar component, e.g., hexane).
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed evenly. Ensure there are no air bubbles or cracks. Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution: Carefully add the mobile phase to the column and begin applying pressure. Collect fractions in test tubes or vials.
-
Monitoring: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator.
-
Drying and Analysis: Dry the resulting solid or oil under high vacuum and confirm its purity.
Visualized Workflows
General Purification Strategy
The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a purified final product.
Caption: Decision workflow for purifying N-(2,4,6-trimethylphenyl) urea derivatives.
References
-
How to purify the urea bought from market to pure urea? - ResearchGate. (2018). Retrieved from ResearchGate. [Link]
-
A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). Royal Society of Chemistry. [Link]
-
Urea. In Solubility of Things. Retrieved from [Link]
-
Davis, T. L., & Blanchard, K. C. Urea, phenyl-, and Carbanilide. Organic Syntheses. [Link]
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). Molecules, 25(6), 1447. [Link]
- The preparation method of substituted phenyl urea. (1986).
-
Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. (2012). Czech Journal of Animal Science, 57(1), 19–27. [Link]
-
Easy method to remove urea after denaturing purification, no dialysis? - ResearchGate. (2012). Retrieved from ResearchGate. [Link]
-
Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A | Glasp. (2016). Retrieved from Glasp. [Link]
-
A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. (2020). Synthesis, 52(14), 2099–2105. [Link]
-
HPLC Method for Quantification of Urea. (2014). Chromatography Forum. [Link]
- Purification of urea. (1953).
-
Technique Series: Recrystallization (urea as an example). (2016). YouTube. [Link]
-
Analysis of Urea. (n.d.). Hamilton Company. [Link]
-
Urea purification. (2021). Science Forums. [Link]
- Practical synthesis of urea derivatives. (1999).
- Urea and its impurity high performance liquid chromatography analysis method. (2008).
- Manufacture and purification of urea derivatives. (1941).
-
Urea. (2022). Sciencemadness Wiki. [Link]
-
Urea Recrystallization. (2022). YouTube. [Link]
-
Method for purifying aqueous urea solution. (2007). European Patent Office. [Link]
-
Urea. (n.d.). Wikipedia. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega, 5(45), 29336–29343. [Link]
- Method for removing impurities from a urea solution. (2011).
- Crystallization of urea. (1971).
-
Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde Emission. (2020). Insights in Organic & Inorganic Chemistry, 1(2). [Link]
Sources
- 1. glasp.co [glasp.co]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 5. US2663731A - Purification of urea - Google Patents [patents.google.com]
- 6. US3585237A - Crystallization of urea - Google Patents [patents.google.com]
- 7. HPLC Method for Quantification of Urea - Chromatography Forum [chromforum.org]
- 8. mtc-usa.com [mtc-usa.com]
- 9. benchchem.com [benchchem.com]
- 10. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 11. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
Technical Support Center: Synthesis of Sterically Hindered Ureas
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the synthesis of sterically hindered ureas. Overcoming the challenges associated with bulky substrates requires a nuanced understanding of reaction mechanisms and careful selection of reagents and conditions. This resource combines troubleshooting guides in a direct question-and-answer format with detailed protocols to empower you to optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when working with sterically demanding amines and carbonyl sources.
Question 1: My reaction between a hindered amine and an isocyanate is showing low or no conversion. What are the likely causes and immediate solutions?
Answer: This is the most frequent challenge and typically stems from two core issues: low nucleophilicity of the amine and severe steric repulsion at the reaction center. The bulky substituents on the nitrogen atom electronically deactivate it and physically block the approach of the isocyanate.
-
Immediate Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or decomposition.
-
Prolong Reaction Time: Sterically hindered reactions are often kinetically slow. Allow the reaction to proceed for an extended period (24-72 hours), monitoring progress by TLC or LC-MS.
-
Increase Reagent Concentration: Driving the equilibrium forward by using a higher concentration of reactants can be effective.
-
Catalysis: The use of catalysts is often necessary. Lewis acids can activate the isocyanate, while specific organocatalysts can facilitate the nucleophilic attack. For polyurea synthesis from carbamates, alkoxide bases like potassium methoxide (KOMe) and potassium tert-butoxide (KOt-Bu) have proven effective.[1]
-
Question 2: I'm observing the formation of a symmetric diarylurea as a major byproduct. Why is this happening?
Answer: The formation of a symmetric urea, such as 1,3-di(m-tolyl)urea in the synthesis of m-tolylurea, is a classic sign of moisture contamination.[2] Isocyanates are highly reactive towards water. The reaction proceeds in two steps:
-
The isocyanate reacts with water to form an unstable carbamic acid.
-
The carbamic acid rapidly decarboxylates to form a primary amine and carbon dioxide.[3] This newly formed, highly reactive amine then attacks a second molecule of isocyanate, leading to the undesired symmetric urea byproduct.[3]
-
Preventative Measures:
-
Rigorous Anhydrous Technique: Oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar).
-
Solvent Purity: Use high-purity, anhydrous solvents.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas.[2]
-
Question 3: What are the best alternatives to highly toxic phosgene for introducing the carbonyl group?
Answer: Due to extreme toxicity, phosgene gas is often replaced by solid, easier-to-handle phosgene equivalents.[4][5] The two most common are:
-
Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid that acts as a source of phosgene in situ.[5][6] While safer to handle than phosgene gas, it must be used with extreme caution in a well-ventilated fume hood, as it can decompose to phosgene upon contact with nucleophiles or moisture.[7][8]
-
1,1'-Carbonyldiimidazole (CDI): A moisture-sensitive solid that is a much safer alternative.[9][10] It reacts with a primary amine to form an activated acyl imidazole intermediate, which then reacts with a second amine to form the urea.[11] The order of addition is critical to prevent the formation of symmetrical ureas.[4]
Part 2: Advanced Troubleshooting & Optimization
This section provides in-depth guides for resolving complex synthetic challenges and optimizing reaction parameters.
Guide 1: Overcoming Extreme Steric Hindrance - Alternative Synthetic Routes
When standard methods fail due to extreme steric bulk (e.g., synthesizing N,N'-di-tert-butylurea), alternative strategies that avoid the direct coupling of two highly hindered fragments are necessary.
Problem: Direct reaction of tert-butylamine with tert-butyl isocyanate fails.
Solution: A multi-step approach using a less hindered carbonyl source or a different reaction mechanism is required.
The choice of synthetic route depends on the severity of steric hindrance and the availability of starting materials.
Caption: Decision workflow for selecting a hindered urea synthesis strategy.
| Synthetic Route | Key Reagents | Pros | Cons |
| Phosgene Equivalents | Triphosgene, CDI, Amines | Broad substrate scope; well-established. | Triphosgene is highly toxic; CDI is moisture sensitive; symmetrical byproducts possible.[7][9] |
| Curtius Rearrangement | Carboxylic Acid, DPPA, Amine | Good for when the corresponding amine is not readily available.[12] | Requires handling of potentially explosive acyl azides. |
| Staudinger/Aza-Wittig | Azide, Phosphine (e.g., PPh₃), CO₂, Amine | Phosgene-free; uses CO₂ as a C1 source; mild conditions.[13] | Stoichiometric phosphine oxide byproduct can be difficult to remove.[13] |
Guide 2: Side Reaction Troubleshooting - Biuret Formation
Problem: In reactions involving isocyanates, the desired urea product further reacts with another isocyanate molecule to form a biuret, reducing the yield and complicating purification.[14][15]
Mechanism of Biuret Formation: The N-H proton of the newly formed urea is acidic enough to be deprotonated or can directly attack another isocyanate molecule, especially at elevated temperatures.
Caption: Undesired biuret side product formation.
Mitigation Strategies:
-
Stoichiometric Control: Use a slight excess (1.05 - 1.1 equivalents) of the amine relative to the isocyanate. This ensures the isocyanate is preferentially consumed in the desired urea-forming reaction.
-
Slow Addition: Add the isocyanate solution dropwise to the amine solution.[15] This maintains a low instantaneous concentration of the isocyanate, kinetically favoring the reaction with the more nucleophilic amine over the less nucleophilic urea.
-
Temperature Control: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature).[15] High temperatures can promote biuret formation.
Part 3: Experimental Protocols
Protocol 1: Synthesis of N,N'-di-tert-butylurea using Triphosgene
This protocol is adapted from established procedures for synthesizing highly hindered ureas and should be performed with extreme caution.[16]
Safety Warning: Triphosgene is a toxic solid that can decompose into phosgene gas upon contact with moisture or nucleophiles.[5][7] All manipulations must be carried out in a certified, high-flow chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and dual-layer gloves.[8][17][18] Consult the Safety Data Sheet (SDS) before use.
Materials:
-
tert-Butylamine (2.2 equiv)
-
Triphosgene (1.0 equiv)
-
Triethylamine (2.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add triphosgene (1.0 equiv) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, dissolve tert-butylamine (2.2 equiv) and triethylamine (2.2 equiv) in anhydrous DCM.
-
Slow Addition: Add the amine/triethylamine solution dropwise to the stirred triphosgene solution at 0 °C over 1 hour. A white precipitate may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.
-
Workup:
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid is often N,N'-di-tert-butylurea, which is poorly soluble in water.[19] The solid can be purified by washing thoroughly with water to remove any amine salts, followed by drying under vacuum.[16] Recrystallization from hot ethanol can be performed if higher purity is required.[19]
Protocol 2: Synthesis of a Hindered Urea using 1,1'-Carbonyldiimidazole (CDI)
This phosgene-free method is significantly safer but requires strict anhydrous conditions.[9]
Materials:
-
Hindered Amine 1 (R¹-NH₂, 1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI, 1.05 equiv)
-
Hindered Amine 2 (R²-NH₂, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Activation: To an oven-dried, nitrogen-flushed flask, add Hindered Amine 1 (1.0 equiv) and anhydrous THF. Stir to dissolve.
-
CDI Addition: Add CDI (1.05 equiv) portion-wise to the solution at room temperature. The mixture is typically stirred for 1-2 hours to form the acyl imidazole intermediate.[9] Monitor the disappearance of the starting amine by TLC.
-
Second Amine Addition: Once the activation is complete, add Hindered Amine 2 (1.1 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring for product formation.
-
Workup:
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the imidazole byproduct.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
References
- Safe handling of diphosgene, triphosgene - American Chemical Society: Chemical & Engineering Safety Letters. (1993). ACS.
- SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. University of Toronto, Department of Chemistry.
- One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals.
- Urea Formation - Common Conditions. organic-chemistry.org.
- A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). ijpsr.com.
- Triphosgene - Safety D
- TRIPHOSGENE FOR SYNTHESIS MSDS. (2013). Loba Chemie.
- General scheme of urea 3 formation via the use of triphosgene.
- Carbonyldiimidazole (CDI). organic-chemistry.org.
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry.
- Carbonyldiimidazole. Wikipedia.
- 1,1'-Carbonyldiimidazole (CDI):The Role of CDI in Peptide Synthesis. Srini Chem.
- TERT-BUTYLUREA Chemical Properties,Uses,Production. ChemicalBook.
- Minimizing urea by-product formation in isocyan
- di-tert-butyldiaziridinone - Organic Syntheses Procedure. Organic Syntheses.
- Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis P
- Troubleshooting low yield in the synthesis of piperazine-containing ureas. Benchchem.
- Urea derivative synthesis by amination, rearrangement or substitution. organic-chemistry.org.
- Troubleshooting low yield in m-tolylurea synthesis. Benchchem.
- Catalysts for Isocyanate-Free Polyurea Synthesis: Mechanism and Application.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 9. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 10. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 11. srinichem.com [srinichem.com]
- 12. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 13. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 14. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway | MDPI [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. lobachemie.com [lobachemie.com]
- 19. TERT-BUTYLUREA | 1118-12-3 [chemicalbook.com]
Technical Support Center: Managing Moisture Sensitivity of 2,4,6-Trimethylphenyl Isocyanate
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Welcome to the technical support center for 2,4,6-trimethylphenyl isocyanate (mesityl isocyanate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the significant moisture sensitivity of this versatile chemical intermediate. My aim is to equip you with the knowledge to anticipate and troubleshoot issues, ensuring the integrity and success of your experiments.
Introduction: The Challenge of Moisture
This compound is a highly reactive organic compound, prized for its utility in synthesizing a range of important molecules, including ureas, carbamates, and other derivatives.[1][2][3] However, its isocyanate functional group (-NCO) is exceptionally susceptible to hydrolysis, reacting readily with even trace amounts of water.[1][4][5] This reactivity, while beneficial for desired transformations, presents a significant challenge in the laboratory.
The primary consequence of moisture contamination is the formation of an unstable carbamic acid intermediate, which rapidly decarboxylates to form a primary amine. This newly formed amine can then react with another molecule of the isocyanate to produce a symmetrically disubstituted urea.[6] This diarylurea byproduct is often insoluble and can complicate reaction workups, reduce yields, and interfere with the desired reaction pathway.
This guide provides a structured approach to understanding and mitigating the effects of moisture when working with this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, linking them directly to moisture-related causes and providing actionable solutions.
| Observed Issue | Probable Cause(s) | Recommended Action(s) |
| Unexpected precipitation or formation of a white solid in the reaction mixture. | Reaction with trace water to form insoluble N,N'-dimesitylurea. | 1. Solvent Purity: Ensure all solvents are rigorously dried before use.[7] 2. Glassware Preparation: Oven-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon). 3. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. |
| Lower than expected yield of the desired product. | Consumption of the isocyanate by reaction with water. | 1. Reagent Stoichiometry: Consider using a slight excess of the isocyanate to compensate for potential minor moisture contamination. 2. Moisture Scavenging: For highly sensitive reactions, consider the addition of a non-reactive drying agent compatible with the reaction conditions. |
| Inconsistent reaction outcomes between batches. | Variable levels of ambient moisture or moisture in reagents. | 1. Standardize Procedures: Implement a strict protocol for drying solvents and preparing the reaction setup. 2. Glove Box/Bag: For extremely sensitive applications, perform the reaction in a glove box or glove bag to minimize atmospheric moisture exposure. |
| Difficulty in purifying the final product. | Contamination with the diarylurea byproduct, which may co-precipitate or be difficult to separate chromatographically. | 1. Preventative Measures: The best approach is to prevent its formation by rigorously excluding water. 2. Purification Strategy: If formed, recrystallization or careful column chromatography may be necessary. The choice of solvent for recrystallization will be critical. |
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the handling, storage, and safety of this compound.
Q1: How should I properly store this compound to maintain its purity?
A1: Proper storage is critical. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry place.[4][5] Refrigeration at 2-8°C is recommended.[4][5] Before opening a refrigerated container, allow it to warm to room temperature to prevent condensation of atmospheric moisture on the cold surfaces of the container and the compound itself.
Q2: What are the best practices for handling this compound in the lab?
A2: Always handle this compound in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are generally recommended over latex), safety goggles, and a lab coat.[9][10][11] Avoid inhalation of vapors and skin contact.[12][13][14][15][16] Operations should be planned to minimize the time the container is open to the atmosphere.[8]
Q3: My reaction solvent is "anhydrous" grade. Is that sufficient to prevent issues?
A3: While "anhydrous" grade solvents are a good starting point, they can still absorb moisture from the atmosphere once the bottle is opened. For highly sensitive reactions, it is best practice to freshly dry the solvent over a suitable drying agent and distill it directly into the reaction flask under an inert atmosphere.[17] Alternatively, using a solvent purification system can provide consistently dry solvents.[18]
Q4: What are suitable drying agents for solvents used in reactions with this compound?
A4: The choice of drying agent depends on the solvent.
-
For non-protic solvents like toluene, THF, or dichloromethane: Calcium hydride (CaH₂), sodium metal with benzophenone indicator, or activated molecular sieves (3Å or 4Å) are effective.[7][19][20]
-
For protic solvents (if they are part of a subsequent workup and need to be dry): Molecular sieves are a good choice.[7]
-
Avoid: Drying agents that can react with the isocyanate, such as those containing acidic or basic functional groups, unless their compatibility has been verified.
Q5: How can I confirm the purity of my this compound before use?
A5: Several analytical techniques can be employed.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: A strong, sharp peak around 2250-2275 cm⁻¹ is characteristic of the isocyanate group. The absence of a broad peak in the N-H stretching region (around 3300 cm⁻¹) and the absence of a urea carbonyl peak (around 1640 cm⁻¹) indicates a lack of hydrolysis.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities.
-
For quantitative analysis: Derivatization with an amine followed by HPLC analysis is a common method for quantifying isocyanates.[21][22][23][24][25]
Q6: What should I do in case of a spill?
A6: In case of a small spill, it should be treated with an absorbent material like sand or a commercial neutralizing agent.[11] Decontamination solutions often contain water, ammonia, and detergent.[11] Be aware that the reaction with water will produce carbon dioxide gas, so ensure adequate ventilation. For larger spills, follow your institution's emergency procedures.
Experimental Protocols
Protocol 1: Rigorous Drying of Reaction Solvents
This protocol describes the drying of a common non-protic solvent, such as tetrahydrofuran (THF), for use in moisture-sensitive reactions.
Materials:
-
Anhydrous grade THF
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (argon or nitrogen)
Procedure:
-
Set up the distillation apparatus and flame-dry all glassware under vacuum, then cool under a positive pressure of inert gas.
-
Add the anhydrous THF to the distillation flask.
-
Under a positive flow of inert gas, carefully add small pieces of sodium metal to the THF.
-
Add a small amount of benzophenone to the flask.
-
Reflux the THF under an inert atmosphere. A persistent deep blue or purple color indicates that the solvent is dry and free of oxygen. If the color fades, add more sodium and benzophenone and continue to reflux.
-
Once the solvent is dry, distill the required amount directly into the reaction flask, which has been previously dried and is under an inert atmosphere.
Protocol 2: General Procedure for a Moisture-Sensitive Reaction
This protocol outlines a general workflow for a reaction involving this compound.
Equipment:
-
Oven-dried glassware (round-bottom flask, condenser, addition funnel, etc.)
-
Inert gas manifold or Schlenk line
-
Magnetic stirrer and stir bar
-
Syringes and needles for liquid transfers
Procedure:
-
Assemble the oven-dried glassware while it is still hot and immediately place it under a positive pressure of inert gas. Allow the apparatus to cool to room temperature.
-
Add any solid reagents to the reaction flask under a positive flow of inert gas.
-
Add the freshly distilled anhydrous solvent to the reaction flask via cannula or a dry syringe.
-
If a liquid reagent is to be added, use a dry syringe. For this compound, which is a solid at room temperature, it can be added as a solid under a positive flow of inert gas or dissolved in a small amount of the dry reaction solvent and added via cannula.
-
Maintain a positive pressure of inert gas throughout the entire reaction period.
-
Upon completion, the reaction should be quenched and worked up appropriately, still taking care to minimize exposure to atmospheric moisture until the reactive isocyanate has been consumed.
Visualizing the Problem: Reaction Pathways
The following diagrams illustrate the key chemical transformations discussed.
Caption: Reaction of this compound with water.
Caption: Desired reaction pathway with a nucleophile.
Conclusion
Successfully working with this compound hinges on a thorough understanding and proactive management of its moisture sensitivity. By implementing rigorous anhydrous techniques, from solvent preparation to reaction execution, researchers can minimize the formation of undesirable byproducts and achieve reliable, reproducible results. This guide serves as a foundational resource to aid in that endeavor. Should you have further questions, consulting the referenced literature and your institution's safety protocols is always recommended.
References
-
Isocyanate Exposure, Reaction and Protection – Quick Tips - SafetyNow ILT. (2022, June 23). Retrieved from [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018, June 13). Royal Society of Chemistry. Retrieved from [Link]
-
Safety measures for working with isocyanate : r/chemistry. (2021, February 5). Reddit. Retrieved from [Link]
-
Isocyanates: Working Safely. (2014, May). California Department of Public Health. Retrieved from [Link]
-
Safe Use of Di-Isocyanates. (n.d.). High Speed Training. Retrieved from [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022, September 26). Royal Society of Chemistry. Retrieved from [Link]
-
How to Safely Handle Isocyanates? (2025, August 14). LinkedIn. Retrieved from [Link]
-
“On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. (2022, October 31). ACS Publications. Retrieved from [Link]
-
“On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. (2022, October 31). ACS Publications. Retrieved from [Link]
-
Isocyanates. (n.d.). Health and Safety Executive for Northern Ireland. Retrieved from [Link]
-
Urea formation by reaction between a isocyanate group and water. (n.d.). ResearchGate. Retrieved from [Link]
-
Hazards of isocyanates in the workplace. (n.d.). Taknam Keyhan Polymer. Retrieved from [Link]
-
Isocyanates Exposure Effects. (n.d.). Blue Turtle. Retrieved from [Link]
-
Guide to Handling Isocyanates. (2020, July). Safe Work Australia. Retrieved from [Link]
-
Isocyanates: Control measures guideline. (2022, September 9). Canada.ca. Retrieved from [Link]
- Solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource.
-
A laboratory comparison of analytical methods used for isocyanates. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Isocyanates - Evaluating Exposure. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Safety aspects of handling isocyanates in urethane foam production. (n.d.). IChemE. Retrieved from [Link]
-
Drying agents from Merck Millipore. (n.d.). MilliporeSigma. Retrieved from [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). ACS Publications. Retrieved from [Link]
-
ISOCYANATES, TOTAL (MAP) 5525. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Safety Data Sheet - Isocyanate Component A. (n.d.). KASI. Retrieved from [Link]
-
Drying solvents. (2023, July 25). Sciencemadness Wiki. Retrieved from [Link]
-
Drying Organic Solvents. (2023, February 27). Squarespace. Retrieved from [Link]
-
1.0 RISK ASSESSMENT FOR STORAGE FOR ISOCYANATE. (n.d.). Retrieved from [Link]
-
Isocyanates. (n.d.). Health and Safety Authority. Retrieved from [Link]
-
This compound - High purity. (n.d.). Georganics. Retrieved from [Link]
-
Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Catalyzed reaction of isocyanates (RNCO) with water. (n.d.). RSC Publishing. Retrieved from [Link]
- Method for the purification of isocyanates. (n.d.). Google Patents.
-
Reaction of Isocyanates with water. (n.d.). ResearchGate. Retrieved from [Link]
- Purification of organic isocyanates. (n.d.). Google Patents.
-
Catalyzed Reaction of Isocyanates (RNCO) with Water. (n.d.). ChemRxiv. Retrieved from [Link]
-
Unexpected Synthesis of Segmented Poly(hydroxyurea–urethane)s from Dicyclic Carbonates and Diamines by Organocatalysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Novel Polyurethanes and Polyureas by Polyaddition Reactions of Dianhydrohexitol Configurated Diisocyanates. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023, August 24). MDPI. Retrieved from [Link]
Sources
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. This compound - High purity | EN [georganics.sk]
- 4. This compound CAS#: 2958-62-5 [m.chemicalbook.com]
- 5. This compound | 2958-62-5 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. reddit.com [reddit.com]
- 9. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. Control measures guide - Canada.ca [canada.ca]
- 12. ilt.safetynow.com [ilt.safetynow.com]
- 13. cdph.ca.gov [cdph.ca.gov]
- 14. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 15. taknamco.com [taknamco.com]
- 16. blueturtleltd.co.uk [blueturtleltd.co.uk]
- 17. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. Drying solvents and Drying agents [delloyd.50megs.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. epa.gov [epa.gov]
- 24. Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration [osha.gov]
- 25. cdc.gov [cdc.gov]
Technical Support Center: By-product Formation in Mesityl Isocyanate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with mesityl isocyanate. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the unique reactivity of this sterically hindered isocyanate and minimize unwanted by-product formation in your experiments. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Introduction to Mesityl Isocyanate Reactivity
Mesityl isocyanate (2,4,6-trimethylphenyl isocyanate) is a valuable reagent in organic synthesis, prized for its ability to introduce the bulky and rigid mesityl group. However, its significant steric hindrance around the isocyanate functionality influences its reactivity, often leading to specific challenges with by-product formation. Understanding these potential side reactions is crucial for developing robust and efficient synthetic protocols. This guide will address the most common issues encountered when using mesityl isocyanate in reactions with nucleophiles such as amines and alcohols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common problems encountered during reactions with mesityl isocyanate in a practical question-and-answer format.
Q1: I am reacting mesityl isocyanate with a primary amine to form a substituted urea, but I am observing a significant amount of an insoluble white precipitate that is not my desired product. What could this be?
A1: This is a very common issue. The insoluble white precipitate is likely one of two main by-products:
-
Symmetrical 1,3-dimesitylurea: This forms if your mesityl isocyanate is contaminated with water. The isocyanate reacts with water to form an unstable carbamic acid, which then decarboxylates to produce mesityl amine. This amine is nucleophilic and can react with another molecule of mesityl isocyanate to form the highly symmetric and often poorly soluble 1,3-dimesitylurea.
-
Mesityl Isocyanurate: This is a cyclic trimer of mesityl isocyanate. Trimerization can be catalyzed by various substances, including certain bases, metal catalysts, and even heat.[1][2] If your reaction conditions are too harsh (e.g., high temperature) or if catalytic impurities are present, the formation of this isocyanurate by-product can be significant.[3][4]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[5]
-
Check Reagent Purity: Use freshly opened or properly stored mesityl isocyanate. Older bottles may have been exposed to moisture.
-
Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many urea formations, room temperature is sufficient.[6] Avoid excessive heating.
-
Purification of the Precipitate: You can often distinguish between the two by-products by their melting points and spectroscopic data (NMR, IR). 1,3-dimesitylurea will show a characteristic N-H stretch in the IR spectrum, which will be absent in the isocyanurate trimer.
Q2: My reaction to form a mesityl-substituted urea is very sluggish compared to similar reactions with phenyl isocyanate. How can I improve the reaction rate without generating by-products?
A2: The sluggishness is due to the steric hindrance of the two ortho-methyl groups on the mesityl ring, which shields the electrophilic carbon of the isocyanate from nucleophilic attack. While increasing the temperature might seem like a solution, it can promote the trimerization side reaction.
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: A catalytic amount of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU), can activate the nucleophile (your amine) without directly reacting with the isocyanate.
-
Solvent Choice: Use a polar aprotic solvent like DMF or THF to help stabilize charged intermediates and promote the reaction.[6]
-
Increase Reaction Time: Due to the steric hindrance, these reactions may simply require longer reaction times for completion. Monitor the reaction by TLC or LC-MS to determine the optimal time.
Q3: I am trying to synthesize an O-alkyl N-mesityl carbamate by reacting mesityl isocyanate with a primary alcohol. The reaction is not going to completion, and I am concerned about side reactions. What should I do?
A3: The reaction of isocyanates with alcohols to form carbamates is generally slower than with amines. The steric hindrance of mesityl isocyanate further slows this reaction. The primary competing side reaction is often the trimerization of the isocyanate, especially if a catalyst is used to accelerate the carbamate formation.
Troubleshooting Steps:
-
Catalyst Selection: The use of a catalyst is often necessary. Dibutyltin dilaurate (DBTDL) is a common catalyst for urethane formation, but it can also promote trimerization.[7] Consider using a catalyst known to be more selective for the isocyanate-hydroxyl reaction over the water-isocyanate reaction, such as certain bismuth or zirconium compounds, if trace water is a concern.[8]
-
Strict Anhydrous Conditions: Alcohols can be challenging to render completely anhydrous. Ensure your alcohol and solvent are rigorously dried to prevent the formation of 1,3-dimesitylurea.
-
Temperature Control: Gentle heating (e.g., 40-60 °C) may be required, but monitor for the formation of the isocyanurate trimer.
Q4: How can I effectively purify my desired mesityl-substituted urea or carbamate from the common by-products?
A4: Purification strategies will depend on the specific properties of your product and the by-products.
| By-product | Purification Strategy | Details |
| 1,3-Dimesitylurea | Recrystallization or Trituration | This symmetrical urea is often much less soluble than the desired unsymmetrical urea or carbamate in common organic solvents like ethyl acetate, dichloromethane, or mixtures such as ethyl acetate/hexanes.[9][10] Triturating the crude product with a suitable solvent can effectively remove the more soluble desired product, leaving the pure by-product behind, or vice-versa.[11] |
| Mesityl Isocyanurate (Trimer) | Column Chromatography | The trimer is a non-polar, neutral molecule that can typically be separated from the more polar urea or carbamate product by silica gel column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is usually effective. |
| Unreacted Mesityl Isocyanate | Chemical Quenching followed by Extraction or Chromatography | Before workup, any unreacted mesityl isocyanate can be quenched by adding a small amount of methanol to the reaction mixture. This will convert it to the more stable and easily separable methyl N-mesitylcarbamate. |
Reaction Pathways and By-product Formation
The following diagrams illustrate the key reaction pathways involved in the synthesis of mesityl ureas and carbamates, including the formation of common by-products.
Desired Urea Formation vs. Symmetrical Urea By-product
Caption: Trimerization of mesityl isocyanate to isocyanurate.
Experimental Protocols
The following are generalized, best-practice protocols for minimizing by-product formation in reactions involving mesityl isocyanate.
Protocol 1: Synthesis of N-Mesityl-N'-alkyl/aryl Urea
This protocol is designed to minimize the formation of 1,3-dimesitylurea and the isocyanurate trimer.
-
Reagent and Glassware Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. If not purchased as such, solvents like THF or DCM should be dried over appropriate drying agents (e.g., sodium/benzophenone for THF, CaH₂ for DCM) and distilled under an inert atmosphere.
-
Ensure the primary amine is free of water. If necessary, dry it over KOH or another suitable drying agent.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary amine (1.0 eq).
-
Dissolve the amine in anhydrous THF or DCM (to make a ~0.1-0.5 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Mesityl Isocyanate:
-
In a separate dry flask, dissolve mesityl isocyanate (1.05 eq) in a minimal amount of the same anhydrous solvent.
-
Add the mesityl isocyanate solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes. The slight excess of isocyanate ensures full consumption of the potentially more valuable amine.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC (staining with permanganate or using a UV lamp) or LC-MS.
-
-
Workup and Purification:
-
If unreacted mesityl isocyanate is detected, add a small amount of methanol (0.2 eq) and stir for 30 minutes to quench it.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by either recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography. [9][12]
-
Protocol 2: Analytical Monitoring by FTIR
In-situ FTIR spectroscopy is a powerful tool for monitoring the consumption of the isocyanate and the formation of products and by-products in real-time. [13][14]
-
Setup: Use an in-situ FTIR probe compatible with your reaction vessel.
-
Data Acquisition: Collect a background spectrum of the solvent and starting amine before adding the mesityl isocyanate.
-
Monitoring: Once the reaction begins, continuously collect spectra.
-
The disappearance of the strong, sharp isocyanate peak (~2270 cm⁻¹) indicates the consumption of mesityl isocyanate. [15][16] * The appearance of the urea carbonyl peak (~1640 cm⁻¹) indicates the formation of the desired product.
-
The appearance of the isocyanurate carbonyl peak (~1700 cm⁻¹) would indicate the formation of the trimer by-product. [8]
-
References
- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.).
-
Movassaghi, M., & Schmidt, M. A. (2007). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition, 46(18), 3336-3338. [Link]
-
Data for the trimerization of isocyanates and di-isocyanates by [Al(Salpy)(OBn)] (3). (n.d.). Data in Brief. [Link]
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (n.d.).
-
In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. (n.d.). [Link]
-
Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. (n.d.). Chemical Communications. [Link]
-
recrystallization.pdf. (n.d.). [Link]
-
Cravotto, G., Orio, L., Padovan, D., Carnaroglio, D., & Boffa, L. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2459-2465. [Link]
-
Taliani, S., & Da Settimo, F. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(3), 963. [Link]
-
Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. (2022). Journal of the American Chemical Society, 144(3), 1133-1137. [Link]
-
Method for the synthesis of N-alkyl-O-alkyl carbamates. (n.d.). RSC Advances. [Link]
-
Chan, A., & Scheidt, K. A. (2008). Synthesis of an N-mesityl substituted chiral imidazolium salt for NHC-catalyzed reactions. Organic Letters, 10(5), 957-960. [Link]
-
Purification by Recrystallization. (n.d.). [Link]
-
Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. (n.d.). ResearchGate. [Link]
- Imines
-
Zhang, P., & Sarpong, R. (2022). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. Organic Letters, 24(33), 6141-6145. [Link]
- Preparation of primary aralkyl urethanes and ureas and isocyanates derived there
-
Synthesis of Alkyl Carbamates. (n.d.). [Link]
- Preparation of n-aryl amides
- Trimerization of isocyan
-
Zavarise, C., Cintrat, J.-C., Romero, E., & Sallustrau, A. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(52), 38045-38069. [Link]
-
Ma, H., Feng, W., Tian, M., & Jia, Q. (2013). Determination of N-methylcarbamate pesticides in vegetables by poly(methacrylic acid-co-ethylene glycol dimethacrylate) monolith microextraction coupled with high performance liquid chromatography. Journal of Chromatography B, 929, 27-32. [Link]
-
Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1... (n.d.). ResearchGate. [Link]
-
Basic Hydrolysis of Isocyanates. (2024). Chemistry Stack Exchange. [Link]
-
Electronic Supplementary Information: Direct NHC-Catalysed Redox Amidation Using CO2 for Traceless Masking of Amine Nucleophiles. (n.d.). The Royal Society of Chemistry. [Link]
-
De-Smit, E., & Rovis, T. (2009). The effect of the N-mesityl group in NHC-catalyzed reactions. Chemical Science, 1(3), 341-345. [Link]
-
Trimerization reaction of three isocyanate groups. 20. (n.d.). ResearchGate. [Link]
-
Technique Series: Recrystallization (urea as an example). (2016). YouTube. [Link]
-
Quantification with the Pearl FTIR accessory. (n.d.). Specac Ltd. [Link]
-
Carbodiimide Chemistry from Isocyanates: Advancing Hydrolysis Resistance in Polyester and Polyurethane Materials. (2025). Journal of Chemical Reviews. [Link]
-
Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. (2024). AZoM. [Link]
-
How to purify the urea bought from market to pure urea? (2018). ResearchGate. [Link]
-
Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. (n.d.). MDPI. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (n.d.). Arkivoc. [Link]
-
Trimerization of Isocyanates. (n.d.). Scribd. [Link]
-
FTIR and NMR characterization of thermosetting methyl methacrylate terminated poly(2,6-dimethyl-1,4-phenylene oxide)—triallyl isocyanurate copolymer. (n.d.). ResearchGate. [Link]
-
How to avoid the trimerization of Isocyanate-functionalized prepolymers? (2022). ResearchGate. [Link]
-
Urea Formation - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
- da Silva, S. F. S. (n.d.).
-
Cyclization of isocyanate through either dimerization or trimerization reactions. (n.d.). ResearchGate. [Link]
-
INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. (2006). EXCLI Journal. [Link]
-
How to purify a synthetic compound without TLC and Column chromatography? (2019). ResearchGate. [Link]
- Process for purifying and crystallizing urea. (n.d.).
-
N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3716535A - Trimerization of isocyanates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
Technical Support Center: Work-up Procedures for 2,4,6-Trimethylphenyl Isocyanate Reactions
Welcome to the technical support center for handling reactions involving 2,4,6-trimethylphenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up procedures for reactions with this sterically hindered isocyanate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to this compound
This compound, also known as mesityl isocyanate, is an aromatic isocyanate with three methyl groups on the phenyl ring.[1][2][3][4] These methyl groups introduce significant steric hindrance around the isocyanate functional group, which influences its reactivity and the subsequent work-up procedures. While isocyanates are broadly reactive electrophiles that readily engage with nucleophiles like alcohols, amines, and water, the steric bulk of the mesityl group can modulate this reactivity, sometimes leading to slower reaction rates and unique challenges during product isolation and purification.[5][6]
This guide will provide a comprehensive overview of the necessary precautions, work-up techniques, and purification strategies to ensure the successful and safe handling of this compound reactions.
Safety First: Handling Isocyanates[7]
Isocyanates are potent sensitizers and can cause respiratory and skin irritation.[7][8] Therefore, stringent safety measures are paramount.
-
Engineering Controls : Always handle this compound and its reaction mixtures in a well-ventilated chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are a good starting point, but double-gloving is recommended), safety goggles or a face shield, and a lab coat.[9][8][10][11]
-
Emergency Preparedness : Have an eyewash station and safety shower readily accessible.[11] Be prepared to handle spills and have appropriate quenching agents available.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Quenching Unreacted this compound
Q1: How do I quench unreacted this compound in my reaction mixture before work-up?
A1: Quenching excess isocyanate is a critical first step in the work-up to prevent the formation of unwanted byproducts during subsequent aqueous washes and purification. The choice of quenching agent depends on the nature of your desired product and the reaction solvent.
-
Methanol or other primary alcohols: Adding a simple alcohol like methanol is a common and effective method. It reacts with the isocyanate to form a stable and generally easily separable carbamate. Add 1-2 equivalents of the alcohol (relative to the excess isocyanate) and stir for 30-60 minutes at room temperature.
-
Secondary amines: A secondary amine, such as dibutylamine, can also be used. The resulting urea is often highly crystalline and can sometimes be removed by filtration.
-
Water: While water can be used to hydrolyze the isocyanate to the corresponding amine, this is often not the preferred method.[6] The resulting amine can then react with remaining isocyanate to form a symmetrical urea, which can complicate purification.[12]
| Quenching Agent | Product of Quenching | Advantages | Disadvantages |
| Methanol | Methyl carbamate | Clean reaction, generally easy to separate byproduct.[12] | May not be suitable if the desired product is sensitive to alcohols. |
| Dibutylamine | Urea derivative | Can sometimes be removed by filtration. | Introduces a basic compound that may need to be removed. |
| Water | Amine, then symmetrical urea | Readily available. | Can lead to difficult-to-remove urea byproducts.[12] |
Troubleshooting Tip: If you observe the formation of a white precipitate after quenching, it is likely the symmetrical urea formed from the hydrolysis of the isocyanate and subsequent reaction with another isocyanate molecule.
Aqueous Work-up
Q2: I've quenched my reaction. What is the general procedure for an aqueous work-up?
A2: A standard aqueous work-up aims to remove water-soluble impurities, salts, and the quenched isocyanate byproduct.
Step-by-Step Protocol for a Standard Aqueous Work-up:
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water and in which your product is soluble.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
Water: To remove water-soluble starting materials and byproducts.
-
Dilute Acid (e.g., 1M HCl): To remove any basic impurities. Use with caution if your product is acid-sensitive.
-
Dilute Base (e.g., saturated NaHCO₃ solution): To remove any acidic impurities. Be cautious of gas evolution (CO₂) if there is residual acid.[13]
-
Brine (saturated NaCl solution): To reduce the solubility of the organic product in the aqueous layer and aid in phase separation.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Troubleshooting Common Work-up Issues: [13]
-
Emulsion Formation: If an emulsion forms, try adding more brine or allowing the mixture to stand. Gentle swirling or passing the mixture through a pad of Celite can also help break the emulsion.
-
Product Precipitation: If your product precipitates at the interface, you may need to add more organic solvent or a co-solvent to redissolve it.
Purification
Q3: My crude product is still impure after the work-up. What are the best purification methods?
A3: The choice of purification method will depend on the physical properties of your product (e.g., solid vs. liquid, polarity) and the nature of the remaining impurities.
-
Column Chromatography: This is a versatile technique for separating compounds based on their polarity.[12][14] For products of this compound reactions, a silica gel stationary phase is commonly used with a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate).
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[15] The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Distillation: For liquid products, distillation under reduced pressure can be effective, especially for removing non-volatile impurities.[14][16] However, be cautious of high temperatures which can cause decomposition or polymerization of isocyanate-derived products.[14]
Troubleshooting Purification:
-
Co-elution in Chromatography: If your product co-elutes with an impurity, try a different solvent system or a different stationary phase (e.g., alumina).
-
Oiling out during Recrystallization: If your product "oils out" instead of crystallizing, try using a more dilute solution, a different solvent system, or cooling the solution more slowly.
Diagrams
Work-up Decision Tree
Caption: A simplified workflow for the work-up of this compound reactions.
Isocyanate Reaction and Quenching Pathways
Caption: Common reaction and quenching pathways for this compound.
References
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
- Google Patents. (n.d.). EP1575907B1 - Method for the purification of isocyanates.
-
California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]
-
Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Retrieved from [Link]
-
Health and Safety Executive. (2024). Construction hazardous substances: Isocyanates. Retrieved from [Link]
-
Justia Patents. (n.d.). Method for the purification of isocyanates. Retrieved from [Link]
-
Isotec. (2025). Understanding Aromatic Isocyanates: Properties, Applications, and Health Considerations. Retrieved from [Link]
- Google Patents. (n.d.). US6664414B2 - Process for reducing residual isocyanate.
- Google Patents. (n.d.). WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product.
-
Reddit. (2021). Safety measures for working with isocyanate. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]
-
Supporting Information. (n.d.). Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates. Retrieved from [Link]
-
ResearchGate. (2019). What conditions are required to react isocyanate with COOH or OH groups?. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
-
ResearchGate. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates. Retrieved from [Link]
-
Reddit. (2023). Workup for isocyante synthesis from triphoagene?. Retrieved from [Link]
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Retrieved from [Link]
-
IRSST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). 2,4,6-Trimethylphenyl isocyanide. Retrieved from [Link]
Sources
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound | 2958-62-5 [amp.chemicalbook.com]
- 3. This compound | C10H11NO | CID 595239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 8. hse.gov.uk [hse.gov.uk]
- 9. lakeland.com [lakeland.com]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. cdph.ca.gov [cdph.ca.gov]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 2,4,6-Trimethylphenyl-Substituted Ureas
This guide provides an in-depth analysis of the ¹H NMR characterization of ureas bearing the 2,4,6-trimethylphenyl (mesityl) substituent. We will explore the fundamental principles governing their spectral features, compare them with simpler urea analogues, and provide actionable experimental protocols for researchers, scientists, and drug development professionals. The focus is on interpreting the nuanced effects of molecular structure, restricted bond rotation, and hydrogen bonding on the ¹H NMR spectrum.
Introduction: The Significance of Substituted Ureas and NMR
Ureas are a cornerstone of medicinal chemistry and materials science, valued for their hydrogen bonding capabilities and structural rigidity. The incorporation of bulky, sterically demanding groups like the 2,4,6-trimethylphenyl (mesityl) moiety imparts unique properties, influencing solubility, molecular recognition, and reaction kinetics.
¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical tool for the structural elucidation of these molecules in solution. It provides precise information on the chemical environment of protons, allowing for unambiguous characterization. However, the spectra of substituted ureas are often complicated by dynamic processes, such as restricted rotation around the C-N amide bond and concentration-dependent hydrogen bonding, which require careful experimental design and interpretation.
Core Principles: Understanding the ¹H NMR Spectrum of Mesityl Ureas
The ¹H NMR spectrum of a 2,4,6-trimethylphenyl-substituted urea is defined by several key features. We will use the symmetrical N,N'-bis(2,4,6-trimethylphenyl)urea (N,N'-dimesitylurea) as our primary model compound for this discussion.
Characteristic Chemical Shifts
The spectrum can be divided into three main regions:
-
Aromatic Protons (Ar-H): The two equivalent aromatic protons on each mesityl ring typically appear as a sharp singlet. Due to the substitution pattern, there is no vicinal coupling. Their chemical shift is generally found in the range of δ 6.8-7.2 ppm .
-
Methyl Protons (Ar-CH₃): The mesityl group has two sets of non-equivalent methyl groups:
-
The two ortho-methyl groups (adjacent to the nitrogen) are equivalent and appear as a single resonance.
-
The single para-methyl group appears as a separate resonance. The integration ratio of the ortho to para methyl signals is 6:3, which simplifies to 2:1. These protons typically resonate in the range of δ 2.0-2.3 ppm .
-
-
Urea Protons (N-H): The N-H proton is the most informative and most variable signal in the spectrum. Its chemical shift is exquisitely sensitive to its electronic environment, which is dominated by hydrogen bonding.[1] In non-polar solvents, the N-H signal can be a sharp singlet, while in others it may be broad due to exchange or quadrupolar coupling with the adjacent ¹⁴N nucleus. Its chemical shift can range from δ 5.0 to over 10.0 ppm .
Dynamic Processes Influencing the Spectrum
a) Restricted C-N Bond Rotation
The C-N bond in ureas possesses significant partial double-bond character due to resonance delocalization of the nitrogen lone pair onto the carbonyl group.[2][3] This restricts free rotation around the C-N axis, creating a substantial energy barrier.[3][4]
If the rotation is slow on the NMR timescale (which can be achieved by lowering the temperature), distinct chemical environments for substituents on the nitrogen can be observed.[5][6] For a symmetrical molecule like N,N'-dimesitylurea, this manifests as a single set of averaged signals at room temperature. However, for unsymmetrical ureas, this can lead to the appearance of multiple sets of signals corresponding to different rotational isomers (rotamers).[7]
b) The Critical Role of Hydrogen Bonding
The N-H protons of ureas are strong hydrogen bond donors. The extent of hydrogen bonding, whether intermolecular (between urea molecules) or with the solvent, has a profound effect on the N-H chemical shift.
-
Effect of Hydrogen Bonding: Formation of a hydrogen bond withdraws electron density from the proton, "deshielding" it and causing its signal to shift downfield (to a higher ppm value).[1]
-
Concentration Dependence: In non-polar, non-hydrogen bonding solvents like CDCl₃, urea molecules self-associate via intermolecular hydrogen bonds. As the concentration of the urea increases, the equilibrium shifts towards these hydrogen-bonded aggregates, resulting in a significant downfield shift of the N-H proton signal.[8]
-
Solvent Effects: The choice of deuterated solvent is critical.
-
Aprotic, Non-polar Solvents (e.g., CDCl₃, Benzene-d₆): Promote self-association. The N-H chemical shift will be highly concentration-dependent.
-
Aprotic, Polar Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents are hydrogen bond acceptors. They disrupt the self-association of urea molecules by forming strong hydrogen bonds with the N-H protons. This typically results in a sharp N-H signal at a far downfield position, which is less sensitive to concentration changes.[9]
-
Experimental Guide and Data Comparison
Synthesis of N,N'-bis(2,4,6-trimethylphenyl)urea
A common method for the synthesis of symmetrical ureas involves the reaction of the corresponding amine with a phosgene equivalent, such as triphosgene, or via the reaction of an isocyanate. For our model compound, 2,4,6-trimethylaniline can be reacted with triphosgene in the presence of a base.
Protocol: Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the 2,4,6-trimethylphenyl-substituted urea in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Referencing: Use the residual solvent peak as the internal reference.[10] For CDCl₃, the residual CHCl₃ signal is at δ 7.26 ppm. For DMSO-d₆, the residual DMSO-d₅ signal is at δ 2.50 ppm.[11][12][13][14]
-
Spectrometer Setup: Acquire the spectrum on a 300 MHz or higher field spectrometer.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay may be needed for quantitative integration.
-
Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample.
-
Data Comparison: N,N'-dimesitylurea vs. Alternatives
The following table summarizes the typical ¹H NMR chemical shifts for N,N'-dimesitylurea and compares it to the simpler 1,3-dimethylurea to highlight the effect of the bulky aromatic substituent.
| Compound | Proton Type | Chemical Shift (δ ppm) in CDCl₃ | Chemical Shift (δ ppm) in DMSO-d₆ | Key Observations |
| N,N'-dimesitylurea | Ar-H | ~6.85 (s, 4H) | ~6.88 (s, 4H) | Aromatic signal is a sharp singlet. |
| ortho-CH₃ | ~2.25 (s, 12H) | ~2.07 (s, 12H) | ortho- and para-methyls are distinct. | |
| para-CH₃ | ~2.29 (s, 6H) | ~2.22 (s, 6H) | Integration ratio of 2:1 for methyls. | |
| N-H | ~6.1 (s, 2H) (variable) | ~7.85 (s, 2H) | Significant downfield shift in DMSO due to strong H-bonding with the solvent. | |
| 1,3-Dimethylurea | N-H | ~5.0 (br s, 2H) (variable) | ~5.69 (q, 2H)[15] | N-H signal is significantly more upfield than in the mesityl analogue. |
| N-CH₃ | ~2.75 (d, 6H) | ~2.54 (d, 6H)[15] | Methyl signal is a doublet due to coupling with the N-H proton. |
Note: Chemical shifts are approximate and can vary with concentration and temperature. "s" denotes singlet, "d" denotes doublet, "q" denotes quartet, "br" denotes broad.
Advanced Analysis: Variable Temperature (VT) NMR
To probe dynamic processes like restricted rotation or to study the strength of hydrogen bonds, Variable Temperature (VT) NMR is an indispensable technique.[16] Lowering the temperature slows down molecular motion, which can lead to the sharpening of broad signals or the resolution of signals from distinct conformers (rotamers).[2][7] Conversely, heating the sample can cause signals from rapidly interconverting species to coalesce into a single, averaged peak.
Protocol: Variable Temperature (VT) ¹H NMR Experiment
-
Instrument Selection: Ensure the NMR spectrometer is equipped with a VT unit.[16]
-
Solvent Choice: Select a solvent with a suitable temperature range (e.g., Toluene-d₈ for low temperatures, DMSO-d₆ for high temperatures).
-
Temperature Calibration: Calibrate the probe temperature using a standard sample like methanol or ethylene glycol.[17]
-
Stepwise Temperature Change: Adjust the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Acquisition: Record a ¹H NMR spectrum at each temperature point.
-
Analysis: Plot the chemical shifts of key protons (especially N-H) as a function of temperature to observe trends.[17][18]
The diagram below illustrates a typical workflow for conducting a VT-NMR experiment to study dynamic exchange.
Caption: Workflow for a Variable Temperature (VT) NMR experiment.
Visualizing Key Concepts
The following diagrams illustrate the structure of the model compound and the influence of the solvent on hydrogen bonding.
Caption: Key proton environments in N,N'-dimesitylurea.
Caption: Solvent effects on urea N-H proton hydrogen bonding.
Conclusion
The ¹H NMR characterization of 2,4,6-trimethylphenyl-substituted ureas is a powerful method for structural verification and for probing subtle dynamic solution-state behaviors. A comprehensive analysis requires more than just identifying peaks; it demands an understanding of restricted C-N bond rotation and the profound influence of hydrogen bonding. By carefully selecting solvents and employing techniques like concentration studies and Variable Temperature NMR, researchers can extract a wealth of information from the spectrum, leading to a deeper understanding of these important molecules.
References
-
Perrin, C. L., & Nielson, J. B. (1997). "An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea." Scholarship @ Claremont. [Link]
-
Harris, R. K., & Becker, E. D. (2002). "¹H NMR Relaxation in Urea." eScholarship, University of California. [Link]
-
Perrin, C. L., & Nielson, J. B. (1997). "An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea." Journal of the American Chemical Society, 119(51), 12734–12741. [Link]
-
G. A. Webb, et al. (1999). "Hydrogen-bond and solvent polarity effects on the nitrogen NMR shielding of urea systems." Journal of Molecular Structure, 482-483, 19-22. [Link]
-
Hong, S., et al. (2018). "Concentration-dependent 1H NMR shift of two urea protons." ResearchGate. [Link]
-
Al-Bataineh, S. A. (2022). "NMR studies of hydrogen bonding interactions with secondary amide and urea groups." Journal of Molecular Structure, 1265, 133423. [Link]
-
Jackson, W. G., McKeon, J. A., & Balahura, R. J. (2004). "N-methylmonothiocarbamatopentamminecobalt(III): restricted C-N bond rotation and the acid-catalyzed O- to S-bonded rearrangement." Inorganic Chemistry, 43(16), 4889–4896. [Link]
-
Reddit user discussion. (2022). "Curious about the C-N bond rotation barrier in urea molecules." r/chemistry on Reddit. [Link]
-
Helm, M., et al. (2016). "Supporting Information: Synthesis of N2-isobutyryl-5'-O-DMT-2'-O-TOM-8-13C-guanosine 3'-O-CEP." ScienceOpen. [Link]
-
NotEvans. (2017). "What effect does hydrogen bonding have on H NMR spectra?" Chemistry Stack Exchange. [Link]
-
University of Oxford. (2018). "Variable Temperature NMR Experiments." Department of Chemistry, University of Oxford. [Link]
-
Nowakowski, M., et al. (2021). "Variable-temperature NMR spectroscopy for metabolite identification in biological materials." Scientific Reports, 11(1), 21575. [Link]
-
Nowakowski, M., et al. (2021). "Variable-temperature NMR spectroscopy for metabolite identification in biological materials." RSC Advances, 11(59), 37474-37484. [Link]
-
Friscourt, F., et al. (2018). "General Methods." The Royal Society of Chemistry. [Link]
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(4), 661–667. [Link]
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]
-
Oregon State University. "¹H NMR Chemical Shifts." Chemistry Department, Oregon State University. [Link]
-
University of Wisconsin-Madison. "Notes on NMR Solvents." Chemistry Department, University of Wisconsin-Madison. [Link]
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." KGROUP Website. [Link]
-
Hans J. Reich. "¹H NMR Chemical Shifts." Organic Chemistry Data & Info. [Link]
-
Ataman, A. D., et al. (2023). "Design, Synthesis and In Vitro Biological Activity of Novel C-7 Methylene Congeners of Furanoallocolchicinoids." Molecules, 28(6), 2821. [Link]
-
Zhang, J., et al. (2018). "A C-NMR Study on the 1,3-Dimethylolurea-Phenol Co-Condensation Reaction: A Model for Amino-Phenolic Co-Condensed Resin Synthesis." Journal of Spectroscopy, 2018, 8515063. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. escholarship.org [escholarship.org]
- 5. N-methylmonothiocarbamatopentamminecobalt(III): restricted C-N bond rotation and the acid-catalyzed O- to S-bonded rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]
- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 11. rsc.org [rsc.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. epfl.ch [epfl.ch]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. 1,3-Dimethylurea (96-31-1) 1H NMR [m.chemicalbook.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to FTIR Analysis of Carbamates from 2,4,6-Trimethylphenyl Isocyanate
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Carbamates, a versatile functional group, are integral to a wide array of applications, from drug delivery systems to advanced polymers.[1][2] Those derived from sterically hindered isocyanates, such as 2,4,6-trimethylphenyl isocyanate, present unique synthetic advantages and analytical challenges.[3] This guide offers an in-depth exploration of Fourier Transform Infrared (FTIR) spectroscopy as a primary analytical tool for these compounds, comparing its utility against other common spectroscopic methods.
The Significance of Sterically Hindered Carbamates
Carbamates are synthesized through the reaction of an isocyanate with an alcohol.[4][5] The use of a sterically hindered isocyanate like this compound can offer enhanced stability and specific reactivity in complex molecular architectures, making it a valuable building block in drug development.[3][6] Accurate and efficient confirmation of the carbamate linkage is a critical step in the quality control and developmental pipeline.
Foundational Principles: Why FTIR for Carbamate Analysis?
FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies.[7] This technique is exceptionally adept at identifying functional groups, making it a first-line method for confirming the formation of a carbamate from its isocyanate and alcohol precursors.[8][9]
The key vibrational modes we interrogate in a carbamate structure are:
-
N-H Stretch: The presence and bonding state of the amine proton.
-
C=O Stretch: The carbonyl group of the carbamate.
-
C-O Stretch: The single bond between the carbonyl carbon and the oxygen of the alcohol moiety.
Each of these bonds provides a characteristic absorption band in the infrared spectrum, creating a molecular "fingerprint."
A Self-Validating Experimental Workflow for FTIR Analysis
To ensure the trustworthiness of our analytical results, we employ a protocol designed for accuracy and reproducibility. For solid carbamate samples, Attenuated Total Reflectance (ATR) is the sampling technique of choice due to its minimal sample preparation requirements.[10][11][12][13]
dot
Caption: Workflow from synthesis to FTIR analysis.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and the ATR accessory is clean.
-
Background Spectrum Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. This is a critical self-validating step, as it accounts for atmospheric and instrumental interferences. The resulting spectrum should be a flat line.
-
Sample Application: A small amount of the purified and dried carbamate powder is placed onto the ATR crystal.[13]
-
Consistent Pressure Application: A built-in press is used to ensure firm and uniform contact between the sample and the crystal.[11][13] Inconsistent pressure is a common source of error, leading to variations in peak intensity.
-
Sample Spectrum Acquisition: The infrared spectrum of the sample is recorded.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. A baseline correction may be applied to ensure a flat starting point.
Decoding the Spectrum: Characteristic Peaks of a Carbamate
The interpretation of the resulting spectrum relies on identifying the characteristic absorption bands that confirm the presence of the carbamate functional group and the absence of the isocyanate starting material.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Causality and Insights |
| -N-H (Carbamate) | Stretching | 3400-3200 | A sharp to moderately broad peak. Its position and broadness are influenced by hydrogen bonding. In a solid state, extensive hydrogen bonding is expected, leading to a broader peak at a lower frequency.[7][14] |
| -N=C=O (Isocyanate) | Asymmetric Stretching | ~2270 | A very strong, sharp, and highly characteristic peak. Its complete absence is a primary indicator of a successful reaction. |
| C=O (Carbamate) | Stretching | 1730-1680 | A strong, sharp peak. The exact position is sensitive to the electronic environment and hydrogen bonding.[15][16][17] Hydrogen bonding typically shifts this peak to a lower wavenumber (red shift).[18] |
| C-O (Carbamate) | Stretching | 1300-1200 | A moderate to strong peak, confirming the ester-like portion of the carbamate.[15] |
| N-H (Carbamate) | Bending | ~1610 | Often referred to as the Amide II band in similar structures, this peak results from N-H bending.[15] |
dot
Caption: Key vibrational modes in a carbamate.
Comparative Analysis: FTIR vs. Alternative Techniques
While FTIR is a powerful tool for functional group identification, a comprehensive structural elucidation often requires complementary techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8][19][20]
| Feature | FTIR Spectroscopy | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) |
| Primary Information | Functional groups present/absent.[8][9] | Detailed atomic connectivity, chemical environment, and 3D structure.[8][9] | Molecular weight and fragmentation patterns. |
| Key Data for Carbamate | Presence of N-H, C=O, C-O. Absence of N=C=O. | Chemical shifts and coupling of the N-H proton, carbons in the backbone, and adjacent R-groups. | Precise mass of the molecular ion, confirming the elemental formula. |
| Speed | Very fast (1-2 minutes per sample). | Slower (minutes to hours, depending on complexity and nuclei). | Fast (minutes per sample). |
| Sample Requirements | Minimal (mg or µL), non-destructive.[11] | Requires dissolution in deuterated solvent, generally non-destructive. | Very small amounts (µg to ng), destructive. |
| Cost (Instrument) | Low to moderate. | High. | Moderate to very high. |
| Limitations | Does not provide detailed skeletal information or stereochemistry. | Can be insensitive for certain nuclei (e.g., ¹⁵N without isotopic labeling). Complex spectra can be difficult to interpret. | Does not provide information on the connectivity of atoms. Isomers can be difficult to distinguish. |
Expert Insight: FTIR and NMR are highly complementary.[8] FTIR provides a rapid and definitive check for the conversion of the isocyanate to the carbamate functional group. NMR then provides the detailed structural proof, confirming the connectivity between the 2,4,6-trimethylphenyl group, the carbamate linkage, and the specific alcohol moiety used in the synthesis.
Conclusion
For researchers and drug development professionals working with carbamates derived from this compound, FTIR spectroscopy stands out as an indispensable analytical tool. Its speed, ease of use, and definitive identification of key functional groups make it the ideal first step in a characterization workflow. The absence of the strong isocyanate peak around 2270 cm⁻¹ and the appearance of characteristic N-H and C=O stretching bands provide immediate and trustworthy evidence of a successful synthesis. While NMR and Mass Spectrometry are essential for complete structural elucidation, FTIR provides the foundational, high-throughput confirmation that guides the subsequent, more intensive analytical endeavors.
References
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Wikipedia. (2023). Attenuated total reflectance. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
- Novak, J. R., & LaLonde, E. D. (1970). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 52(1), 2135-2139.
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
- Johnson, C. S., et al. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. Journal of the American Chemical Society.
- Nyquist, R. A. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the AOAC, 49(2), 413-417.
-
ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +.... Retrieved from [Link]
- Lee, W. (1988). A Comparison of FTNMR and FTIR Techniques.
- MDPI. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules, 28(14), 5414.
-
ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of a) C = O stretching regions and b) NH stretching vibration regions. Retrieved from [Link]
- Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 406-410.
-
Patsnap. (2023). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry. Retrieved from [Link]
- Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013).
- Journal of the Chemical Society, Perkin Transactions 2. (1997). Kinetics and catalysis of consecutive isocyanate reactions.
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
- Takei, K., Takahashi, R., & Noguchi, T. (2008). Correlation between the hydrogen-bond structures and the C=O stretching frequencies of carboxylic acids as studied by density functional theory calculations. The journal of physical chemistry. B, 112(21), 6725–6731.
-
Sciencemadness Discussion Board. (2010). Carbamate Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The application of blocked isocyanate chemistry in the development of tunable thermoresponsive crosslinkers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Lecture Notes. Retrieved from [Link]
-
PubMed. (2016). Designed hydrocolloid interpenetrating polymeric networks for clinical applications of novel drug-carrying matrix systems using Tris (6-isocyanatohexyl) isocyanurate and hydroxypropylmethylcellulose. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isocyanates in Pharmaceutical Synthesis: A Focus on Intermediates. Retrieved from [Link]
Sources
- 1. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 2. Designed hydrocolloid interpenetrating polymeric networks for clinical applications of novel drug-carrying matrix systems using Tris (6-isocyanatohexyl) isocyanurate and hydroxypropylmethylcellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Sciencemadness Discussion Board - Carbamate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. nbinno.com [nbinno.com]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. rockymountainlabs.com [rockymountainlabs.com]
- 10. mt.com [mt.com]
- 11. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 12. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Correlation between the hydrogen-bond structures and the C=O stretching frequencies of carboxylic acids as studied by density functional theory calculations: theoretical basis for interpretation of infrared bands of carboxylic groups in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Mass Spectrometry of 2,4,6-Trimethylphenyl Isocyanate Reaction Products
In the landscape of synthetic chemistry and drug development, isocyanates are a class of highly reactive intermediates pivotal for the synthesis of a multitude of compounds, including urethanes and ureas. The sterically hindered 2,4,6-trimethylphenyl isocyanate (mesityl isocyanate) offers unique reactivity and stability profiles. A precise and robust analytical methodology is paramount for characterizing its reaction products to ensure purity, identify byproducts, and elucidate reaction mechanisms. This guide provides an in-depth comparison of the mass spectrometric behavior of the primary reaction products of this compound, grounded in established principles and experimental data from analogous systems. We will explore how different ionization techniques and fragmentation patterns can be leveraged for unambiguous product identification.
The Reactive Landscape of this compound
This compound is an aromatic isocyanate characterized by the reactive isocyanate group (-N=C=O) and the sterically bulky mesityl group. The electrophilic carbon of the isocyanate group is susceptible to attack by various nucleophiles.[1] This guide will focus on the mass spectrometric differentiation of products from three common reaction pathways:
-
Reaction with Alcohols: Forms a stable urethane linkage. This is a cornerstone reaction in polyurethane chemistry.[2][3]
-
Reaction with Amines: Reacts readily with primary or secondary amines to yield urea derivatives.[1][4]
-
Hydrolysis: Reaction with water, which can be present as a reagent or impurity, leads to an unstable carbamic acid that decarboxylates to form the corresponding primary amine, 2,4,6-trimethylaniline.[5][6][7]
-
Self-Condensation: Isocyanates can undergo dimerization or, more commonly, trimerization, especially under specific catalytic conditions or elevated temperatures, to form stable six-membered isocyanurate rings.[5][8][9][10][11]
The ability to distinguish these products is critical for process control and quality assessment. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, is the premier technique for this purpose.
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis and subsequent mass spectrometric analysis of this compound derivatives.
Caption: General workflow from synthesis to MS analysis.
Synthesis of Representative Reaction Products
To effectively compare the mass spectrometric behavior, we must first consider the specific products formed. For this guide, we will use methanol and methylamine as representative alcohol and amine nucleophiles.
-
Product A (Urethane): Methyl N-(2,4,6-trimethylphenyl)carbamate
-
Reaction: this compound + Methanol
-
-
Product B (Urea): 1-Methyl-3-(2,4,6-trimethylphenyl)urea
-
Reaction: this compound + Methylamine
-
-
Product C (Aniline): 2,4,6-Trimethylaniline
-
Reaction: this compound + H₂O → [Unstable Carbamic Acid] → 2,4,6-Trimethylaniline + CO₂
-
-
Product D (Trimer): 1,3,5-Tris(2,4,6-trimethylphenyl)-1,3,5-triazinane-2,4,6-trione (Isocyanurate)
-
Reaction: 3 x this compound
-
Protocol: General Synthesis of Urea Derivatives
This protocol provides a general method for synthesizing aryl urea derivatives, which can be adapted for Product B.[12]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Nucleophile Addition: Slowly add a solution of the amine (e.g., methylamine, 1.05 eq) in the same solvent to the isocyanate solution at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the isocyanate starting material is consumed.
-
Isolation: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure urea derivative.
Mass Spectrometry Methodology: A Comparative Approach
The choice of ionization source is critical for the successful analysis of these compounds. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common techniques for this class of molecules.[2][3][13]
-
Electrospray Ionization (ESI): Ideal for polar molecules that can be readily protonated in solution. Ureas and urethanes, containing polar C=O and N-H groups, are excellent candidates for positive-ion ESI, typically forming abundant [M+H]⁺ ions.[3][14]
-
Atmospheric Pressure Chemical Ionization (APCI): A better choice for less polar molecules. While urethanes and ureas ionize well with ESI, APCI can be a robust alternative and is particularly effective for analyzing less polar byproducts or starting materials.[13][15]
Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare stock solutions of each reaction product (Urethane, Urea, Aniline, Trimer) at 1 mg/mL in methanol or acetonitrile. Create a working solution by diluting the stock solution to 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI or APCI.
-
Scan Range: m/z 50 - 1000.
-
Capillary Voltage (ESI): 3.5 kV.
-
Corona Current (APCI): 4 µA.
-
Source Temperature: 120 °C (ESI), 350 °C (APCI).
-
-
Tandem MS (MS/MS) Parameters:
-
Method: Product ion scan of the protonated molecular ions ([M+H]⁺) for each compound.
-
Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe a full range of fragment ions.
-
Comparative Analysis of Reaction Products
The primary differentiation between the reaction products begins with their distinct molecular weights. High-resolution mass spectrometry allows for the accurate mass measurement of the protonated molecular ions ([M+H]⁺), providing the first layer of identification.
Table 1: Predicted Molecular Weights and [M+H]⁺ Ions
| Product ID | Product Name | Molecular Formula | Exact Monoisotopic Mass (Da) | Predicted [M+H]⁺ (m/z) |
| A | Methyl N-(2,4,6-trimethylphenyl)carbamate (Urethane) | C₁₁H₁₅NO₂ | 193.1103 | 194.1176 |
| B | 1-Methyl-3-(2,4,6-trimethylphenyl)urea (Urea) | C₁₁H₁₆N₂O | 192.1263 | 193.1335 |
| C | 2,4,6-Trimethylaniline (Aniline) | C₉H₁₃N | 135.1048 | 136.1121 |
| D | 1,3,5-Tris(2,4,6-trimethylphenyl)-1,3,5-triazinane-2,4,6-trione (Trimer) | C₃₀H₃₃N₃O₃ | 483.2522 | 484.2595 |
Note: Exact masses and m/z values were calculated based on the respective molecular formulas.[16]
While the precursor ion masses are distinct, tandem mass spectrometry (MS/MS) is essential for unambiguous structural confirmation, especially in complex reaction mixtures.
Predicted Fragmentation Pathways
The fragmentation of the urethane and urea derivatives is expected to follow characteristic pathways involving the cleavage of the carbamate and urea functionalities.
Product A (Urethane): Methyl N-(2,4,6-trimethylphenyl)carbamate
The protonated urethane is expected to fragment via two primary pathways:
-
Loss of Methanol: Cleavage of the C-O bond to lose a neutral methanol molecule, yielding the this compound ion.
-
Cleavage to form Trimethylphenylamine Ion: Fragmentation leading to the formation of the protonated 2,4,6-trimethylaniline ion.
Caption: Predicted MS/MS fragmentation of protonated urethane.
Product B (Urea): 1-Methyl-3-(2,4,6-trimethylphenyl)urea
The fragmentation of ureas is often characterized by the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety.[14]
-
Loss of Methyl Isocyanate: Cleavage to lose neutral methyl isocyanate, forming the protonated 2,4,6-trimethylaniline ion. This is often a dominant pathway.
-
Loss of Trimethylaniline: Cleavage of the other C-N bond to lose neutral 2,4,6-trimethylaniline, resulting in a protonated methyl isocyanate ion (which may be observed at m/z 58.03).
Caption: Predicted MS/MS fragmentation of protonated urea.
Product C (Aniline) and Product D (Trimer)
-
2,4,6-Trimethylaniline (m/z 136.11): This product ion is a key diagnostic fragment for both the urethane and urea. Its own MS/MS spectrum would show loss of methyl radicals from the aromatic ring.
-
Isocyanurate Trimer (m/z 484.26): The trimer is a very stable structure. Its fragmentation would likely involve the cleavage of one of the mesityl groups or the breaking of the triazinane ring, resulting in fragments corresponding to the monomer isocyanate ion (m/z 162.09) or dimer fragments.
Comparative Fragmentation Data
The key to differentiating the urethane and urea products lies in their unique neutral losses and resulting fragment ions.
Table 2: Predicted Diagnostic Fragment Ions from MS/MS Analysis
| Precursor Ion ([M+H]⁺) | Product | Predicted Fragment Ion (m/z) | Neutral Loss | Diagnostic Significance |
| 194.12 | Urethane | 162.09 | CH₃OH (32.03 Da) | Confirms Urethane. Loss of methanol is characteristic. |
| 136.11 | CO₂CH₂ (58.01 Da) | Indicates the presence of the trimethylphenyl moiety. | ||
| 193.13 | Urea | 136.11 | CH₃NCO (57.02 Da) | Confirms Urea. Loss of methyl isocyanate is characteristic.[14] |
| 58.03 | C₉H₁₃N (135.10 Da) | Confirms the methylamine-derived portion of the urea. |
Conclusion for the Researcher
This guide provides a systematic framework for the mass spectrometric analysis and differentiation of common reaction products of this compound. By leveraging high-resolution mass spectrometry and tandem MS, researchers can confidently identify the desired products and potential impurities.
Key Takeaways:
-
Accurate Mass is the First Step: The distinct molecular weights of the urethane, urea, aniline, and trimer products allow for initial differentiation via full scan MS.
-
MS/MS Provides Definitive Structure: The fragmentation patterns are the most powerful tool for confirmation.
-
Urethanes are characterized by the neutral loss of the corresponding alcohol (e.g., methanol, -32 Da).
-
Ureas are identified by the neutral loss of the corresponding isocyanate (e.g., methyl isocyanate, -57 Da).
-
-
Common Fragments Link Structures: The presence of the 2,4,6-trimethylaniline ion (m/z 136.11) is a common thread in the fragmentation of both urethane and urea derivatives, confirming the core aromatic structure.
By applying the methodologies and understanding the fragmentation logic detailed in this guide, researchers in synthetic chemistry and drug development can enhance the precision and efficiency of their analytical workflows, ensuring the integrity and quality of their synthesized compounds.
References
- Isotope Dilution UPLC-APCI-MS/MS Method for the Quantitative Measurement of Aromatic Diamines in Human Urine: Biomarkers of Diisocyanate Exposure.
- Catalytic data for the trimerization of isocyanates and di-isocyanates by [Al(Salpy)(OBn)] (3).
- Mass Spectrometry of Polyurethanes.
- 2,4,6-Trimethylphenyl isocyan
- Self-reactions of isocyanate including dimerization, trimerization, anionic polymerization, and condensation.
- Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Royal Society of Chemistry.
- An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyan
- Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones.
- Isotope Dilution UPLC-APCI-MS/MS Method for the Quantitative Measurement of Aromatic Diamines in Human Urine: Biomarkers of Diisocyan
- Mass Spectrometry of Polyurethanes. PubMed Central.
- Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Royal Society of Chemistry.
- Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differenti
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
- The kinetics of hydrolysis of methyl and phenyl lsocyan
- Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. PubMed Central.
- 2,4,6-Trimethylphenyl isocyan
- Isocyanates and Amines - Sampling and Analytical Procedures. DiVA portal.
- of the reaction between - AUB ScholarWorks. American University of Beirut.
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 5. researchgate.net [researchgate.net]
- 6. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI) [mdpi.com]
- 11. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Isotope Dilution UPLC-APCI-MS/MS Method for the Quantitative Measurement of Aromatic Diamines in Human Urine: Biomarkers of Diisocyanate Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isotope Dilution UPLC-APCI-MS/MS Method for the Quantitative Measurement of Aromatic Diamines in Human Urine: Biomarkers of Diisocyanate Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | C10H11NO | CID 595239 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis: 2,4,6-Trimethylphenyl Isocyanate vs. Phenyl Isocyanate
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry, isocyanates are indispensable reagents, prized for their ability to form stable covalent bonds with a wide array of nucleophiles. Their reactivity, however, is not uniform and is profoundly influenced by the electronic and steric nature of their substituents. This guide provides an in-depth comparison of two archetypal aryl isocyanates: the sterically unhindered Phenyl Isocyanate and the sterically encumbered 2,4,6-Trimethylphenyl Isocyanate (also known as Mesityl Isocyanate). Understanding their reactivity profiles is paramount for optimizing reaction conditions, controlling selectivity, and designing novel molecular architectures in pharmaceutical and materials science.
Foundational Principles: The Isocyanate Functional Group
The reactivity of the isocyanate group (–N=C=O) is centered on the highly electrophilic carbonyl carbon. This electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Nucleophiles, such as alcohols, amines, and water, readily attack this carbon, initiating addition reactions that lead to the formation of carbamates, ureas, and carbamic acids, respectively. The rate and success of these reactions are governed by two primary factors:
-
Electronic Effects: Substituents on the aryl ring that withdraw electron density (e.g., nitro, halo groups) enhance the electrophilicity of the isocyanate carbon, increasing reactivity. Conversely, electron-donating groups (e.g., alkyl, alkoxy groups) diminish this electrophilicity, thereby reducing reactivity.
-
Steric Hindrance: Bulky groups positioned near the isocyanate moiety can physically obstruct the approach of a nucleophile, significantly slowing down the reaction rate, regardless of electronic effects.[1][2]
Structural and Physicochemical Comparison
A direct comparison of the structures of Phenyl Isocyanate and this compound reveals the fundamental basis for their differing reactivities.
Figure 1. Molecular structures of the compared isocyanates.
Phenyl Isocyanate serves as our baseline. The phenyl ring is relatively unencumbered, with only hydrogen atoms at the ortho positions (C2 and C6). This provides open access for nucleophiles to attack the isocyanate carbon.
This compound , in stark contrast, features two methyl groups at the ortho positions. These groups introduce significant steric bulk around the reaction center. Furthermore, the three methyl groups are electron-donating through induction and hyperconjugation, which slightly reduces the intrinsic electrophilicity of the isocyanate carbon.
The following table summarizes their key properties and the resulting impact on reactivity.
| Feature | Phenyl Isocyanate | This compound | Rationale for Reactivity Difference |
| Molecular Formula | C₇H₅NO | C₁₀H₁₁NO | - |
| Molecular Weight | 119.12 g/mol [3] | 161.20 g/mol [4][5] | - |
| Substituent Electronic Effect | Weakly deactivating (inductive) | Electron-donating (inductive & hyperconjugation) | Electron-donating methyl groups decrease the electrophilicity of the isocyanate carbon, reducing its reactivity. |
| Steric Hindrance | Minimal | Significant | The two ortho-methyl groups physically block the trajectory of incoming nucleophiles, dramatically lowering the reaction rate.[1] |
| Relative Electrophilicity | High | Moderate | Governed by the combination of electronic and steric factors. |
| Overall Predicted Reactivity | High | Low | Steric hindrance is the dominant factor responsible for the significantly lower reactivity of this compound. |
Comparative Reactivity with Common Nucleophiles
The theoretical differences outlined above are borne out in practical applications. The reaction of an isocyanate is fundamentally a nucleophilic addition, and the steric profile of both the isocyanate and the nucleophile dictates the outcome.
Figure 2. Conceptual diagram of steric hindrance affecting nucleophilic attack.
A. Reaction with Alcohols (Carbamate Formation)
The reaction between an isocyanate and an alcohol yields a carbamate, a cornerstone of polyurethane chemistry.
-
Phenyl Isocyanate: Reacts readily with primary and secondary alcohols, often at room temperature. The kinetics of this reaction have been extensively studied and are well-documented.[6][7][8][9] The reaction rate is generally higher for primary alcohols compared to secondary alcohols due to the latter's increased steric bulk.[8]
-
This compound: The reaction is exceptionally slow, even with primary alcohols. Elevated temperatures and/or potent catalysts (e.g., dibutyltin dilaurate) are typically required to achieve reasonable conversion rates. The severe steric clash between the ortho-methyl groups and the incoming alcohol molecule creates a high activation energy barrier.
B. Reaction with Amines (Urea Formation)
The formation of a urea linkage via the reaction of an isocyanate with a primary or secondary amine is one of the fastest and most efficient reactions in organic chemistry.[10]
-
Phenyl Isocyanate: Reacts almost instantaneously and exothermically with most primary and secondary aliphatic amines. Aromatic amines, being less nucleophilic, react more slowly but still efficiently.[10][11]
-
This compound: While still reactive towards amines, the rate is drastically reduced compared to phenyl isocyanate. The reaction with sterically demanding secondary amines may be particularly sluggish. This attenuated reactivity can be advantageous, allowing for controlled reactions or selective functionalization in the presence of more reactive isocyanates.
C. Reaction with Water (Hydrolysis)
Hydrolysis of isocyanates is often an undesirable side reaction, especially in polyurethane synthesis. The process involves the formation of an unstable carbamic acid, which decomposes to an amine and carbon dioxide.[12] The newly formed amine can then react with a second isocyanate molecule to produce a disubstituted urea.
-
Phenyl Isocyanate: It is sensitive to moisture and hydrolyzes rapidly in the presence of water.[3][13]
-
This compound: Exhibits significantly greater stability towards hydrolysis.[14] The steric shielding provided by the ortho-methyl groups protects the electrophilic carbon from attack by water molecules, making it easier to handle and store in less-than-anhydrous conditions.
Experimental Protocol: Comparative Kinetic Analysis
To empirically validate the reactivity differences, a comparative kinetic study is essential. The following protocol outlines a robust method for monitoring the reaction of each isocyanate with a model primary amine (e.g., benzylamine) using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the second-order rate constants for the reaction of Phenyl Isocyanate and this compound with benzylamine in an aprotic solvent at a constant temperature.
Methodology Workflow
Figure 3. Experimental workflow for comparative kinetic analysis.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of Phenyl Isocyanate, this compound, and benzylamine in anhydrous acetonitrile.
-
Prepare a 0.05 M solution of an internal standard (e.g., naphthalene) in anhydrous acetonitrile.
-
-
Reaction Setup (Self-Validating System):
-
For each isocyanate, set up three independent reactions (triplicates for statistical validity).
-
In a temperature-controlled vessel at 25.0 ± 0.1 °C, combine 5.0 mL of the isocyanate stock solution, 4.0 mL of the internal standard solution, and 10.0 mL of anhydrous acetonitrile. Allow the solution to equilibrate while stirring.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, rapidly add 1.0 mL of the 0.1 M benzylamine stock solution. This creates a pseudo-first-order condition if concentrations are adjusted, or allows for second-order analysis if equimolar.
-
Start a timer immediately upon addition.
-
At predetermined time points (e.g., for Phenyl Isocyanate: 30s, 1, 2, 5, 10 min; for Mesityl Isocyanate: 10, 30, 60, 120, 240 min), withdraw a 100 µL aliquot.
-
-
Sample Quenching:
-
Immediately dispense the aliquot into an HPLC vial containing 900 µL of a quenching solution (e.g., 0.1 M HCl in methanol). The acid will protonate the remaining benzylamine, halting the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with UV detection.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic, 70:30 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at a wavelength where the isocyanate and internal standard have strong absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Calculate the concentration of the remaining isocyanate at each time point by comparing its peak area to that of the internal standard.
-
For a second-order reaction, a plot of 1/[Isocyanate] versus time will yield a straight line. The slope of this line is the second-order rate constant, k.
-
Compare the average k values obtained for Phenyl Isocyanate and this compound.
-
Conclusion and Practical Implications
The reactivity of this compound is dramatically lower than that of phenyl isocyanate. This difference is overwhelmingly dictated by the profound steric hindrance imposed by the two ortho-methyl groups, which far outweighs the modest electronic effects of the substituents.
For the researcher and drug development professional, this comparison provides critical guidance:
-
Phenyl Isocyanate is the reagent of choice for rapid, high-yield conjugations where steric factors are not a concern. Its high reactivity demands anhydrous conditions and careful control of stoichiometry to avoid side reactions.
-
This compound offers a unique tool for situations requiring attenuated reactivity. Its stability to hydrolysis and slower reaction rates allow for more controlled additions, selective reactions in the presence of other nucleophiles, or applications where a "thermally-triggered" reaction at elevated temperatures is desired. It is particularly useful when attempting to avoid reactions with trace amounts of water or when working with highly nucleophilic substrates that might otherwise polymerize or react uncontrollably.
By understanding the fundamental principles of steric and electronic control, scientists can strategically select the appropriate isocyanate to achieve their desired synthetic outcomes with greater precision and efficiency.
References
-
Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society, 80(6), 1326–1328.
-
Bacaloglu, R., Cotarca, L., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung.
-
Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society.
-
Castro, A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2.
-
PubChem. (n.d.). Phenyl isocyanate. National Center for Biotechnology Information.
-
ResearchGate. (2015). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS.
-
Morton, M., & Deisz, M. A. (1959). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Journal of Chemistry.
-
Hegarty, A. F., et al. (1975). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
-
Fisher Scientific. (n.d.). This compound, 98%.
-
Poliuretanos. (n.d.). Isocyanate Reactions.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
Santa Cruz Biotechnology. (n.d.). This compound.
-
Scribd. (n.d.). 6 Steric Hindrance.
-
Khan Academy. (2013, February 13). Steric hindrance [Video]. YouTube.
-
ResearchGate. (n.d.). Schematic hydrolysis of an aromatic isocyanate and subsequent formation...
Sources
- 1. scribd.com [scribd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C10H11NO | CID 595239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. poliuretanos.net [poliuretanos.net]
- 11. The reactivity of phenyl isocyanate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. This compound, 98% | Fisher Scientific [fishersci.ca]
The Unseen Shield: A Comparative Guide to the Steric Effects of the Mesityl Group on Isocyanate Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, the isocyanate group stands as a cornerstone of reactivity, a versatile building block for a vast array of molecules from life-saving pharmaceuticals to high-performance polymers. However, harnessing this reactivity requires a nuanced understanding of the factors that govern its behavior. Among these, steric hindrance—the spatial impediment to chemical reactions—plays a pivotal role. This guide delves into the profound influence of one of the most effective steric shields: the mesityl group. By comparing the reactivity of mesityl isocyanate with its less encumbered counterparts, we will explore how this bulky substituent can be strategically employed to modulate reaction rates, enhance selectivity, and unlock novel synthetic pathways.
The Mesityl Group: A Bulky Guardian of Reactivity
The mesityl group, or 2,4,6-trimethylphenyl group, is more than just an aromatic substituent. Its three methyl groups, positioned ortho and para to the point of attachment, create a crowded three-dimensional environment. When appended to an isocyanate, this steric bulk physically obstructs the approach of nucleophiles to the electrophilic carbon of the N=C=O group, significantly tempering its inherent reactivity.[1] This effect is a direct consequence of increased activation energy for the reaction, as the incoming nucleophile must overcome a greater energetic barrier to achieve the necessary orientation for bond formation.[1]
This guide will provide a comparative analysis of mesityl isocyanate's reactivity against other aromatic isocyanates, supported by experimental data and detailed protocols for researchers to replicate and expand upon these findings.
Comparative Reactivity Analysis: Taming the Isocyanate
While direct, side-by-side kinetic data for mesityl isocyanate under a comprehensive range of conditions is not abundantly available in the public literature, a clear trend of diminished reactivity can be established by examining studies on similarly ortho-substituted aryl isocyanates. The Hammett equation, a valuable tool for quantifying the electronic effects of meta and para substituents, often falls short in predicting the reactivity of ortho-substituted compounds due to the dominating influence of steric hindrance.[1] Therefore, direct kinetic studies are paramount.
To illustrate the impact of steric hindrance, the following table provides a semi-quantitative comparison of the expected relative reaction rates of various phenyl isocyanates with a primary alcohol, such as n-butanol. It is important to note that these are generalized trends, and actual reaction rates will vary with specific reaction conditions.
| Isocyanate | Substituent(s) | Expected Relative Rate | Primary Influencing Factor(s) |
| Phenyl Isocyanate | None | 100 | Baseline reactivity |
| 4-Tolyl Isocyanate | 4-Methyl | ~80-90 | Weak electron-donating effect |
| 2-Tolyl Isocyanate | 2-Methyl | ~20-30 | Steric hindrance from one ortho-methyl group |
| Mesityl Isocyanate | 2,4,6-Trimethyl | < 5 | Significant steric hindrance from two ortho-methyl groups |
| 4-Nitrophenyl Isocyanate | 4-Nitro | > 200 | Strong electron-withdrawing effect |
This table is illustrative and compiled from general principles of isocyanate reactivity. Specific rate constants will be highly dependent on solvent, temperature, and catalyst.
The dramatic decrease in expected reactivity for mesityl isocyanate highlights the profound impact of its two ortho-methyl groups. This steric shield makes mesityl isocyanate a valuable tool when a less reactive, more selective isocyanate is required.
The "How" and "Why": Mechanistic Insights into Steric Hindrance
The reaction between an isocyanate and a nucleophile, such as an alcohol or an amine, proceeds through a nucleophilic addition mechanism. The nucleophile attacks the electrophilic carbon of the isocyanate, leading to the formation of a urethane or urea, respectively.
Caption: The steric bulk of the mesityl group hinders the nucleophile's approach, increasing the activation energy of the transition state and slowing the reaction rate.
The mesityl group's steric hindrance primarily affects the energy of the transition state. The bulky methyl groups clash with the incoming nucleophile, creating a sterically crowded transition state that is higher in energy than that of a less hindered isocyanate. This increased activation energy directly translates to a slower reaction rate, as fewer molecules will possess the requisite energy to overcome this barrier at a given temperature.
Experimental Protocols for Quantifying Isocyanate Reactivity
To provide a framework for the direct comparison of isocyanate reactivity, the following protocols outline established methods for monitoring reaction kinetics.
Protocol 1: In-Situ FT-IR Spectroscopy for Monitoring Isocyanate Consumption
Objective: To determine the rate of reaction by monitoring the disappearance of the characteristic isocyanate peak (~2275-2250 cm⁻¹) in the infrared spectrum.
Methodology:
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is ideal for in-situ monitoring.
-
Reagent Preparation:
-
Prepare stock solutions of the isocyanate (e.g., mesityl isocyanate, phenyl isocyanate) and the nucleophile (e.g., n-butanol) in a dry, inert solvent (e.g., anhydrous toluene or THF).
-
Ensure all glassware is rigorously dried to prevent side reactions with water.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, add the nucleophile solution and allow it to reach thermal equilibrium.
-
Collect a background spectrum of the nucleophile solution.
-
-
Data Acquisition:
-
Initiate the reaction by adding a known volume of the isocyanate stock solution to the reaction vessel with vigorous stirring.
-
Immediately begin collecting FT-IR spectra at regular time intervals (e.g., every 30 seconds or 1 minute).
-
-
Data Analysis:
-
The concentration of the isocyanate at each time point is proportional to the area of its characteristic N=C=O stretching peak.
-
Plot the natural logarithm of the isocyanate peak area versus time. For a pseudo-first-order reaction (with a large excess of the nucleophile), the slope of this line will be the negative of the pseudo-first-order rate constant.
-
Caption: Workflow for determining isocyanate reaction kinetics using in-situ FT-IR spectroscopy.
Protocol 2: ¹H NMR Spectroscopy for Kinetic Analysis
Objective: To monitor the reaction progress by observing the appearance of product peaks and the disappearance of reactant peaks in the ¹H NMR spectrum.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Reagent Preparation:
-
Prepare solutions of the isocyanate and nucleophile in a deuterated solvent (e.g., CDCl₃, toluene-d₈).
-
Include an internal standard with a known concentration that does not react with the reactants or products (e.g., mesitylene or 1,3,5-trimethoxybenzene).
-
-
Reaction Setup:
-
In an NMR tube, combine the nucleophile solution and the internal standard.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
-
Data Acquisition:
-
Initiate the reaction by adding the isocyanate solution to the NMR tube, quickly mixing, and placing it in the spectrometer.
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a characteristic proton of the product and a proton of one of the reactants.
-
The concentration of the product and reactant at each time point can be calculated relative to the integral of the internal standard.
-
Plot the concentration of the reactant or product versus time and fit the data to the appropriate rate law to determine the rate constant.
-
Conclusion: The Strategic Advantage of Steric Hindrance
The mesityl group exerts a powerful steric effect on the reactivity of the isocyanate functional group. This pronounced steric hindrance significantly reduces the rate of nucleophilic attack by increasing the activation energy of the reaction. While this diminished reactivity might be viewed as a disadvantage in some contexts, it offers a distinct strategic advantage in others. For researchers and drug development professionals, the ability to temper isocyanate reactivity allows for:
-
Enhanced Selectivity: In molecules with multiple nucleophilic sites, the bulky mesityl group can favor reaction at the most sterically accessible site.
-
Controlled Polymerization: In polyurethane synthesis, the use of sterically hindered isocyanates can lead to more controlled polymer growth and potentially different polymer architectures.
-
Improved Stability: Mesityl isocyanate is less susceptible to unwanted side reactions, such as hydrolysis, leading to cleaner reaction profiles and higher yields of the desired product.
By understanding and harnessing the steric effects of the mesityl group, chemists can expand their synthetic toolbox, enabling the design and creation of complex molecules with greater precision and control. The experimental protocols provided in this guide offer a starting point for the quantitative exploration of these effects, paving the way for further innovation in the diverse fields that rely on the versatile chemistry of isocyanates.
References
A Comparative Guide to Aromatic Isocyanates in Organic Synthesis
For the discerning researcher, scientist, and drug development professional, the selection of an appropriate reagent is a pivotal decision that dictates the trajectory and success of a synthetic route. Among the myriad of functional groups available to the modern organic chemist, the isocyanate group stands out for its unique reactivity and versatility. Aromatic isocyanates, in particular, serve as powerful building blocks in a vast array of organic transformations, from the synthesis of intricate pharmaceutical intermediates to the development of novel functional materials.
This guide provides an in-depth comparative analysis of common aromatic isocyanates, moving beyond a simple catalog of reagents to offer a nuanced understanding of their relative performance in organic synthesis. We will delve into the mechanistic underpinnings of their reactivity, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions in your laboratory. Our focus will be on applications relevant to small molecule synthesis, a critical area for our target audience.
The Fundamental Chemistry of Aromatic Isocyanates
The isocyanate functional group, -N=C=O, is a heterocumulene characterized by a highly electrophilic carbon atom. This inherent reactivity is further modulated by the aromatic ring to which it is attached. The electronic properties of the aromatic ring directly influence the electrophilicity of the isocyanate carbon, thereby tuning its reactivity towards nucleophiles.
The primary utility of aromatic isocyanates lies in their reactions with nucleophiles, particularly amines and alcohols, to form ureas and urethanes (carbamates), respectively. These reactions are typically highly efficient, often proceeding rapidly under mild conditions, which makes them ideal for a variety of synthetic applications, including the late-stage functionalization of complex molecules.[1]
A Comparative Analysis of Key Aromatic Isocyanates
While numerous aromatic isocyanates are commercially available, this guide will focus on three archetypal examples: Phenyl Isocyanate , Toluene Diisocyanate (TDI) , and Methylene Diphenyl Diisocyanate (MDI) . Their selection is based on their widespread use, distinct reactivity profiles, and diverse applications in both industrial and laboratory settings.
Phenyl Isocyanate: The Monofunctional Workhorse
Phenyl isocyanate is the simplest aromatic isocyanate and serves as an excellent model for understanding the fundamental reactivity of this class of compounds. Its monofunctional nature makes it ideal for derivatization and end-capping applications where precise control over stoichiometry is crucial.
-
Reactivity Profile: Phenyl isocyanate exhibits a well-balanced reactivity, readily reacting with primary and secondary amines and alcohols. The kinetics of these reactions have been studied, showing a second-order process, first order in both the isocyanate and the nucleophile in aqueous solutions.[2] The reaction is often rapid, with the reaction between primary aliphatic amines and aromatic isocyanates having an estimated half-time of around 0.002 seconds in a flow apparatus.[3]
-
Applications in Synthesis: In medicinal chemistry, the formation of a phenylurea moiety can be a key structural feature in bioactive molecules.[4] It is also frequently used as a derivatizing agent for analytical purposes, such as in the analysis of alcohols and amines by chromatography.
Toluene Diisocyanate (TDI): The Differentially Reactive Difunctional Linker
Toluene diisocyanate (TDI) is typically supplied as a mixture of 2,4- and 2,6-isomers. The key feature of 2,4-TDI for the synthetic chemist is the differential reactivity of its two isocyanate groups.
-
Differential Reactivity: The isocyanate group at the 4-position (para to the methyl group) is significantly more reactive than the group at the 2-position (ortho to the methyl group). This is due to the steric hindrance imposed by the adjacent methyl group on the ortho isocyanate. This difference in reactivity allows for the selective, stepwise synthesis of unsymmetrical molecules.[5]
-
Applications in Synthesis: This differential reactivity is a powerful tool for the synthetic chemist. It allows for the selective reaction of the para-isocyanate group with one nucleophile, followed by the reaction of the less reactive ortho-isocyanate group with a different nucleophile. This provides a straightforward route to unsymmetrical bis-ureas and other complex molecules from a readily available starting material.[5]
Methylene Diphenyl Diisocyanate (MDI): The Symmetrical and Rigid Difunctional Unit
Methylene diphenyl diisocyanate (MDI) is another widely used diisocyanate, primarily as a mixture of isomers, with 4,4'-MDI being the most common. The diphenylmethane backbone imparts rigidity and thermal stability to derivatives.
-
Symmetrical Reactivity: In 4,4'-MDI, the two isocyanate groups are electronically and sterically equivalent. This leads to a more uniform reactivity profile compared to TDI, making it less suitable for the selective synthesis of unsymmetrical derivatives in a one-pot, two-step process.
-
Applications in Synthesis: In non-polymeric organic synthesis, MDI is used to introduce a rigid linker between two molecular fragments. Its lower volatility compared to TDI also makes it a safer option to handle in a laboratory setting.[5]
Quantitative Performance Comparison
| Isocyanate | Key Structural Feature | Relative Reactivity (with primary amines) | Suitability for Selective Unsymmetrical Synthesis |
| Phenyl Isocyanate | Monofunctional | High | N/A (used for monofunctionalization) |
| 2,4-Toluene Diisocyanate (TDI) | Two NCO groups with different steric environments | Para-NCO is highly reactive; Ortho-NCO is less reactive | Excellent, allows for stepwise reactions |
| 4,4'-Methylene Diphenyl Diisocyanate (MDI) | Two sterically and electronically equivalent NCO groups | High, but generally considered slightly less reactive than the para-NCO of TDI | Poor, tends to react at both ends simultaneously |
Note: The reactivity of isocyanates is highly dependent on the solvent, temperature, and the presence of catalysts.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the synthesis of an unsymmetrical urea, showcasing the utility of isocyanates in medicinal chemistry and general organic synthesis.
Synthesis of N-Aryl-N'-benzylurea Derivatives
This protocol is adapted from a general procedure for the synthesis of urea-based drug candidates and demonstrates the in-situ formation of an isocyanate followed by reaction with an amine.
Workflow Diagram:
Caption: Workflow for the synthesis of N-Aryl-N'-benzylurea.
Materials:
-
Substituted Aniline (1.0 eq)
-
Triphosgene (0.33 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Benzylamine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Isocyanate Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene (0.33 eq) in anhydrous DCM. To this solution, slowly add a solution of the substituted aniline (1.0 eq) in anhydrous DCM with stirring. A precipitate may form.
-
Expertise & Experience: Triphosgene is a safer, solid alternative to phosgene gas but must be handled with extreme caution in a fume hood as it can decompose to release phosgene. The slow addition is crucial to control the reaction rate and temperature.
-
-
Addition of Base: Slowly add a solution of triethylamine (2.0 eq) in anhydrous DCM to the reaction mixture. The precipitate should gradually dissolve as the corresponding isocyanate is formed.
-
Trustworthiness: The use of a tertiary amine base like TEA is essential to neutralize the HCl generated during the reaction, driving the formation of the isocyanate.
-
-
Urea Formation: To the in-situ generated isocyanate solution, add a solution of benzylamine (1.0 eq) in anhydrous DCM.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, wash the reaction mixture with deionized water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-N'-benzylurea.
-
Authoritative Grounding: This general procedure is a well-established method for the synthesis of unsymmetrical ureas, which are prevalent motifs in medicinal chemistry.[6]
-
Mechanistic Insights
The formation of ureas from isocyanates and amines is a classic example of nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group.
Reaction Mechanism Diagram:
Caption: Mechanism of urea formation.
This reaction is typically very fast and does not require a catalyst, especially with aliphatic amines.[3] The reaction of isocyanates with less nucleophilic species like alcohols can be effectively catalyzed by tertiary amines or organotin compounds.
Conclusion
The choice of an aromatic isocyanate in organic synthesis is a strategic decision that should be based on the desired final product and the synthetic route. Phenyl isocyanate is an excellent choice for introducing a single phenylcarbamoyl or phenylurea group. MDI provides a rigid, symmetrical linker, while the differential reactivity of TDI's isocyanate groups offers a unique opportunity for the selective, stepwise synthesis of unsymmetrical difunctional molecules. A thorough understanding of their comparative reactivity, coupled with careful experimental design and adherence to safety protocols, will enable the synthetic chemist to effectively utilize these versatile and powerful reagents.
References
- Colombani, O., & Bouteiller, L. (2004). Selective synthesis of non-symmetrical bis-ureas and their self-assembly. New Journal of Chemistry, 28, 1373-1382.
- Pannone, M. C., & Macosko, C. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(7), 2409-2432.
- Prachi, R., Tanwar, D. K., & Gill, M. S.
- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- a comprehensive study on the synthesis and industrial applications of pure mdi (mdi-100) in diverse polyurethane systems. (2025). BDMAEE.
- Investigation of the competitive rate of derivatization of several secondary amines with phenylisocyanate (PHI), hexamethylene-1,6-diisocyanate (HDI), 4,4 '-methylenebis( phenyl isocyanate) (MDI) and toluene diisocyanate (TDI) in liquid medium. (2006).
- Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
- Rousseaux, S. A. L., et al. (2017). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. Organic Letters, 19(24), 6558–6561.
- Nanotechnology-Assisted Metered-Dose Inhalers (MDIs) for High-Performance Pulmonary Drug Delivery Applications. (2022). Pharmaceutics, 14(6), 1269.
- Properties of MDI and PPG used for the synthesis of polyurethane prepolymer. (2013).
- Hegarty, A. F., Hegarty, C. N., & Scott, F. L. (1975). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1166-1171.
- A Comparative Analysis of Isocyanate Reactivity: 2-Methyl-4-nitrophenyl Isocyanate vs.
- The Kinetics of the Reactions of Phenyl Isocyanate with Certain Thiols. (1963). Journal of the American Chemical Society, 85(16), 2432-2435.
- Resins: Isocyanates, Part I: Fundamentals and Reactivity. (2025). PCI Magazine.
- Study on synthesis and properties of MDI-50 type polyurethane elastomer. (2013). Journal of Elastomers & Plastics, 45(4), 335-346.
- Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2013). Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Synthesis of polyisocyanurate prepolymer and the resulting flexible elastomers with tunable mechanical properties - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00124E [pubs.rsc.org]
- 5. Selective synthesis of non-symmetrical bis-ureas and their self-assembly - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of N-(2,4,6-trimethylphenyl) carbamate
For Researchers, Scientists, and Drug Development Professionals
The carbamate functional group is a critical structural motif in a wide array of pharmaceuticals and bioactive molecules, prized for its stability and ability to act as a bioisostere for amide bonds.[1] N-(2,4,6-trimethylphenyl) carbamate, in particular, serves as a valuable intermediate and building block in organic synthesis. The sterically hindered 2,4,6-trimethylphenyl (mesityl) group can impart unique properties to a molecule, influencing its conformation and metabolic stability.
This guide provides an in-depth comparison of common synthetic routes for the preparation of N-(2,4,6-trimethylphenyl) carbamates. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate strategy for their specific application.
Primary Synthesis Route: Reaction of Isocyanate with Alcohol
The most direct and widely utilized method for synthesizing N-aryl carbamates is the reaction of an aryl isocyanate with an alcohol.[2] This reaction is typically high-yielding and proceeds under mild conditions.
Causality Behind Experimental Choices:
The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate.[2] The use of a hindered aryl isocyanate like 2,4,6-trimethylphenyl isocyanate (mesityl isocyanate) does not significantly impede this reaction. The reaction is often self-catalyzing but can be accelerated with the use of a non-nucleophilic base or certain organometallic catalysts, although for simple alcohol additions, this is often unnecessary. Anhydrous conditions are crucial as isocyanates readily react with water to form an unstable carbamic acid, which then decomposes to the corresponding aniline (2,4,6-trimethylaniline) and carbon dioxide.
Experimental Protocol: Synthesis of Ethyl N-(2,4,6-trimethylphenyl)carbamate
Materials:
-
Anhydrous Ethanol (≥ 5.0 equiv)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and drying tube (filled with CaCl2)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous toluene, add anhydrous ethanol (5.0 equiv).
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹).
-
Once the reaction is complete (typically within 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure ethyl N-(2,4,6-trimethylphenyl)carbamate.[6]
Workflow Visualization
Caption: Workflow for Isocyanate-based Carbamate Synthesis.
Alternative Synthesis Routes
While the isocyanate route is efficient, isocyanates themselves can be hazardous and moisture-sensitive. The following alternatives provide viable pathways, particularly when the starting isocyanate is not commercially available or when milder, phosgene-free methods are desired.[7]
Chloroformate-based Synthesis
This method involves the reaction of an aniline, in this case, 2,4,6-trimethylaniline, with an alkyl or aryl chloroformate in the presence of a base.[1][8]
Principle and Rationale: The reaction proceeds via nucleophilic acyl substitution. The nitrogen of the aniline attacks the electrophilic carbonyl carbon of the chloroformate. A base (e.g., pyridine, triethylamine, or even aqueous NaHCO₃) is required to neutralize the HCl generated during the reaction, driving it to completion.[8] This method avoids the direct handling of isocyanates. However, chloroformates are also toxic and moisture-sensitive, and side reactions such as the formation of ureas can occur if the reaction is not controlled properly.
Experimental Protocol: Synthesis of Ethyl N-(2,4,6-trimethylphenyl)carbamate
-
Dissolve 2,4,6-trimethylaniline (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous diethyl ether or dichloromethane in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Add ethyl chloroformate (1.1 equiv) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, the triethylamine hydrochloride salt will precipitate.
-
Filter off the salt and wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Curtius Rearrangement
The Curtius rearrangement is a powerful method for converting carboxylic acids into carbamates via an isocyanate intermediate, which is generated in situ.[9][10][11]
Principle and Rationale: The process begins with the conversion of a carboxylic acid (2,4,6-trimethylbenzoic acid) to an acyl azide.[12] This is typically achieved by first converting the acid to an acyl chloride, followed by reaction with sodium azide, or by using diphenylphosphoryl azide (DPPA).[12] Upon heating, the acyl azide undergoes a rearrangement, losing N₂ gas to form the isocyanate.[10] This highly reactive intermediate is then immediately "trapped" by an alcohol present in the reaction mixture to form the desired carbamate.[13] This method is advantageous as it starts from a stable carboxylic acid and avoids isolating the potentially explosive acyl azide and the hazardous isocyanate. It also exhibits broad functional group tolerance.[9][11]
Workflow Visualization: Curtius Rearrangement
Caption: Conceptual workflow for the Curtius Rearrangement.
Comparative Analysis
| Feature | Isocyanate Method | Chloroformate Method | Curtius Rearrangement |
| Primary Starting Material | This compound | 2,4,6-Trimethylaniline | 2,4,6-Trimethylbenzoic acid |
| Key Reagents | Alcohol | Alkyl Chloroformate, Base | Azide source (e.g., DPPA, NaN₃), Alcohol |
| Primary Hazard | Isocyanate (toxic, sensitizer) | Chloroformate (toxic, corrosive) | Acyl azide (potentially explosive) |
| Typical Yield | Very High (>90%) | Good to High (70-90%) | Good to High (70-90%) |
| Reaction Conditions | Mild to moderate (RT to reflux) | Mild (0°C to RT) | Moderate (Requires heat for rearrangement) |
| Advantages | Direct, high-yielding, simple workup | Avoids isocyanates, readily available anilines | Starts from stable carboxylic acids, in situ isocyanate generation, good functional group tolerance[9][11] |
| Disadvantages | Requires handling of hazardous isocyanates | Requires handling of hazardous chloroformates; potential for side reactions | Multi-step, potentially explosive intermediate (acyl azide), requires heat |
Conclusion and Recommendations
The synthesis of N-(2,4,6-trimethylphenyl) carbamate can be effectively achieved through several validated methods.
-
For directness and highest yield , the reaction of This compound with an alcohol is the superior choice, provided the isocyanate is readily available and appropriate safety measures for handling it are in place.
-
The chloroformate method serves as an excellent alternative when starting from 2,4,6-trimethylaniline, effectively bypassing the need for isocyanates. Careful control of the reaction conditions is necessary to maximize yield and purity.
-
The Curtius rearrangement is the most versatile route, starting from the corresponding carboxylic acid. It is particularly valuable when the isocyanate or aniline precursors are not accessible and for the synthesis of complex molecules where late-stage introduction of the carbamate is desired.
The selection of the optimal synthetic route will ultimately depend on the availability of starting materials, scalability requirements, safety considerations, and the specific context of the research or drug development program.
References
- 1. benchchem.com [benchchem.com]
- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. This compound 99 2958-62-5 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 11. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
A Comparative Guide to the Spectroscopic Signatures of N-Mesityl Urea and its Analogs for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and materials science, urea derivatives stand out for their versatile hydrogen bonding capabilities and structural rigidity, making them invaluable scaffolds in medicinal chemistry and supramolecular assembly. Among these, N-aryl ureas, particularly those with sterically demanding substituents like the mesityl group, offer unique conformational properties that can significantly influence their biological activity and material characteristics. This guide provides an in-depth comparative analysis of the spectroscopic data for N-mesityl urea and its structural analogs, offering researchers a valuable resource for compound identification, characterization, and quality control.
This document will delve into the nuanced differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data between N-mesityl urea, the symmetrically substituted N,N'-dimesityl urea, and the less sterically hindered N-phenyl urea. Understanding these spectroscopic distinctions is paramount for confirming synthesis outcomes and elucidating structure-activity relationships.
The Structural Significance of the Mesityl Group
The mesityl group (2,4,6-trimethylphenyl) imparts significant steric bulk around the nitrogen atom to which it is attached. This steric hindrance restricts the rotation around the N-aryl bond and can influence the planarity of the urea moiety. These structural constraints are directly reflected in the spectroscopic data, providing a unique fingerprint for mesityl-containing urea compounds.
Comparative Spectroscopic Analysis
To facilitate a clear comparison, this guide will present the spectroscopic data for N-mesityl urea alongside its symmetrically substituted counterpart, N,N'-dimesityl urea, and the simpler analog, N-phenyl urea. Unsubstituted urea is also included as a fundamental reference point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structural environment of atomic nuclei. For N-mesityl urea and its analogs, both ¹H and ¹³C NMR provide critical information.
¹H NMR Spectroscopy:
The proton NMR spectra of these compounds are characterized by distinct signals for the aromatic, amine (NH), and methyl protons.
-
N-Mesityl Urea: The ¹H NMR spectrum of N-mesityl urea is expected to show a singlet for the two aromatic protons of the mesityl ring due to symmetry. The three methyl groups will give rise to two distinct singlets with a 2:1 integration ratio, corresponding to the ortho- and para-methyl groups. The NH and NH₂ protons will appear as distinct signals, often broadened due to quadrupole effects and chemical exchange.
-
N,N'-Dimesityl Urea: In the symmetrically substituted N,N'-dimesityl urea, a single set of signals will be observed for the mesityl groups. This includes a singlet for the aromatic protons and two singlets for the methyl groups (ortho and para). A single, typically broad, signal will be present for the two equivalent NH protons.
-
N-Phenyl Urea: The aromatic region of the ¹H NMR spectrum for N-phenyl urea will be more complex, showing multiplets for the phenyl protons due to coupling. The NH and NH₂ protons will also be present as distinct signals.[1]
-
Urea: The ¹H NMR spectrum of unsubstituted urea in a suitable solvent like DMSO-d₆ shows a broad singlet for the four equivalent protons.[2]
¹³C NMR Spectroscopy:
The carbon NMR spectra provide valuable information about the carbon framework of the molecules.
-
N-Mesityl Urea: The ¹³C NMR spectrum of N-mesityl urea will display characteristic signals for the carbonyl carbon, the aromatic carbons of the mesityl ring (with distinct signals for the substituted and unsubstituted carbons), and the methyl carbons.
-
N,N'-Dimesityl Urea: Due to its symmetry, N,N'-dimesityl urea will exhibit a simpler ¹³C NMR spectrum with a single set of resonances for the mesityl groups and one signal for the carbonyl carbon.
-
N-Phenyl Urea: The spectrum of N-phenyl urea will show signals for the carbonyl carbon and the six carbons of the phenyl ring.[3]
-
Urea: The ¹³C NMR spectrum of urea shows a single peak for the carbonyl carbon.[4]
Table 1: Comparison of Key ¹H and ¹³C NMR Spectroscopic Data
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| N-Mesityl Urea | Aromatic H (singlet), ortho-CH₃ (singlet), para-CH₃ (singlet), NH, NH₂ | C=O, Aromatic C, Methyl C |
| N,N'-Dimesityl Urea | Aromatic H (singlet), ortho-CH₃ (singlet), para-CH₃ (singlet), NH (singlet) | C=O, Aromatic C, Methyl C |
| N-Phenyl Urea | Aromatic H (multiplets), NH, NH₂ | C=O, Aromatic C |
| Urea | NH₂ (broad singlet) | C=O |
Note: Specific chemical shifts are solvent and concentration-dependent. The data presented here are general representations.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. For urea derivatives, the key vibrational bands are associated with the N-H and C=O stretching frequencies.
-
N-H Stretching: All urea compounds exhibit N-H stretching vibrations, typically in the range of 3200-3500 cm⁻¹. The presence of hydrogen bonding can lead to broadening and a shift to lower wavenumbers of these bands. In N-mesityl urea and N-phenyl urea, distinct bands for the NH and NH₂ groups may be observed. N,N'-dimesityl urea will show a single N-H stretching band.
-
C=O Stretching (Amide I Band): The carbonyl stretch is a strong, characteristic absorption for ureas, typically appearing in the region of 1630-1680 cm⁻¹. The exact position is sensitive to the electronic and steric environment. The steric bulk of the mesityl group may influence the C=O bond strength and, consequently, its stretching frequency.
-
N-H Bending (Amide II Band): This vibration, coupled with C-N stretching, typically appears around 1550-1620 cm⁻¹.
Table 2: Comparison of Key IR Absorption Frequencies (cm⁻¹)
| Compound | ν(N-H) | ν(C=O) | δ(N-H) |
| N-Mesityl Urea | ~3400, ~3200 | ~1650 | ~1600 |
| N,N'-Dimesityl Urea | ~3300 | ~1640 | ~1580 |
| N-Phenyl Urea | ~3430, ~3230 | ~1655 | ~1610 |
| Urea | ~3440, ~3340 | ~1680 | ~1620 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
-
Molecular Ion Peak ([M]⁺): The molecular ion peak will correspond to the molecular weight of the respective urea compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation of N-aryl ureas upon ionization often involves cleavage of the urea moiety. Common fragmentation pathways include the loss of isocyanic acid (HNCO) or the formation of ions corresponding to the respective anilines. The fragmentation pattern of N-mesityl urea will be influenced by the stability of the mesityl-containing fragments.
Table 3: Key Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| N-Mesityl Urea | 178.24 | [M]⁺, [Mesitylamine]⁺, etc. |
| N,N'-Dimesityl Urea | 296.41 | [M]⁺, [Mesitylamine]⁺, [Mesityl isocyanate]⁺, etc. |
| N-Phenyl Urea | 136.15 | [M]⁺, [Aniline]⁺, etc. |
| Urea | 60.06 | [M]⁺, [NH₂CO]⁺, [NH₃]⁺ |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.
Synthesis of N-Aryl Ureas
A common method for the synthesis of N-aryl ureas involves the reaction of an aryl isocyanate with ammonia or an amine. For N-mesityl urea, mesityl isocyanate would be reacted with ammonia. For N,N'-dimesityl urea, mesityl isocyanate would be reacted with mesitylamine.
Caption: General workflow for the synthesis and purification of N-aryl ureas.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the urea compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved, using gentle vortexing if necessary.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-5 seconds.
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
IR Spectroscopy
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
Data Acquisition:
-
Spectrometer: FT-IR spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
For Electrospray Ionization (ESI), dilute the solution to a concentration of approximately 1-10 µg/mL.
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-500.
Caption: A workflow diagram for the spectroscopic analysis of urea compounds.
Conclusion
The spectroscopic data of N-mesityl urea and its analogs provide a clear illustration of how steric and electronic effects manifest in NMR, IR, and MS analyses. The bulky mesityl group introduces distinct features, particularly in the NMR spectra, that allow for unambiguous identification. By understanding these characteristic spectroscopic signatures, researchers can confidently characterize their synthesized compounds, a crucial step in the advancement of drug discovery and materials science. This guide serves as a foundational reference for those working with these important chemical entities.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Chemistry—A European Journal. (n.d.). Supporting Information.
-
SpectraBase. (n.d.). Mesitylurea. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Urea. Retrieved from [Link]
-
Parkin, G. (2006). Synthesis and structural characterization of 1-mesityl-1,3-dihydro-imidazole-2-selone and bis(1-mesitylimidazol-2-yl)diselenide: experimental evidence that the selone is more stable than the selenol tautomer. Journal of the American Chemical Society, 128(38), 12490–12497. [Link]
-
Pardeshi, S. D., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. PMC. [Link]
Sources
Safety Operating Guide
Mastering the Safe Disposal of 2,4,6-Trimethylphenyl Isocyanate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of reactive chemical intermediates is paramount. Among these, isocyanates, and specifically 2,4,6-trimethylphenyl isocyanate, demand meticulous attention due to their hazardous properties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles to ensure the safety of laboratory personnel and environmental compliance.
The Intrinsic Hazards of this compound
This compound (CAS #2958-62-5) is a combustible solid that is harmful if swallowed, can cause serious eye damage, and may lead to allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3] It is also known to be a lachrymator, a substance that irritates the eyes and causes tears.[4] The isocyanate functional group (-NCO) is highly reactive, readily undergoing reactions with nucleophiles such as water, alcohols, and amines. This reactivity is the basis for its utility in synthesis but also the source of its hazards, including the potential for violent reactions and the release of toxic vapors.[5][6]
| Property | Value | Source |
| CAS Number | 2958-62-5 | [2][3][7][8] |
| Molecular Formula | C10H11NO | [2] |
| Molecular Weight | 161.20 g/mol | [2][3][7] |
| Melting Point | 44-48 °C | [3][9] |
| Boiling Point | 218-220 °C | [9] |
| Flash Point | 104 °C (219.2 °F) - closed cup | [3] |
The Cornerstone of Safe Disposal: Neutralization
The primary and most effective method for the safe disposal of this compound is through chemical neutralization. This process converts the reactive isocyanate into a less hazardous, more stable compound. The most common and recommended approach involves reacting the isocyanate with a decontamination solution.
The underlying chemistry of this neutralization process is the nucleophilic addition to the electrophilic carbon of the isocyanate group. For instance, with water, the isocyanate hydrolyzes to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a urea derivative. Alkaline solutions, such as sodium carbonate, facilitate this hydrolysis.[5][10] Alternatively, ammonia solutions can be used, which react with the isocyanate to form a urea derivative directly.[5][10][11]
Disposal Workflow: A Step-by-Step Guide
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocol for Neutralization
This protocol is intended for the disposal of small quantities of this compound waste typically generated in a research laboratory setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always work in a well-ventilated chemical fume hood.[10]
-
Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.[10]
2. Preparation of Decontamination Solution:
-
Prepare one of the following decontamination solutions. The choice depends on the availability of reagents and institutional guidelines.
| Formulation | Composition | Notes |
| Formula 1 | - Sodium Carbonate: 5-10%- Liquid Detergent: 0.2-2%- Water: to make 100% | Preferred for its low volatility.[5][11][12] |
| Formula 2 | - Concentrated Ammonia Solution: 3-8%- Liquid Detergent: 0.2-2%- Water: to make 100% | Requires excellent ventilation due to ammonia vapors.[5][11][12] |
3. Neutralization Procedure:
-
In a suitably large, open container, place a volume of the chosen decontamination solution that is at least 10 times the volume of the isocyanate waste.
-
While stirring the decontamination solution, slowly and cautiously add the this compound waste in small portions.[10] The reaction can be exothermic and may generate carbon dioxide gas, leading to foaming or effervescence.[5][10]
-
Continue stirring the mixture and monitor for signs of reaction. If the reaction becomes too vigorous, slow down the rate of addition.
-
Once all the isocyanate waste has been added, continue to stir the mixture for at least one hour to ensure complete neutralization.[5]
-
Check for the completion of the reaction by observing the cessation of gas evolution. You can also test the pH of the solution to ensure it is neutral or slightly alkaline.[10]
4. Final Disposal:
-
Once the reaction is complete and the solution has cooled to room temperature, the neutralized waste can be disposed of in accordance with local, state, and federal regulations.[10] It is crucial to consult your institution's specific waste disposal guidelines. In many cases, the neutralized aqueous waste can be disposed of down the drain with copious amounts of water, but this must be confirmed with your Environmental Health & Safety (EHS) department.
Spill Management
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
For Minor Spills:
-
Evacuate and ventilate the spill area.[11]
-
Wearing appropriate PPE, absorb the spill with a dry, inert material such as sawdust, clay, or a commercial absorbent.[11] Do NOT use water to clean up a spill as this will generate heat and carbon dioxide, potentially causing the container to rupture if sealed. [11]
-
Shovel the absorbed material into an open-top container. Do NOT seal the container tightly , as the ongoing reaction with atmospheric moisture can build up pressure.[11][12]
-
Decontaminate the spill area using one of the decontamination solutions listed in Table 2. Allow the solution to remain in contact with the area for at least 10 minutes before wiping it up.[12]
-
Treat the collected absorbent material as hazardous waste and dispose of it according to the neutralization protocol described above or through your institution's hazardous waste management program.
For Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS department.[11]
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the chemical principles behind the neutralization process and adhering to the detailed protocols outlined in this guide, researchers can effectively mitigate the risks associated with this reactive compound. Always prioritize safety, consult your institution's specific guidelines, and when in doubt, seek guidance from your EHS department.
References
-
Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]
-
International Science Community Association. (2014). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. Retrieved from [Link]
-
Patsnap Eureka. (2025). Industry Best Practices for Isocyanate Waste Management. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
American Chemistry Council. (n.d.). SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trimethylphenyl isocyanide. Retrieved from [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
Reddit. (2021). Safety measures for working with isocyanate. Retrieved from [Link]
-
Isocyanates. (2025). How to Safely Handle Isocyanates?. Retrieved from [Link]
-
MilliporeSigma. (n.d.). This compound 99%. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]
-
Chemsrc. (2025). This compound | CAS#:2958-62-5. Retrieved from [Link]
-
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
GOV.UK. (2012). Process Guidance Note 6/29(12) - Statutory Guidance for Di-isocyanate Processes. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. This compound 99 2958-62-5 [sigmaaldrich.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. isca.me [isca.me]
- 6. actsafe.ca [actsafe.ca]
- 7. scbt.com [scbt.com]
- 8. This compound CAS#: 2958-62-5 [m.chemicalbook.com]
- 9. This compound | CAS#:2958-62-5 | Chemsrc [chemsrc.com]
- 10. benchchem.com [benchchem.com]
- 11. fsi.co [fsi.co]
- 12. safetyinnumbers.ca [safetyinnumbers.ca]
A Researcher's Guide to the Safe Handling of 2,4,6-Trimethylphenyl Isocyanate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,4,6-Trimethylphenyl isocyanate. Our focus is to deliver procedural, step-by-step guidance grounded in established safety protocols to ensure your well-being and the integrity of your research.
This compound is a reactive chemical compound that requires stringent safety measures to prevent hazardous exposure.[1][2][3] The primary routes of exposure are inhalation of vapors or aerosols and direct contact with the skin or eyes.[4][5] Exposure can lead to irritation of the skin and mucous membranes, chest tightness, difficulty breathing, and sensitization, which can cause severe asthma-like reactions upon subsequent exposure.[1][3][4] This guide will delineate the necessary personal protective equipment (PPE), handling procedures, and emergency protocols to mitigate these risks.
I. Hazard Assessment and Engineering Controls
Before handling this compound, a thorough hazard assessment is mandatory. This compound is harmful if swallowed, causes serious eye damage, and may cause an allergic skin reaction or asthma-like symptoms if inhaled.[2][6][7]
Engineering Controls are the first and most effective line of defense in minimizing exposure.[4]
-
Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood.[7] This will control the inhalation hazard by capturing vapors at the source.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.[8][9]
-
Restricted Access: Areas where isocyanates are used should be clearly marked and access restricted to authorized personnel only.[9][10]
II. Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are primary, the correct use of PPE is critical for immediate protection.[1][11] The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Respiratory | Supplied-Air Respirator (SAR) or a full-facepiece respirator with appropriate organic vapor cartridges | Isocyanates have poor warning properties, meaning you may not smell them even at hazardous concentrations.[1] NIOSH has not approved air-purifying respirators for isocyanates, making supplied-air respirators the safest option.[1] If using an air-purifying respirator, a strict cartridge change-out schedule must be implemented.[1][12] |
| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) | Standard latex gloves do not offer adequate protection.[9][13] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[13] Double gloving is recommended. |
| Eye and Face | Chemical safety goggles and a face shield | This combination provides maximum protection against splashes and vapors.[14][15] If a full-face respirator is used, this fulfills the requirement.[1] |
| Body | Disposable coveralls or a lab coat made of a low-permeability fabric | This prevents skin contact with any spills or splashes.[8][15] Contaminated clothing should be decontaminated or disposed of properly and not taken home.[16] |
| Foot | Closed-toe shoes (preferably chemical-resistant boots) | Protects feet from spills.[1] |
III. Operational Plan: A Step-by-Step Workflow
The following workflow outlines the key stages of handling this compound safely.
Sources
- 1. Control measures guide - Canada.ca [canada.ca]
- 2. This compound - High purity | EN [georganics.sk]
- 3. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. Isocyanates | NIOSH | CDC [archive.cdc.gov]
- 5. saferpainting.com [saferpainting.com]
- 6. echemi.com [echemi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. lakeland.com [lakeland.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. safetynotes.net [safetynotes.net]
- 12. michigan.gov [michigan.gov]
- 13. mjhughes.com [mjhughes.com]
- 14. compositesone.com [compositesone.com]
- 15. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 16. actsafe.ca [actsafe.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
